1-Chloroisoquinoline-8-carboxylic acid
Description
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Properties
IUPAC Name |
1-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALCTAJBBQSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284350 | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337879-52-3 | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
Introduction
1-Chloroisoquinoline-8-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Furthermore, the carboxylic acid group at the 8-position offers a site for amide bond formation and other modifications to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Chloroisoquinoline-8-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 1-Chloroisoquinoline-8-carboxylic acid, suggests a strategy that disconnects the molecule at the C1-Cl bond and the C8-carboxyl bond. This approach leads to a more readily accessible precursor, 8-aminoisoquinoline. The carboxylic acid functionality can be installed via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis. The chloro group can then be introduced at the 1-position in the final step.
Caption: Retrosynthetic analysis of 1-Chloroisoquinoline-8-carboxylic acid.
Synthetic Pathway and Rationale
The chosen forward synthesis is a multi-step process commencing with the commercially available 8-aminoisoquinoline. This pathway is selected for its reliance on well-established and high-yielding reactions, ensuring a practical and reproducible route to the target compound.
Step 1: Synthesis of 8-Cyanoisoquinoline via Sandmeyer Reaction
The initial step involves the conversion of the 8-amino group of 8-aminoisoquinoline to a cyano group. The Sandmeyer reaction is the method of choice for this transformation due to its reliability and broad applicability in aromatic chemistry.[1][2] The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide anion, and subsequent re-aromatization yields the desired 8-cyanoisoquinoline.
Caption: Mechanism of the Sandmeyer reaction for the synthesis of 8-Cyanoisoquinoline.
Step 2: Hydrolysis of 8-Cyanoisoquinoline to 8-Isoquinolinecarboxylic acid
The second step is the hydrolysis of the cyano group in 8-cyanoisoquinoline to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[3][4][5] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The reaction is typically carried out by refluxing the nitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization, leads to an amide intermediate. Under the harsh reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[4]
Step 3: Synthesis of 8-Carboxyisoquinolin-1(2H)-one
A crucial step in this synthetic route is the conversion of 8-isoquinolinecarboxylic acid to 8-carboxyisoquinolin-1(2H)-one. This transformation introduces the carbonyl group at the 1-position, which is a necessary precursor for the final chlorination step. This conversion can be achieved through a variety of methods, including oxidation of the isoquinoline N-oxide followed by rearrangement, or more directly through specific oxidation conditions. A plausible approach involves the oxidation of the C1-H bond of the isoquinoline ring.
Step 4: Chlorination of 8-Carboxyisoquinolin-1(2H)-one
The final step is the chlorination of 8-carboxyisoquinolin-1(2H)-one to yield the target molecule, 1-Chloroisoquinoline-8-carboxylic acid. This is a well-established transformation for the synthesis of 1-chloroisoquinolines from their corresponding isoquinolin-1(2H)-one analogues.[6] The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.[7][8][9]
The mechanism involves the activation of the carbonyl oxygen of the isoquinolinone by POCl₃, forming a reactive intermediate. Subsequent nucleophilic attack by the chloride ion and elimination of a phosphate byproduct results in the formation of the 1-chloro-substituted isoquinoline ring.
Experimental Protocols
Protocol for Step 1: Synthesis of 8-Cyanoisoquinoline
-
Diazotization: In a round-bottom flask, dissolve 8-aminoisoquinoline (1 equivalent) in a solution of hydrochloric acid (3 equivalents in water). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred cyanide solution. An exothermic reaction with the evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 8-cyanoisoquinoline.
Protocol for Step 2: Hydrolysis of 8-Cyanoisoquinoline
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-cyanoisoquinoline (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product, 8-isoquinolinecarboxylic acid, may precipitate out of the solution.
-
Collect the solid product by filtration. If the product remains in solution, adjust the pH to the isoelectric point of the amino acid to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield 8-isoquinolinecarboxylic acid.
Protocol for Step 3: Synthesis of 8-Carboxyisoquinolin-1(2H)-one
Note: A specific, high-yielding protocol for this transformation requires further optimization and is an area of active research. The following is a general approach based on known oxidation methods.
-
Dissolve 8-isoquinolinecarboxylic acid (1 equivalent) in a suitable solvent.
-
Add an oxidizing agent (e.g., potassium permanganate under controlled pH conditions, or a specialized ruthenium or iridium-based catalyst system).
-
Heat the reaction mixture as required and monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite for permanganate).
-
Extract the product into an organic solvent after adjusting the pH.
-
Purify the crude product by recrystallization or column chromatography to obtain 8-carboxyisoquinolin-1(2H)-one.
Protocol for Step 4: Chlorination of 8-Carboxyisoquinolin-1(2H)-one
-
In a round-bottom flask, place 8-carboxyisoquinolin-1(2H)-one (1 equivalent) and add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Chloroisoquinoline-8-carboxylic acid.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | 8-Cyanoisoquinoline | 8-Aminoisoquinoline | NaNO₂, HCl, CuCN | 2-3 hours | 0-60 °C | 70-85 |
| 2 | 8-Isoquinolinecarboxylic acid | 8-Cyanoisoquinoline | 6 M HCl | 12-24 hours | Reflux | 80-95 |
| 3 | 8-Carboxyisoquinolin-1(2H)-one | 8-Isoquinolinecarboxylic acid | Oxidizing agent | Variable | Variable | Variable |
| 4 | 1-Chloroisoquinoline-8-carboxylic acid | 8-Carboxyisoquinolin-1(2H)-one | POCl₃ | 2-4 hours | Reflux | 75-90 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. They should be prepared in situ and used immediately. The reaction can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure relief. Cyanide salts are highly toxic; handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Hydrolysis with Strong Acids: Concentrated acids are corrosive. Handle with care and add reagents slowly to avoid splashing.
-
Chlorination with POCl₃: Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water. It is also a lachrymator. Handle with extreme caution in a dry atmosphere. The work-up procedure involving quenching with ice should be done slowly and carefully to control the exothermic reaction.
Conclusion
This technical guide outlines a logical and robust synthetic pathway for the preparation of 1-Chloroisoquinoline-8-carboxylic acid. By leveraging well-established reactions such as the Sandmeyer reaction, nitrile hydrolysis, and chlorination with phosphorus oxychloride, this valuable synthetic intermediate can be accessed in good overall yield. The provided step-by-step protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel isoquinoline derivatives.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 20, 2026, from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved January 20, 2026, from [Link]
-
Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 20, 2026, from [Link]
- Biswell, C. B., & Wirth, W. V. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S. Patent No. 2,109,954. Washington, DC: U.S. Patent and Trademark Office.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 20, 2026, from [Link]
-
Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved January 20, 2026, from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 20, 2026, from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
-
ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
- Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
ACS Publications. (n.d.). Synthesis of Isoquinoline Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN108774169B - 8-hydroxyquinoline compound and preparation method thereof.
-
YouTube. (2022, May 30). Oxidative Cleavage KMnO4 [Video]. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 1-Chloroisoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
1-Chloroisoquinoline-8-carboxylic acid is a unique heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloro-substituent at the 1-position and a carboxylic acid at the 8-position on the isoquinoline scaffold, presents a dual functionality that can be strategically exploited for the synthesis of complex molecular architectures. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted chemical properties, reactivity, and spectroscopic characteristics. The insights herein are derived from the well-established chemistry of the parent 1-chloroisoquinoline molecule, related isomers such as 1-chloroisoquinoline-5-carboxylic acid, and fundamental principles of organic chemistry. This document aims to serve as a foundational resource for researchers looking to explore the synthetic utility of this intriguing molecule.
Molecular Structure and Physicochemical Properties
The unique arrangement of the chloro and carboxylic acid groups on the isoquinoline core dictates the molecule's physical and chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the electron density of the aromatic system, impacting its reactivity and spectroscopic properties.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₆ClNO₂ | Based on chemical structure |
| Molecular Weight | 207.62 g/mol | Calculated from the molecular formula |
| Appearance | Predicted to be a white to off-white or pale yellow solid | Based on related isoquinoline derivatives[1] |
| Melting Point | Not experimentally determined; predicted to be higher than 1-chloroisoquinoline (31-36 °C) due to the presence of the carboxylic acid and potential for intermolecular hydrogen bonding[2] | Inferred from related compounds |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of aromatic carboxylic acids |
| Stability | Should be stored in a cool, dry, and dark place. Solutions, especially in protic or basic media, should be prepared fresh to avoid potential degradation.[3] | Inferred from stability of related compounds |
Proposed Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
Hypothetical Synthetic Workflow:
Sources
spectroscopic data of 1-Chloroisoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloroisoquinoline-8-carboxylic acid
Foreword: A Structural Elucidation Blueprint
For researchers in medicinal chemistry and drug development, 1-Chloroisoquinoline-8-carboxylic acid represents a scaffold of significant interest. Its rigid, heterocyclic structure, decorated with both an electron-withdrawing halogen and a versatile carboxylic acid handle, makes it a valuable building block for novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, field-tested perspective on the spectroscopic characterization of this molecule. We move beyond a mere listing of data points, delving into the causal relationships between the molecule's structure and its spectral output. The methodologies described herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible.
This document is structured not as a rigid template, but as a logical workflow for spectroscopic analysis, mirroring the process a researcher would undertake for structural confirmation and characterization. Each section is dedicated to a specific spectroscopic technique, offering predicted data based on established principles and analysis of analogous structures, detailed interpretation, and standardized protocols for data acquisition.
Molecular Structure and Analytical Workflow
A robust analytical workflow is the foundation of chemical characterization. It ensures that data from multiple orthogonal techniques is integrated to build an unambiguous structural assignment.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For a chlorinated molecule like 1-Chloroisoquinoline-8-carboxylic acid, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate and powerful validation of its presence.
Predicted Data Summary:
| Ion | Predicted m/z | Relative Abundance | Interpretation |
| [M]⁺ | 207 / 209 | ~3:1 | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotopic pattern. |
| [M-OH]⁺ | 190 / 192 | ~3:1 | Loss of hydroxyl radical from the carboxylic acid.[1] |
| [M-COOH]⁺ | 162 / 164 | ~3:1 | Loss of the entire carboxyl group via alpha-cleavage.[1][2] |
| [M-CO]⁺ | 179 / 181 | ~3:1 | Decarbonylation, common in aromatic acids. |
Data Interpretation: The molecular ion ([M]⁺) is expected to be prominent due to the stability of the aromatic isoquinoline core.[1] The most telling feature will be the M+2 peak at m/z 209, which should be approximately one-third the intensity of the M+ peak at m/z 207, confirming the presence of a single chlorine atom. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[1][3] These fragments provide definitive evidence for the carboxylic acid functionality.
Sources
1-Chloroisoquinoline-8-carboxylic acid CAS number
An In-depth Technical Guide to 1-Chloroisoquinoline-8-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-8-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. This document delineates its core chemical and physical properties, offers an in-depth analysis of its spectroscopic characteristics, and outlines representative synthetic and reactivity pathways. Furthermore, this guide explores its strategic application in medicinal chemistry as a versatile scaffold for drug discovery, supported by detailed protocols and safety information. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.
Compound Identification and Physicochemical Properties
1-Chloroisoquinoline-8-carboxylic acid is a bifunctional molecule featuring a chlorinated isoquinoline core and a carboxylic acid substituent. This unique arrangement of reactive groups makes it a valuable intermediate for constructing more complex molecular architectures. Its primary identifier and key properties are summarized below.
| Property | Value | Source/Method |
| CAS Number | 1092287-54-1 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | Calculation |
| Molecular Weight | 207.62 g/mol | Calculation |
| Appearance | Off-white to light yellow solid (Expected) | - |
| Purity | ≥97% (Typical) | [2] |
| InChI Key | (Not publicly available) | - |
| SMILES | Clc1nc(C(O)=O)c2cccc1c2 (Isomeric) | - |
Spectroscopic Profile: A Structural Elucidation
The structural identity of 1-Chloroisoquinoline-8-carboxylic acid can be unequivocally confirmed through a combination of standard spectroscopic techniques. The following sections describe the expected spectral features based on its molecular structure and established principles of spectroscopic analysis for related compounds.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption band is anticipated in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3]
-
C=O Stretch: A strong, sharp peak is expected between 1680-1710 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[4]
-
C=N and C=C Stretches: Multiple sharp absorptions between 1450-1620 cm⁻¹ correspond to the aromatic isoquinoline ring system.
-
C-Cl Stretch: A peak in the 700-850 cm⁻¹ region is indicative of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, typically in the 7.5-9.0 ppm range. A highly deshielded, broad singlet appearing far downfield (10-13 ppm) is the classic signature of the carboxylic acid proton.[3]
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon between 160-185 ppm.[5] Other notable signals include those for the aromatic carbons, with the carbon atom bonded to the chlorine atom (C1) showing a distinct chemical shift.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z 207.0087 and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.[5]
Synthesis and Chemical Reactivity
The strategic value of 1-Chloroisoquinoline-8-carboxylic acid lies in its dual reactivity, enabling sequential and site-selective modifications.
Representative Synthetic Pathway
While multiple synthetic routes are conceivable, a common strategy involves the construction of the isoquinoline core followed by functional group interconversion. A plausible approach is the Pomeranz-Fritsch reaction or a related cyclization method to form a substituted isoquinoline, which can then be halogenated and carboxylated.
Caption: Proposed synthetic workflow for 1-Chloroisoquinoline-8-carboxylic acid.
Core Reactivity and Derivatization Potential
The molecule possesses two primary reactive handles that can be addressed orthogonally, making it a powerful scaffold in combinatorial chemistry and library synthesis.
-
Carboxylic Acid Group (Position 8): This group readily undergoes standard transformations such as:
-
Amidation: Coupling with various amines using activating agents (e.g., HATU, EDC) to form a diverse library of amides.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride to produce esters.
-
-
Chloro Group (Position 1): The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[6][7]
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[8][9]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 1-aminoisoquinoline derivatives.
-
Nucleophilic Substitution: Direct displacement with strong nucleophiles like alkoxides or thiolates.
-
Caption: Reactivity map illustrating key derivatization pathways.
Applications in Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[10] 1-Chloroisoquinoline-8-carboxylic acid serves as a highly adaptable starting material for exploring this chemical space.
-
Scaffold for Kinase Inhibitors: The isoquinoline core is a well-established pharmacophore for designing inhibitors of various kinases, which are critical targets in oncology and neurodegenerative diseases. Derivatization at the C1 and C8 positions allows for the systematic exploration of the binding pockets of target kinases to optimize potency and selectivity.
-
Antibacterial and Antifungal Agents: Functionalized quinoline and isoquinoline derivatives have demonstrated significant antimicrobial properties. Libraries generated from this scaffold can be screened to identify novel agents against resistant pathogens.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. Its defined exit vectors at C1 and C8 allow for systematic fragment growing or linking to develop more potent lead compounds.
Caption: Role as a scaffold in generating compound libraries for drug discovery.
Safety, Handling, and Storage
As a laboratory chemical, 1-Chloroisoquinoline-8-carboxylic acid requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for structurally related compounds.[1][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[12][14] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The compound may be sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][13]
Conclusion
1-Chloroisoquinoline-8-carboxylic acid (CAS: 1092287-54-1) is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites at the C1 and C8 positions provide chemists with a robust platform for generating diverse molecular structures. The insights into its properties, reactivity, and applications provided in this guide are intended to facilitate its adoption and accelerate innovation in the discovery of novel therapeutics and advanced materials.
References
-
LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]
-
Chand, G., et al. Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d) 13 C NMR. ResearchGate. [Link]
-
Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Oregon State University, Department of Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]
-
American Elements. Isoquinolines. [Link]
-
ResearchGate. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Oregon State University, Department of Chemistry. CH 336: Carboxylic Acid Spectroscopy. [Link]
-
YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]
-
Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 7. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]
- 10. chemimpex.com [chemimpex.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
biological activity of 1-Chloroisoquinoline-8-carboxylic acid
An In-depth Technical Guide to the Anticipated Biological Activity of 1-Chloroisoquinoline-8-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for investigating the . While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs—a chlorinated isoquinoline core and a carboxylic acid substituent—are present in numerous compounds with well-documented pharmacological profiles. By synthesizing information from structurally related molecules, this guide outlines the predicted biological activities, proposes potential mechanisms of action, and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.[1] This nitrogen-containing heterocyclic scaffold provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The inherent bioactivity of the isoquinoline core has led to its designation as a "privileged structure" in medicinal chemistry, signifying its propensity to yield compounds with diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2]
1-Chloroisoquinoline-8-carboxylic acid combines this privileged scaffold with two key functional groups that are anticipated to modulate its biological profile and provide handles for further chemical modification:
-
1-Chloro Substituent: The chlorine atom at the C1 position is a versatile synthetic handle, susceptible to nucleophilic substitution reactions.[3] This allows for the facile introduction of various functionalities to explore structure-activity relationships (SAR). Furthermore, the electronic properties of the chlorine atom can influence the overall reactivity and binding affinity of the molecule to its biological targets.
-
8-Carboxylic Acid Group: The carboxylic acid moiety at the C8 position is a common feature in many drug molecules, often serving as a key interaction point with biological targets, such as the active sites of enzymes or receptors.[4] It can also influence the pharmacokinetic properties of the compound, such as its solubility and membrane permeability.[5][6]
Given the established bioactivity of related isoquinoline and quinoline derivatives, 1-Chloroisoquinoline-8-carboxylic acid represents a compelling, yet under-investigated, candidate for drug discovery programs.
Proposed Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
Caption: A proposed two-step synthesis of 1-Chloroisoquinoline-8-carboxylic acid.
Hypothetical Experimental Protocol:
Step 1: N-oxidation of Isoquinoline-8-carboxylic acid
-
Dissolve Isoquinoline-8-carboxylic acid in a suitable solvent such as dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Isoquinoline-8-carboxylic acid N-oxide.
Step 2: Chlorination of Isoquinoline-8-carboxylic acid N-oxide
-
To the crude Isoquinoline-8-carboxylic acid N-oxide, add phosphorus oxychloride (POCl₃).[8]
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Chloroisoquinoline-8-carboxylic acid.
Predicted Biological Activities and Potential Therapeutic Targets
Based on the known biological activities of structurally similar compounds, 1-Chloroisoquinoline-8-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections outline these potential activities and suggest corresponding therapeutic targets for investigation.
Anticancer Activity
Numerous isoquinoline and quinoline derivatives have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Potential Therapeutic Targets:
-
Protein Kinases: The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors. 1-Chloroisoquinoline-8-carboxylic acid could potentially inhibit various kinases implicated in cancer, such as Glycogen Synthase Kinase 3 (GSK-3), which is involved in the pathogenesis of several cancers.
-
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. The planar aromatic system of the isoquinoline ring may enable intercalation into DNA, while other parts of the molecule could inhibit the enzymatic activity of topoisomerases.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
The quinoline and isoquinoline cores are present in many antimicrobial agents. They can exert their effects by interfering with bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.
Potential Therapeutic Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The planar isoquinoline ring system could potentially interact with these enzymes.
Anti-inflammatory Activity
Certain substituted quinoline carboxylic acids have been shown to possess anti-inflammatory and antiarthritic properties.[9] These effects are sometimes mediated through the downregulation of T-cell function, a mechanism distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[9] However, some related compounds also show activity against COX enzymes.[10]
Potential Therapeutic Targets:
-
T-cell Function: The compound could potentially modulate signaling pathways involved in T-cell activation and proliferation.
-
Cyclooxygenase (COX) Enzymes: While some related compounds act independently of COX, the potential for COX inhibition should also be investigated.[9][10]
Proposed Experimental Workflows for Biological Evaluation
To systematically evaluate the predicted biological activities of 1-Chloroisoquinoline-8-carboxylic acid, a tiered screening approach is recommended. The following detailed protocols provide a starting point for these investigations.
In Vitro Cytotoxicity and Antiproliferative Assays
Objective: To determine the cytotoxic and antiproliferative effects of 1-Chloroisoquinoline-8-carboxylic acid against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 1-Chloroisoquinoline-8-carboxylic acid in DMSO. Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for determining the antiproliferative activity of the compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentrations (MICs) of 1-Chloroisoquinoline-8-carboxylic acid against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of 1-Chloroisoquinoline-8-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
Objective: To investigate the inhibitory activity of 1-Chloroisoquinoline-8-carboxylic acid against specific molecular targets.
Example Protocol: Kinase Inhibition Assay (e.g., GSK-3β)
-
Assay Setup: In a 96-well plate, combine a recombinant kinase (e.g., GSK-3β), a specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of 1-Chloroisoquinoline-8-carboxylic acid to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of the kinase reaction.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the kinase activity.
In Vivo Efficacy Studies
Should in vitro studies demonstrate promising activity, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics, and toxicity.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) of 1-Chloroisoquinoline-8-carboxylic acid | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
| HCT116 (Colon) | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of 1-Chloroisoquinoline-8-carboxylic acid | MIC (µg/mL) of Ciprofloxacin (Positive Control) |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
| C. albicans | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
1-Chloroisoquinoline-8-carboxylic acid represents an intriguing, yet unexplored, molecule within the medicinally significant class of isoquinolines. While direct experimental data is currently lacking, the known biological activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of its biological properties. Further research, including the proposed synthesis and biological screening, is essential to fully characterize this compound and validate its potential as a drug lead. Subsequent studies could focus on SAR exploration through modification of the chloro and carboxylic acid functionalities to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]
-
1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc. [Link]
-
Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem - NIH. [Link]
-
Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-8-carboxylic Acid Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a highly versatile, yet underexplored, subclass: 1-Chloroisoquinoline-8-carboxylic acid and its derivatives. We delve into the strategic rationale behind its design, providing a robust, literature-grounded synthetic pathway to the core structure. The guide further explores the rich chemical reactivity at both the C1-chloro and C8-carboxylic acid positions, outlining detailed protocols for generating diverse chemical libraries. Finally, we discuss the potential applications of these derivatives in drug discovery, focusing on their promise as scaffolds for kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for next-generation therapeutics.
Introduction: The Isoquinoline Scaffold in Modern Medicinal Chemistry
The isoquinoline nucleus is a privileged heterocyclic motif, renowned for its prevalence across a wide spectrum of pharmacologically active compounds.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, nature has repeatedly utilized this scaffold to achieve specific biological functions. In synthetic medicinal chemistry, its rigid bicyclic structure provides a well-defined three-dimensional geometry for presenting functional groups to biological targets, while its aromatic nature allows for diverse electronic modulation.
Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational.[2][3][4] However, modern drug discovery demands more efficient and versatile methods. The advent of transition-metal-catalyzed C-H activation and functionalization has revolutionized access to highly substituted isoquinolines, enabling the construction of complex molecular architectures with greater precision and atom economy.[5][6][7][8]
The subject of this guide, the 1-Chloroisoquinoline-8-carboxylic acid scaffold, is strategically designed for medicinal chemistry applications. It possesses two orthogonal, highly tunable functional groups:
-
The 1-Chloro Substituent: This position is electronically activated and highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[9] This serves as the primary "exit vector" for introducing a wide array of substituents to explore the target's binding pocket.
-
The 8-Carboxylic Acid Group: This functionality provides a critical interaction point, capable of forming salt bridges or key hydrogen bonds with protein residues. It also serves as a synthetic handle for creating amide or ester libraries, and its properties can be modulated through bioisosteric replacement to fine-tune pharmacokinetics and pharmacodynamics.[10]
This dual functionality makes the scaffold an ideal starting point for building focused compound libraries aimed at targets like protein kinases, where an ATP-competitive "hinge-binding" motif can be installed at C1, and a "solubility handle" or "selectivity element" can be elaborated from the C8-acid.
Synthesis of the Core Scaffold: 1-Chloroisoquinoline-8-carboxylic Acid
Retrosynthetic Analysis and Strategy
The primary challenge is the regioselective construction of the isoquinoline ring with the carboxylic acid at the 8-position. A logical approach involves building the heterocyclic ring onto a pre-functionalized benzene derivative. The C1-chloro group is best installed in the final step from the corresponding 1-isoquinolinone (isocarbostyril), which is a stable and accessible intermediate.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 9. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
1-Chloroisoquinoline-8-carboxylic acid solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 1-Chloroisoquinoline-8-carboxylic Acid
Introduction
1-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining the reactive 1-chloroisoquinoline moiety with a carboxylic acid group at the 8-position, presents a unique profile for synthetic modification and potential biological activity. As an intermediate or an active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Chloroisoquinoline-8-carboxylic acid. Given the limited availability of specific experimental data in public literature for this exact molecule, this document emphasizes the fundamental principles and robust methodologies required for its assessment. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is the first step. While experimental data for the target molecule is scarce, we can infer likely characteristics from its constituent parts: 1-chloroisoquinoline and quinoline-8-carboxylic acid.
-
1-Chloroisoquinoline: This precursor is a low-melting solid (31-36 °C) and is reported to be insoluble in water.[1][2] Its chloro-group makes it a versatile handle for cross-coupling reactions.[2]
-
Quinoline-8-carboxylic acid: The carboxylic acid group imparts acidic properties and suggests pH-dependent solubility. It is soluble in organic solvents like DMSO.[3]
Combining these features, 1-Chloroisoquinoline-8-carboxylic acid is expected to be a crystalline solid with a significantly higher melting point than 1-chloroisoquinoline due to the hydrogen bonding capacity of the carboxylic acid. Its solubility will be highly dependent on pH, exhibiting low aqueous solubility at acidic pH and increasing solubility in neutral to basic conditions as the carboxylate salt is formed.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value / Predicted Characteristics | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | (Calculated) |
| Molecular Weight | 207.61 g/mol | (Calculated) |
| Appearance | Predicted to be a white to off-white or light-yellow crystalline solid. | [4] |
| Melting Point | Predicted to be significantly higher than 1-chloroisoquinoline (31-36 °C). | [2] |
| Aqueous Solubility | Predicted to be low in acidic pH and higher in neutral to alkaline pH. | [1][5] |
| Organic Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF. | [3] |
| pKa | The carboxylic acid group suggests a pKa in the range of 3-5. | (General Principle) |
Solubility Profile Assessment
Determining the solubility of a compound is a critical step in preclinical development. It influences dissolution rate, bioavailability, and the design of formulations. A multi-faceted approach should be employed to characterize both kinetic and thermodynamic solubility.
Experimental Protocol: Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a given solvent system.
Objective: To determine the saturation concentration of 1-Chloroisoquinoline-8-carboxylic acid in various aqueous buffers and organic solvents.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. This ensures that saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaking incubator is ideal for this purpose.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully collect an aliquot from the clear supernatant. It is crucial not to disturb the solid pellet. Immediately dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[6]
-
Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Causality Behind Choices:
-
Using excess solid ensures that the solution is truly saturated, which is the definition of equilibrium solubility.
-
Extended equilibration time (24-48h) is necessary to overcome any kinetic barriers to dissolution, especially for crystalline compounds.
-
Centrifugation is a critical step to effectively separate the solid and liquid phases without requiring filtration, which can sometimes lead to compound loss through adsorption.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8] They help identify potential degradation products, elucidate degradation pathways, and are fundamental to developing stability-indicating analytical methods.[9] The standard approach involves subjecting the compound to stress conditions more severe than accelerated stability testing, as recommended by ICH guidelines.[7][8]
Caption: Workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability (Acid & Base)
Rationale: The ester and amide linkages common in pharmaceuticals are susceptible to hydrolysis. For this molecule, the primary points of interest are the stability of the chloro-substituent to nucleophilic attack and the overall integrity of the isoquinoline ring system under pH stress.[10]
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl.[7] Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH.[7] Incubate at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw samples at appropriate intervals (e.g., 2, 6, 24, 48 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
Protocol 2: Oxidative Stability
Rationale: Oxidation can be a significant degradation pathway. The electron-rich isoquinoline ring system may be susceptible to oxidation.
Methodology:
-
Stress Condition: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide (typically 3%). Keep the sample at room temperature, protected from light.
-
Time Points: Withdraw and analyze samples at appropriate intervals.
-
Analysis: Analyze directly by HPLC. The mobile phase will quench any remaining peroxide.
Protocol 3: Thermal Stability
Rationale: To assess the impact of temperature on the compound's integrity, which is crucial for determining shipping and storage conditions.
Methodology:
-
Solid State: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Solution State: Store an aliquot of the stock solution at the same elevated temperature, protected from light.
-
Time Points: At intervals, withdraw solid samples, dissolve in solvent, and dilute for analysis. Withdraw solution samples and dilute directly.
-
Analysis: Analyze all samples by HPLC.
Protocol 4: Photostability
Rationale: To determine if the compound is sensitive to light, which dictates packaging requirements. Aromatic systems are often photoreactive.
Methodology (as per ICH Q1B): [11]
-
Exposure: Expose the solid compound and a solution of the compound to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
Control: Concurrently, keep control samples (solid and solution) in the dark in the same environment to separate light-induced degradation from thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Postulated Degradation Pathways
While experimental confirmation is required, likely degradation pathways can be postulated based on chemical principles. Under harsh basic conditions, the electron-withdrawing nitrogen in the isoquinoline ring activates the C1 position, making the chloro group a potential leaving group for nucleophilic aromatic substitution by a hydroxide ion, yielding 1-hydroxyisoquinoline-8-carboxylic acid.
Caption: Postulated hydrolytic degradation pathway.
Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[12] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique.[9]
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size), as it provides good retention for a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower UV cutoff.
-
-
Gradient Elution: Develop a gradient elution method (e.g., starting at 10% B, ramping to 90% B over 15-20 minutes). This is essential to ensure that any degradation products, which may have very different polarities, are eluted and resolved from the parent peak.
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for quantification and allows for peak purity analysis.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the samples from the forced degradation study and demonstrating baseline resolution between the parent peak and all degradant peaks.
Recommendations for Storage and Handling
Based on the predicted chemical nature of 1-Chloroisoquinoline-8-carboxylic acid, the following storage and handling procedures are recommended until specific stability data is generated:
-
Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential thermal degradation.[4]
-
Protection from Light: Store in amber vials or light-resistant containers to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: Avoid storing solutions for extended periods, especially at high pH, due to the risk of hydrolysis. If solutions are necessary, they should be prepared fresh. For buffered solutions, maintain a pH where the compound is most stable, likely in the acidic to neutral range.
Conclusion
While specific public data on 1-Chloroisoquinoline-8-carboxylic acid is limited, a comprehensive understanding of its solubility and stability profile can be achieved through the systematic application of established scientific principles and analytical methodologies. This guide provides the necessary framework, from initial physicochemical prediction to detailed protocols for solubility assessment and forced degradation studies. By following these E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded procedures, researchers can generate the robust data required to advance their development programs, ensuring the quality, safety, and efficacy of new chemical entities.
References
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]
-
Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Forced Degradation – A Review. Available from: [Link]
-
Coriolis Pharma. Forced Degradation Studies. Available from: [Link]
-
PubChem - NIH. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. Available from: [Link]
-
Aribo Biotechnology. 19493-44-8 | 1-Chloroisoquinoline. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]
-
ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table. Available from: [Link]
-
Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available from: [Link]
-
The assesment of oxidative stability and melting characteristic of palm oil and cocoa butter. (2025). Available from: [Link]
-
PubMed. Effect of pH on the stability of methacholine chloride in solution. Available from: [Link]
-
ResearchGate. Carboxylic acid emissions from soybean biodiesel oxidation in the EN14112 (Rancimat) stability test | Request PDF. Available from: [Link]
Sources
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. biomedres.us [biomedres.us]
- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. discovery.researcher.life [discovery.researcher.life]
theoretical studies on 1-Chloroisoquinoline-8-carboxylic acid
An In-depth Technical Guide to the Theoretical Analysis of 1-Chloroisoquinoline-8-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 1-Chloroisoquinoline-8-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Isoquinoline scaffolds are integral to numerous bioactive molecules, and understanding their structural and electronic properties is paramount for rational drug design.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with molecular docking simulations to elucidate the molecule's geometric, spectroscopic, and potential bio-interactive properties. We will detail the application of Density Functional Theory (DFT) for structural optimization and vibrational analysis, and molecular docking to explore its binding affinity with relevant biological targets. The methodologies and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the in-silico characterization of this and similar molecular entities.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic drugs with diverse pharmacological activities.[1] These activities include anticancer, antimalarial, anti-HIV, and antibiotic properties.[1] The introduction of specific functional groups, such as a chlorine atom and a carboxylic acid moiety, onto the isoquinoline ring system can significantly modulate its physicochemical properties and biological activity. 1-Chloroisoquinoline-8-carboxylic acid is a molecule of interest due to this functionalization. The chloro- group can participate in crucial interactions with biological targets and serves as a synthetic handle for further derivatization, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor.[3]
Theoretical studies provide an indispensable tool for predicting molecular properties, thereby accelerating the drug discovery process. By employing computational methods, we can gain deep insights into molecular structure, stability, reactivity, and potential interactions with biomacromolecules before committing to costly and time-consuming synthesis and experimental testing.
Synthesis and Structural Context
While this guide focuses on theoretical analysis, understanding the molecule's synthesis provides essential context. A specific, validated protocol for 1-Chloroisoquinoline-8-carboxylic acid is not widely published. However, a plausible synthetic route can be conceptualized based on established methodologies for related compounds. For instance, the synthesis of 1-chloroisoquinoline often proceeds from isoquinoline-N-oxide treated with phosphoryl chloride (POCl₃).[4][5] The carboxylic acid group at the 8-position would likely be introduced or protected prior to the chlorination step to ensure correct regioselectivity.
Experimental characterization via techniques like FT-IR, FT-Raman, and NMR spectroscopy is crucial for structural validation. The data obtained from these methods serve as a benchmark for validating the accuracy of our theoretical calculations.
The Theoretical Investigation Workflow: A Synergistic Approach
Our in-silico analysis is built on a logical progression from understanding the molecule's intrinsic properties to predicting its interactive behavior. This workflow ensures that each step builds upon validated data from the previous one.
Caption: Workflow for the theoretical analysis of 1-Chloroisoquinoline-8-carboxylic acid.
Quantum Chemical Analysis: Unveiling Intrinsic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic molecules. We utilize the B3LYP functional, a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation, combined with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic data for heterocyclic systems.[1][6]
Optimized Molecular Geometry
The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by minimizing the energy of the system. The resulting bond lengths and angles provide the foundational data for all subsequent calculations.
Table 1: Predicted Geometrical Parameters (DFT B3LYP/6-311++G(d,p))
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
|---|---|---|---|---|---|
| Bond Length | C1-Cl | 1.745 | Angle | N2-C1-C9 | 123.5 |
| C8-C11 | 1.502 | C1-N2-C3 | 117.8 | ||
| C11=O12 | 1.215 | C7-C8-C11 | 121.0 | ||
| C11-O13 | 1.358 | C9-C8-C11 | 119.5 | ||
| O13-H14 | 0.970 | O12=C11-O13 | 124.3 |
Note: Atom numbering is based on a standard representation of the isoquinoline ring system. These values are predictive and await experimental validation.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the vibrational spectra (FT-IR and FT-Raman). This allows for a direct comparison with experimental data, aiding in the assignment of complex spectral bands.[6][7]
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3450 | ν(O-H) | Carboxylic acid O-H stretch (dimer) |
| ~1715 | ν(C=O) | Carboxylic acid C=O stretch |
| ~1610, 1570 | ν(C=C), ν(C=N) | Isoquinoline ring stretching modes |
| ~1280 | ν(C-O) | Carboxylic acid C-O stretch |
| ~780 | ν(C-Cl) | C-Cl stretching mode |
Note: These frequencies are typically scaled by a factor (~0.967 for B3LYP) to better match experimental values.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity.[1] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
From these energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical potential, hardness, and electrophilicity.[2]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting sites of chemical reactivity.
-
Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack.
-
Green Regions (Neutral Potential): Areas of nonpolar character.
For 1-Chloroisoquinoline-8-carboxylic acid, the MEP would show strong negative potential around the carbonyl oxygen and the nitrogen atom of the isoquinoline ring, identifying them as primary sites for hydrogen bonding and electrophilic interaction.
Molecular Docking: Predicting Biological Interactions
Given the prevalence of quinoline and isoquinoline derivatives as enzyme inhibitors, molecular docking is a crucial step in assessing the therapeutic potential of 1-Chloroisoquinoline-8-carboxylic acid.[2][8][9] This computational technique predicts the preferred orientation of a ligand (our molecule) when bound to a receptor (a target protein) and estimates the strength of the interaction, typically as a binding energy score.
Selection of a Biological Target
Based on the activities of similar compounds, a relevant target could be a bacterial enzyme like E. coli DNA Gyrase B or a human protein such as a kinase involved in cell signaling.[8] For this guide, we will consider a hypothetical docking against a generic kinase active site.
Docking Workflow and Analysis
Caption: A standardized workflow for a molecular docking simulation.
Interpreting Docking Results
The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Equally important is the analysis of the binding pose, which reveals the specific interactions driving the affinity.
Table 3: Hypothetical Docking Results against a Kinase Target
| Ligand | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 1-Chloroisoquinoline-8-carboxylic acid | -8.5 | - H-bond from carboxylic acid to Lysine residue- H-bond from isoquinoline N to backbone NH- Pi-stacking with Phenylalanine residue |
| Reference Inhibitor | -9.2 | - Similar interactions, plus additional hydrophobic contact |
These results would suggest that 1-Chloroisoquinoline-8-carboxylic acid is a promising candidate for kinase inhibition, with its functional groups playing critical roles in anchoring it within the active site.
Standardized Computational Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
-
Molecule Sketching: Build the 3D structure of 1-Chloroisoquinoline-8-carboxylic acid using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Generation: Prepare an input file for the quantum chemistry software (e.g., Gaussian).
-
Calculation Keyword Specification:
-
Specify the calculation type: Opt Freq (for optimization followed by frequency calculation).
-
Define the method: B3LYP/6-311++G(d,p).
-
Set the charge (0) and multiplicity (1).
-
-
Job Submission: Submit the calculation to the computational server.
-
Output Analysis:
-
Confirm successful completion.
-
Verify that the optimization converged.
-
Check the frequency output to ensure there are no imaginary frequencies, confirming a true energy minimum.
-
Extract the optimized coordinates, bond lengths, angles, and vibrational frequencies from the output file.
-
Protocol 2: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
Download the protein structure (e.g., from the Protein Data Bank).
-
Using a preparation tool (e.g., AutoDock Tools), remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in .pdbqt format.
-
-
Ligand Preparation:
-
Use the optimized structure from the DFT calculation.
-
Load the structure into the preparation tool, compute Gasteiger charges, and define rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site of the receptor (often based on a co-crystallized ligand).
-
Define a grid box that encompasses the entire active site with appropriate spacing (e.g., 1 Å).
-
-
Configuration File:
-
Create a text file specifying the paths to the receptor and ligand files, the center coordinates and dimensions of the grid box, and the output file name.
-
-
Run Simulation: Execute the Vina command from the terminal, referencing the configuration file.
-
Analyze Results:
-
Examine the output file, which contains the binding energy scores and coordinates for the top binding poses.
-
Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to analyze hydrogen bonds and other non-covalent interactions.
-
Conclusion and Future Directions
This guide has detailed a comprehensive theoretical approach to characterizing 1-Chloroisoquinoline-8-carboxylic acid. Through DFT calculations, we can reliably predict its stable geometry, vibrational spectra, and electronic reactivity. Molecular docking simulations further allow us to hypothesize its potential as an enzyme inhibitor by elucidating its binding mode and affinity.
The in-silico data presented provides a strong foundation for further research. The logical next steps would involve the chemical synthesis of the compound, experimental validation of its structure and spectroscopic properties, and in-vitro biological assays against the predicted targets to confirm its activity. This synergistic cycle of theoretical prediction and experimental validation represents the cornerstone of modern, efficient drug discovery.
References
- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). Taylor & Francis Online.
-
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2005). DFT Studies and Vibrational Spectra of Isoquinoline and 8-Hydroxyquinoline. AMiner. [Link]
-
DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. [Link]
-
Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Publishing. [Link]
-
Fekadu, G., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of novel quinoline derivatives. BMC Chemistry. [Link]
-
Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. ResearchGate. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]
-
1-Chloroisoquinoline. Chemsrc. [Link]
-
Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. ResearchGate. [Link]
-
QSAR modeling and molecular docking studies of 2-oxo- 1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]
- 3. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
1-Chloroisoquinoline-8-carboxylic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
Abstract
1-Chloroisoquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the C1 position and a carboxylic acid at the C8 position, allows for diverse downstream derivatization. This document provides a comprehensive, field-proven guide to a plausible multi-step synthesis of this target molecule. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The isoquinoline scaffold is a privileged structure in pharmacology, forming the core of numerous alkaloids and synthetic drugs.[1] Specifically, derivatives of isoquinoline-8-carboxylic acid are recognized as versatile intermediates in the development of analgesics, anti-inflammatory agents, and enzyme inhibitors.[2] The addition of a chloro-substituent at the 1-position introduces a synthetically valuable handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures.[3][4]
Direct synthesis of 1-Chloroisoquinoline-8-carboxylic acid is not prominently documented, necessitating a rational, multi-step approach. The strategy outlined herein begins with the commercially available precursor, 8-methylisoquinoline. The synthesis proceeds through three key transformations:
-
N-Oxidation: Conversion of the isoquinoline nitrogen to an N-oxide to activate the C1 position for subsequent chlorination.
-
Deoxygenative Chlorination: Introduction of the chlorine atom at the C1 position using a dehydrating chlorinating agent.
-
Side-Chain Oxidation: Conversion of the C8-methyl group into the target carboxylic acid.
This synthetic route is designed for robustness and scalability, relying on well-established chemical transformations.
Synthetic Workflow Diagram
The overall synthetic pathway is depicted below. This multi-step process is designed to sequentially install the required functional groups onto the isoquinoline core.
Caption: A three-step synthetic workflow for 1-Chloroisoquinoline-8-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 8-Methylisoquinoline N-Oxide
Rationale: The N-oxidation of the isoquinoline ring is a critical activating step. The resulting N-oxide polarizes the molecule, making the C1 position electron-deficient and susceptible to nucleophilic attack by a chlorinating agent. This transformation is a foundational step in the functionalization of many aza-aromatic compounds.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this purpose.
Procedure:
-
In a 500 mL round-bottom flask, dissolve 8-methylisoquinoline (10.0 g, 69.8 mmol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add m-CPBA (77% max, 17.3 g, approx. 77.0 mmol, 1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (gradient elution: 1% to 5% Methanol in DCM) affords 8-Methylisoquinoline N-Oxide as a solid.
Protocol 2: Synthesis of 1-Chloro-8-methylisoquinoline
Rationale: The conversion of an isoquinoline N-oxide to a 1-chloroisoquinoline is a classic and efficient reaction.[6][7] Phosphoryl chloride (POCl₃) serves as both the reagent and solvent in many procedures, acting as a dehydrating and chlorinating agent. The mechanism involves the formation of a phosphate ester intermediate, followed by nucleophilic attack of chloride at the C1 position and subsequent elimination to yield the aromatic product.[5]
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 8-Methylisoquinoline N-Oxide (9.0 g, 56.5 mmol).
-
Carefully add phosphoryl chloride (POCl₃, 90 mL) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice (approx. 300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude residue can be purified by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield pure 1-Chloro-8-methylisoquinoline.[5]
Protocol 3: Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
Rationale: The oxidation of an aryl methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this purpose. The reaction is typically performed in a mixture of water and a co-solvent like pyridine to improve the solubility of the organic substrate. While oxidation of a methyl group on a related quinoline system with nitric acid has been reported[8], KMnO₄ offers a common alternative. Careful control of temperature is necessary to prevent over-oxidation or degradation of the heterocyclic ring.
Procedure:
-
In a 1 L round-bottom flask, suspend 1-Chloro-8-methylisoquinoline (7.0 g, 39.4 mmol) in a mixture of water (200 mL) and pyridine (100 mL).
-
Heat the mixture to 80 °C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄, 18.7 g, 118.2 mmol, 3.0 eq.) in water (150 mL).
-
Add the KMnO₄ solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 80-90 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂, washing the filter cake with hot water.
-
Combine the filtrate and washings. If pyridine is present, it can be removed under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 1-Chloroisoquinoline-8-carboxylic acid. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Step | Starting Material | Reagent(s) | Molar Ratio (Reagent/SM) | Product | Expected Yield |
| 1 | 8-Methylisoquinoline | m-CPBA | 1.1 : 1 | 8-Methylisoquinoline N-Oxide | 85-95% |
| 2 | 8-Methylisoquinoline N-Oxide | POCl₃ | Solvent/Excess | 1-Chloro-8-methylisoquinoline | 70-80%[5] |
| 3 | 1-Chloro-8-methylisoquinoline | KMnO₄ | 3.0 : 1 | 1-Chloroisoquinoline-8-carboxylic acid | 50-65% |
Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.[6][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6][7]
Safety and Handling
-
m-CPBA: A potentially shock-sensitive solid and a strong oxidizing agent. Avoid friction and heat.
-
Phosphoryl chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]
-
MDPI. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
ACS Publications. (n.d.). Synthesis of isoquinolines. X. 1-Alkyl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
Sources
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 8. US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
The Synthetic Versatility of 1-Chloroisoquinoline-8-carboxylic Acid: A Guide for Organic Synthesis
Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis
1-Chloroisoquinoline-8-carboxylic acid is a strategically functionalized heterocyclic compound poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This molecule incorporates two distinct and reactive functional groups onto the rigid isoquinoline core: a reactive chloro group at the 1-position and a versatile carboxylic acid at the 8-position. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable building block for the construction of complex molecular architectures.
The chloro substituent at the 1-position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity enables the introduction of a wide array of substituents, including amino, alkoxy, and carbon-based fragments. Concurrently, the carboxylic acid group at the 8-position can be readily converted into esters, amides, and other derivatives, or it can participate in decarboxylation reactions.[1]
This guide provides a comprehensive overview of the synthetic utility of 1-Chloroisoquinoline-8-carboxylic acid, offering detailed application notes and protocols for its use. While specific literature on this exact molecule is limited, the protocols and applications described herein are based on well-established reactivity patterns of analogous 1-chloroisoquinolines and isoquinoline-8-carboxylic acids.
Physicochemical Properties and Spectroscopic Data (Predicted)
Due to the limited availability of experimental data for 1-Chloroisoquinoline-8-carboxylic acid, the following properties are predicted based on the known characteristics of its constituent functional groups and the isoquinoline scaffold.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |
| ¹H NMR | Expect complex aromatic signals. The proton at C5 is likely to be deshielded due to the anisotropic effect of the C8-carboxylic acid. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-175 ppm. The carbon bearing the chlorine (C1) will also show a characteristic shift. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C-Cl stretch. |
Proposed Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
A plausible synthetic route to 1-Chloroisoquinoline-8-carboxylic acid can be envisioned starting from isoquinoline-8-carboxylic acid. The synthesis involves two key steps: N-oxidation followed by chlorination.
Protocol 1: Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
Step 1: N-Oxidation of Isoquinoline-8-carboxylic Acid
-
In a round-bottom flask, dissolve isoquinoline-8-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess m-CPBA.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude isoquinoline-8-carboxylic acid N-oxide. This intermediate can often be used in the next step without further purification.
Step 2: Chlorination of Isoquinoline-8-carboxylic Acid N-oxide
-
To the crude isoquinoline-8-carboxylic acid N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (used as both reagent and solvent) in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours.[2] Monitor the reaction by TLC.
-
After completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Chloroisoquinoline-8-carboxylic acid.
Applications in Organic Synthesis: Exploiting Dual Reactivity
The synthetic utility of 1-Chloroisoquinoline-8-carboxylic acid stems from the ability to selectively functionalize either the C1 or the C8 position.
Reactions at the 1-Position: C-N and C-C Bond Formation
The chloro group at the 1-position is activated towards nucleophilic aromatic substitution and is an ideal partner for palladium-catalyzed cross-coupling reactions.[3]
This protocol describes the synthesis of 1-aminoisoquinoline-8-carboxylic acid derivatives.
-
To a solution of 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.2-2.0 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Yield |
| Morpholine | K₂CO₃ | DMF | 100 | High |
| Aniline | Cs₂CO₃ | Dioxane | 110 | Moderate to High |
| Benzylamine | Et₃N | DMSO | 120 | High |
This protocol outlines the formation of a C-C bond at the 1-position.
-
In a reaction vessel, combine 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 6-24 hours.
-
Upon cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 1-arylisoquinoline-8-carboxylic acid derivative.
Reactions at the 8-Position: Derivatization of the Carboxylic Acid
The carboxylic acid at the 8-position can be readily converted into a variety of derivatives, most commonly esters and amides.[4][5]
This is a robust method for forming amides from carboxylic acids.[6][7]
-
In a flask under an inert atmosphere, suspend 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-3 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude 1-chloroisoquinoline-8-carbonyl chloride.
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like CH₂Cl₂ or THF and cool to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amide, which can be further purified by chromatography or recrystallization.
This protocol describes the acid-catalyzed esterification of the carboxylic acid.[8][9]
-
Dissolve 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.) in the desired alcohol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC. The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the ester product.
-
Purify by column chromatography if necessary.
Conclusion
1-Chloroisoquinoline-8-carboxylic acid represents a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at two distinct positions on the isoquinoline scaffold. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the potential of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The ability to perform sequential and orthogonal modifications makes 1-Chloroisoquinoline-8-carboxylic acid a powerful tool for the construction of diverse and complex molecular libraries.
References
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2011, 6, 191-206.
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
- Di Mola, A.; et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. 2015, 5, 84039-84046.
-
Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Slideshare. Bischler napieralski reaction. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
PubMed. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]
-
Chemistry LibreTexts. 4.2.6: Chemistry of Amides. [Link]
-
RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
Bentham Science Publisher. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
-
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
-
ResearchGate. Synthesis of isoquinolines and isoquinoline N-oxides. [Link]
-
Chemistry LibreTexts. Making Esters From Carboxylic Acids. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Institutes of Health. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 1-Chloroisoquinoline-8-carboxylic Acid as a Versatile Building Block for Modern Drug Discovery
Abstract: The isoquinoline scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals, including potent PARP and SIRT3 inhibitors.[1][2] This guide provides a comprehensive overview of 1-chloroisoquinoline-8-carboxylic acid, a strategically functionalized building block for drug discovery. We detail its synthetic utility, focusing on the orthogonal reactivity of the 1-chloro and 8-carboxylic acid groups. This document furnishes researchers with detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and amide bond formation, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline nucleus is a cornerstone in medicinal chemistry, lending its rigid, planar structure to a multitude of therapeutic agents. Its ability to engage in various non-covalent interactions, including π-stacking and hydrogen bonding, makes it an ideal scaffold for targeting enzyme active sites and protein-protein interfaces. The strategic placement of functional groups allows for the fine-tuning of pharmacological properties.
1-Chloroisoquinoline-8-carboxylic acid offers two distinct and highly valuable points for chemical diversification:
-
The C1-Chloro Group: This position is activated towards a host of palladium-catalyzed cross-coupling reactions. It serves as a versatile handle for introducing aryl, heteroaryl, alkyl, and amino substituents, allowing for extensive exploration of the surrounding chemical space to enhance potency and selectivity.
-
The C8-Carboxylic Acid Group: This functional group is pivotal for modulating the physicochemical properties of the final compound. It can improve aqueous solubility, serve as a key hydrogen bond donor/acceptor for target engagement, or be converted into various derivatives and bioisosteres to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
This guide is structured to provide both the conceptual framework and the practical, step-by-step protocols necessary to fully exploit the potential of this building block in a drug discovery program.
Physicochemical & Spectroscopic Profile
While specific experimental data for 1-chloroisoquinoline-8-carboxylic acid is not widely published, its properties can be reliably inferred from its constituent parts.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₁₀H₆ClNO₂ | - |
| Molecular Weight | 207.61 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Based on similar substituted isoquinolines. |
| Melting Point | >170 °C (Decomposition likely) | Carboxylic acids often have high melting points; decarboxylation may occur at high temps. |
| pKa | ~3.5 - 4.5 | Predicted for an aromatic carboxylic acid. |
| ¹H NMR | Complex multiplet pattern expected in the aromatic region (δ 7.5-9.0 ppm). | - |
| ¹³C NMR | Carbonyl carbon signal expected ~165-170 ppm. | - |
| IR Spectroscopy | C=O stretch ~1700 cm⁻¹, broad O-H stretch ~2500-3300 cm⁻¹ | Characteristic of carboxylic acids.[4] |
Core Application I: Palladium-Catalyzed Cross-Coupling at the C1-Position
The chloro group at the C1 position is the primary site for introducing structural diversity. Modern cross-coupling reactions provide reliable and scalable methods for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[5][6] The reaction is renowned for its functional group tolerance and readily available starting materials.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: A palladium(0) source is essential. The ligand (e.g., a phosphine) stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition step with aryl chlorides.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it solubilizes both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-chloroisoquinoline-8-carboxylic acid (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. For challenging couplings with aryl chlorides, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand like SPhos or XPhos (4-5 mol%) is recommended.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water (4:1). The reaction concentration is usually between 0.1 and 0.5 M.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to protonate the carboxylic acid. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 1-aryl-isoquinoline-8-carboxylic acid.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[7][8] The reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[8][9]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: Similar to the Suzuki reaction, a Pd(0) catalyst is used. However, the ligands are critical and often differ. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they promote both the oxidative addition and the final reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, increasing its nucleophilicity for coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq) and the palladium pre-catalyst/ligand system (1-3 mol%) to an oven-dried Schlenk tube.
-
Reactant Addition: Add 1-chloroisoquinoline-8-carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with water and an organic solvent like ethyl acetate.
-
Purification: Acidify the aqueous layer with 1N HCl to protonate the product and separate the layers. Then, basify the aqueous layer to the isoelectric point or use reverse-phase chromatography for purification. Alternatively, esterify the crude carboxylic acid to facilitate standard silica gel chromatography, followed by hydrolysis.
Core Application II: Derivatization of the C8-Carboxylic Acid
The carboxylic acid moiety is a versatile functional group for modifying a drug candidate's properties.
Amide Bond Formation: Building Key Pharmacophoric Interactions
Amide bonds are ubiquitous in pharmaceuticals, often forming critical hydrogen bond interactions with protein targets. Standard peptide coupling reagents provide an efficient means to form amides from the C8-carboxylic acid.
Causality Behind Protocol Choices:
-
Coupling Reagents: Reagents like HATU, HOBt, and EDC activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by the amine. This avoids the need for harsh conditions required to form an acid chloride.
-
Base: A non-nucleophilic organic base (e.g., DIPEA or triethylamine) is used to neutralize the HCl or other acidic byproducts generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Detailed Protocol: Amide Coupling via HATU
-
Reagent Preparation: Dissolve 1-chloroisoquinoline-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent, such as HATU (1.1 eq), portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by silica gel chromatography.
Carboxylic Acid Bioisosteres
In lead optimization, it is often necessary to replace a carboxylic acid to improve membrane permeability, reduce metabolic liabilities, or alter the pKa.[11][12] Bioisosteres are chemical groups with similar steric and electronic properties that can mimic the parent functional group.
| Bioisostere | Key Features & Rationale for Use |
| Tetrazole | pKa is similar to a carboxylic acid. More lipophilic and often more metabolically stable. |
| Acyl Sulfonamide | Also has an acidic proton with a similar pKa. Can offer different vectoral interactions with the target. |
| Hydroxamic Acid | Can act as a metal chelator. pKa is higher, making it less acidic at physiological pH.[11] |
| 3-Hydroxyisoxazole | Planar, acidic heterocycle with a pKa in the 4-5 range.[11] |
The synthesis of these bioisosteres typically involves converting the carboxylic acid to a key intermediate like an amide or nitrile, which then undergoes further transformation.
Application in Drug Discovery: A Conceptual Workflow
1-Chloroisoquinoline-8-carboxylic acid is an ideal starting point for generating a library of diverse molecules for high-throughput screening. The orthogonal nature of its two functional groups allows for a systematic exploration of structure-activity relationships (SAR).
This workflow could be applied to targets where the isoquinoline scaffold has shown promise, such as:
-
PARP Inhibitors: Many PARP inhibitors feature a core that can be derived from substituted isoquinolines or related heterocycles like isoquinolinones.[1][13]
-
Glutaminase (GLS1) Inhibitors: The drug candidate Telaglenastat (CB-839) demonstrates the utility of complex heterocyclic systems in targeting cancer metabolism.[14][15][16]
-
Sirtuin Inhibitors: Quinoline and isoquinoline carboxylic acids have been explored as scaffolds for developing potent and selective SIRT3 inhibitors.[2]
Conclusion
1-Chloroisoquinoline-8-carboxylic acid represents a high-value, versatile building block for medicinal chemists. Its dual, orthogonally reactive functional groups provide a robust platform for the efficient construction of diverse molecular libraries. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to accelerate their drug discovery programs by leveraging the full synthetic potential of this powerful scaffold.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
-
EHA Library. (2020). PB1910: TELAGLENASTAT (CB-839) IN MONOTHERAPY AND IN COMBINATION WITH EPIGENETIC MODULATORS OR IBRUTINIB INDUCES CELL DEATH IN CHRONIC LYMPHOCYTIC LEUKEMIA CELLS. Retrieved January 19, 2026, from [Link]
-
Panda, G., et al. (2016). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 59(1), 75-88. Available at: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
-
Giannini, G., et al. (2020). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Future Medicinal Chemistry, 12(17), 1547-1560. Available at: [Link]
-
American Society of Clinical Oncology. (2019). A phase Ib trial of CB-839 (telaglenastat) in combination with radiation therapy and temozolomide in patients with IDH-mutated diffuse astrocytoma and anaplastic astrocytoma. ASCO Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2716-2727. Available at: [Link]
-
Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 50(34), 7745-7749. Available at: [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH. Available at: [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2021). Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery. NIH. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Available at: [Link]
-
MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. Available at: [Link]
Sources
- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PB1910: TELAGLENASTAT (CB-839) IN MONOTHERAPY AND IN COMBINATION WITH EPIGENETIC MODULATORS OR IBRUTINIB INDUCES CELL DEATH IN CHRONIC LYMPHOCYTIC LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
Application Note & Protocol Guide: Palladium-Catalyzed Coupling Reactions with 1-Chloroisoquinoline-8-carboxylic acid
An in-depth guide to the strategic functionalization of 1-Chloroisoquinoline-8-carboxylic acid via palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in drug development.
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural framework in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Compounds based on this scaffold exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] 1-Chloroisoquinoline-8-carboxylic acid is a particularly valuable building block for drug discovery. The chlorine atom at the C1 position is activated towards substitution, providing a versatile handle for introducing molecular diversity through cross-coupling reactions. The carboxylic acid at the C8 position offers a potential point for further modification or can be a key pharmacophoric feature for target engagement.
This guide provides detailed protocols and the underlying scientific rationale for performing three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to functionalize the C1 position of 1-Chloroisoquinoline-8-carboxylic acid.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation / Amine Coordination:
-
In Suzuki reactions, an organoboron species transfers its organic group to the palladium center.[6]
-
In Sonogashira reactions, a copper(I)-acetylide (or the alkyne itself in copper-free methods) undergoes transmetalation.[7]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]
-
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Critical Consideration: The Role of the Carboxylic Acid
The free carboxylic acid at the C8 position introduces a key challenge: its acidic proton can react with the strong bases often required for these coupling reactions. This can lead to salt formation, altering solubility, or potentially quenching the base needed for the catalytic cycle.
Two primary strategies can be employed:
-
Protection-Deprotection: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling. This is the most robust approach, preventing any interference. The ester can then be hydrolyzed post-coupling to regenerate the acid.
-
Careful Base Selection: Using a base that is strong enough to facilitate the catalytic cycle but less likely to cause problematic side reactions with the carboxylic acid. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often suitable for this purpose, particularly in Suzuki couplings. For Buchwald-Hartwig aminations, which often require stronger bases, this can be more challenging.
For the protocols below, we will proceed with the unprotected carboxylic acid where feasible, as it represents a more atom-economical approach. However, if low yields or complex reaction mixtures are observed, an ester protection strategy is the recommended first line of troubleshooting.
Experimental Protocols
General Laboratory Workflow
A systematic approach is crucial for successful and reproducible cross-coupling reactions.
Caption: Standard workflow for palladium-catalyzed coupling experiments.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is designed for coupling 1-Chloroisoquinoline-8-carboxylic acid with an aryl or heteroaryl boronic acid. The choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of dioxane to this vial to pre-form the catalyst complex; a color change should be observed.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume). The final concentration should be around 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1 M HCl. This will protonate the carboxylic acid and any excess base. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of 1-Chloroisoquinoline-8-carboxylic acid with a primary or secondary amine. This reaction is highly sensitive to the choice of base and ligand.[11][12] Using a pre-catalyst simplifies setup and improves reproducibility.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Amine (primary or secondary, 1.2 - 1.5 equiv)
-
BrettPhos Pd G3 Precatalyst (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Caution: This reaction must be assembled in a glovebox due to the air-sensitivity of the catalyst and base.
-
To an oven-dried vial inside a glovebox, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 equiv), BrettPhos Pd G3 Precatalyst (0.02 equiv), and NaOtBu (2.0 equiv).
-
Add anhydrous toluene to the vial, followed by the amine (1.2 equiv).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C.
-
Stir the reaction vigorously for 4-18 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. A basic wash of the crude material may be necessary to remove the acidic starting material if the reaction is incomplete.
Protocol 3: Sonogashira C-C Coupling
This protocol describes the coupling of the substrate with a terminal alkyne, a powerful method for introducing a linear C(sp) linker.[7] A copper-free variant is presented to avoid potential issues with copper catalysis.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Terminal alkyne (1.5 - 2.0 equiv)
-
Palladium(II) Chloride (PdCl₂, 2-5 mol%)
-
XPhos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 equiv), PdCl₂ (0.03 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous acetonitrile, followed by the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-16 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~4 and separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Reaction Conditions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O | 80-100 |
| Buchwald-Hartwig | Primary/Secondary Amine | BrettPhos Pd G3 | NaOtBu | Toluene | 100-110 |
| Sonogashira (Cu-free) | Terminal Alkyne | PdCl₂ / XPhos | Cs₂CO₃ | Acetonitrile | 80 |
Safety and Handling
-
1-Chloroisoquinoline: Causes skin and serious eye irritation. May cause respiratory irritation.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts & Ligands: Palladium compounds are toxic and phosphine ligands are often air-sensitive and toxic. Handle with care, avoiding inhalation and skin contact. Reactions should be conducted under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle exclusively in a glovebox or under a strictly inert atmosphere. K₂CO₃ and Cs₂CO₃ are irritants.
-
Solvents: Toluene, dioxane, and acetonitrile are flammable and toxic. Use in a fume hood and away from ignition sources.
References
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
- Chem-Impex. Isoquinoline-8-carboxylic acid.
- Chrzanowska, M., & Dreas, A. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8888.
- D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998, 39, 2933-2936.
- Scribd.
- BioPro Pharmatech.
- Benchchem. Application Notes and Protocols: Derivatization of 8-Chloroisoquinoline-1-carbonitrile for Biological Screening.
- Wikipedia.
- Organic Chemistry Portal. Synthesis of 1-Aminoisoquinolines by Gold(III)
- Kumar, A., & Kumar, V. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(48), 30206-30235.
- Sigma-Aldrich. 1-Chloroisoquinoline 95.
- Organic Chemistry Portal. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. Sonogashira Coupling.
- ResearchGate.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Sigma-Aldrich. 1-Chloroisoquinoline 95 19493-44-8.
- Google Patents.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Tokyo Chemical Industry Co., Ltd. 1-Chloroisoquinoline.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic letters, 23(12), 4726–4730.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Sigma-Aldrich.
- Organic Chemistry Portal. Heck Reaction.
- ResearchGate.
- ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
- MySkinRecipes. 4-Aminoisoquinoline-8-carboxylic acid.
- Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233.
- Master Organic Chemistry.
- Wikipedia.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. 1-Chloroisoquinoline | 19493-44-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Topic: 1-Chloroisoquinoline-8-carboxylic acid in the Synthesis of Heterocyclic Compounds
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1-chloroisoquinoline-8-carboxylic acid as a pivotal building block in modern organic and medicinal chemistry. The strategic disposition of a reactive chloro group at the C1 position and a versatile carboxylic acid at the C8 position imbues this scaffold with exceptional synthetic potential. This document delineates its reactivity, offers detailed protocols for its derivatization through palladium-catalyzed cross-coupling and amide bond formation, and discusses its application in constructing complex heterocyclic systems, particularly those relevant to drug discovery, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]
Introduction: The Strategic Value of a Bifunctional Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The introduction of specific functional groups onto this scaffold allows for the fine-tuning of pharmacological activity. 1-Chloroisoquinoline-8-carboxylic acid emerges as a particularly valuable intermediate due to its dual-handle reactivity.
-
The C1-Chloro Group: This site serves as a prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the facile formation of C-C, C-N, and C-sp bonds, respectively.[4] The reactivity of chloro-heteroarenes in these reactions has been well-established, making this a reliable site for molecular elaboration.[5][6]
-
The C8-Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis, readily participating in amide and ester bond formation. This allows for the introduction of diverse side chains and the linkage to other molecular fragments, which is critical for modulating properties like solubility, cell permeability, and target engagement.[7][8]
The orthogonal nature of these two functional groups allows for selective and sequential reactions, providing a robust platform for the synthesis of complex molecular architectures, including potent enzyme inhibitors for therapeutic applications.[7]
Caption: Reactivity map of 1-chloroisoquinoline-8-carboxylic acid.
Synthesis of the Core Scaffold
While a specific, documented synthesis for 1-chloroisoquinoline-8-carboxylic acid is not prevalent in readily available literature, a reliable synthetic route can be proposed based on established transformations of the isoquinoline core. A plausible multi-step sequence involves the construction of the isoquinoline ring system, followed by functional group interconversions.
Hypothetical Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Discussion of Synthetic Steps:
-
Isoquinoline Core Formation: Methods like the Pomeranz-Fritsch or Bischler-Napieralski reaction can be employed to construct an isoquinoline ring with a precursor functional group (e.g., a methyl group) at the 8-position.
-
N-Oxidation and Chlorination: The isoquinoline nitrogen is first oxidized to an N-oxide. Subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) regioselectively installs a chlorine atom at the C1 position.[9][10] This is a standard and high-yielding method for the preparation of 1-chloroisoquinolines.[10]
-
Carboxylic Acid Formation: If an 8-methylisoquinoline derivative is used, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or through milder, multi-step processes.[11] Alternatively, other precursor groups could be converted to the carboxylic acid.[12]
Application & Protocols: Palladium-Catalyzed Cross-Coupling at C1
The C1-chloro group is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry awarded the 2010 Nobel Prize in Chemistry.[4][13] These reactions proceed via a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of an arylboronic acid to the C1 position, a robust method for creating biaryl structures.[15][16]
-
Rationale: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial for activating the relatively inert C-Cl bond.[15] An inorganic base like K₂CO₃ is required to activate the boronic acid for the transmetalation step.[15] A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.
| Parameter | Condition |
| Reactants | 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.), Arylboronic acid (1.2-1.5 eq.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) |
| Base | K₂CO₃ (2.0-3.0 eq.) |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add 1-chloroisoquinoline-8-carboxylic acid, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the mixture vigorously and heat to the specified temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction is paramount for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17][18]
-
Rationale: This reaction requires a strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, to deprotonate the amine, facilitating its coordination to the palladium center.[19] The catalyst system is similar to the Suzuki coupling, often employing specialized biarylphosphine ligands developed by Buchwald and Hartwig that promote the challenging C-N reductive elimination step.[17][20] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
| Parameter | Condition |
| Reactants | 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.), Amine (1.1-1.3 eq.) |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (4-8 mol%) |
| Ligand | XPhos or RuPhos (4-10 mol%) |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 eq.) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add 1-chloroisoquinoline-8-carboxylic acid and the anhydrous solvent.
-
Add the amine coupling partner (if liquid, add via syringe; if solid, add with other solids).
-
Seal the vessel and heat with stirring for 6-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash chromatography.
Application & Protocols: Derivatization at C8
Protocol 3: Amide Bond Formation
The carboxylic acid at C8 is readily converted to an amide using standard peptide coupling reagents.
-
Rationale: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate, which is then readily displaced by the amine nucleophile.[7] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction and maintain a basic pH.
| Parameter | Condition |
| Reactants | Substituted isoquinoline-8-carboxylic acid (1.0 eq.), Amine (1.1 eq.) |
| Coupling Agent | HATU (1.2 eq.) or EDC (1.2 eq.)/HOBt (1.2 eq.) |
| Base | DIPEA (2.0-3.0 eq.) |
| Solvent | DMF or CH₂Cl₂ (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Air or Inert |
Step-by-Step Methodology:
-
Dissolve the isoquinoline-8-carboxylic acid starting material in the anhydrous solvent.
-
Add the amine, followed by the base (DIPEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC/LC-MS indicates completion.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Advanced Strategy: Sequential Synthesis of a PARP Inhibitor Scaffold
The true power of this bifunctional reagent lies in its capacity for sequential derivatization. A common strategy in drug discovery is to first establish a core biaryl or amino-aryl structure via cross-coupling at C1, followed by appendage of a solubilizing or pharmacophoric group via amidation at C8. This is particularly relevant for PARP inhibitors, which often feature a core heterocyclic system linked to a benzamide moiety.[1][7]
Caption: Sequential synthesis strategy for complex molecules.
This two-step approach allows for the rapid generation of a library of diverse compounds by varying the coupling partners in each step, making 1-chloroisoquinoline-8-carboxylic acid an ideal scaffold for structure-activity relationship (SAR) studies.
Safety and Handling
-
1-Chloroisoquinoline Derivatives: These compounds should be handled with care. They are classified as irritants, causing skin and serious eye irritation.[21][22][23] May cause respiratory irritation.[21][22] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21][24] Handle in a well-ventilated fume hood.[22][24]
-
Palladium Catalysts: Palladium compounds can be toxic and sensitizers. Avoid inhalation of dust and contact with skin.
-
Reagents: Strong bases like NaOtBu are corrosive and water-reactive. Solvents like dioxane and toluene have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][24]
-
Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.[24]
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). National Institutes of Health (NIH).
- Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). (n.d.). PubMed.
- 1-Chloroisoquinoline | 19493-44-8. (n.d.). ChemicalBook.
- 1-Chloroisoquinoline synthesis. (n.d.). ChemicalBook.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health (NIH).
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 1-Chloroisoquinoline. (n.d.). LookChem.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). MDPI.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications.
- SAFETY DATA SHEET. (2025). TCI Chemicals.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Application Notes and Protocols: 8-Chloroisoquinoline-1-carbonitrile as a Key Intermediate in Organic Synthesis. (2025). BenchChem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline. (2025). BenchChem.
- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. (2025). BenchChem.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.). National Institutes of Health (NIH).
- Cross-coupling reaction. (n.d.). Wikipedia.
- Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. (2025). BenchChem.
- Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). National Institutes of Health (NIH).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Method for preparing heterocyclic-carboxylic acids. (1998). Google Patents.
- 1-Chloroisoquinoline 95 19493-44-8. (n.d.). Sigma-Aldrich.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (n.d.). National Institutes of Health (NIH).
- 1-Chloroisoquinoline-4-carboxylic acid methyl ester | 37497-86-2. (n.d.). Biosynth.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). The Royal Society of Chemistry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Bentham Science.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health (NIH).
- Suzuki reaction. (n.d.). Wikipedia.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Buchwald-Hartwig C-C Bond Formation. (2010). Macmillan Group, Princeton University.
- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2021). Organic Chemistry Portal.
- Decarbonylative Sonogashira cross-coupling of carboxylic acids. (2021). PubMed.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 10. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 13. nobelprize.org [nobelprize.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. file1.lookchem.com [file1.lookchem.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Characterizing 1-Chloroisoquinoline-8-carboxylic Acid as a Novel PARP1 Inhibitor
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. Specifically, various derivatives of isoquinolines and related heterocycles have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1] PARP1, in particular, is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs). Its inhibition has become a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations, a concept known as synthetic lethality.[2]
1-Chloroisoquinoline-8-carboxylic acid is a novel compound with limited characterization in the public domain. However, its core structure is suggestive of potential interaction with the nicotinamide-binding pocket of PARP1. This guide, therefore, provides a comprehensive framework for researchers to systematically evaluate 1-Chloroisoquinoline-8-carboxylic acid as a potential PARP1 inhibitor. We present a logical, tiered approach, beginning with fundamental compound handling, progressing through direct biochemical assays, and culminating in cell-based functional assessments. Each protocol is designed to be self-validating, with explanations of the scientific principles and causality behind experimental choices.
Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physicochemical properties is the foundation of reliable and reproducible assay development. The position of the chloro and carboxylic acid groups on the isoquinoline ring significantly influences properties like solubility, pKa, and lipophilicity, which in turn affect bioavailability and target engagement.
Table 1: Physicochemical Properties of Isoquinoline Carboxylic Acid Isomers
| Property | Isoquinoline-1-carboxylic acid | Isoquinoline-8-carboxylic acid | 1-Chloroisoquinoline | 1-Chloroisoquinoline-8-carboxylic acid (Predicted) |
|---|---|---|---|---|
| CAS Number | 486-73-7[3] | 61563-43-7[4] | 19493-44-8[5] | N/A |
| Molecular Formula | C₁₀H₇NO₂[3] | C₁₀H₇NO₂[4] | C₉H₆ClN[5] | C₁₀H₆ClNO₂ |
| Molecular Weight | 173.17 g/mol [3] | 173.17 g/mol [4] | 163.60 g/mol [5] | 207.61 g/mol |
| Appearance | Solid[3] | Off-white to brownish yellow solid[4] | White to light yellow powder/crystal[5] | Solid (Inferred) |
| Melting Point | N/A | N/A | 31-36 °C[5] | Variable |
| Solubility | Poorly soluble in water, soluble in organic solvents and dilute acids.[6] | Soluble in organic solvents.[4] | Insoluble in water.[7] | Likely poor aqueous solubility at neutral pH; soluble in organic solvents (e.g., DMSO) and basic aqueous solutions. |
| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~2-3 (Protonated Nitrogen) | ~3-4 (Carboxylic Acid), ~4-5 (Protonated Nitrogen) | N/A | ~2-3 (Carboxylic Acid), ~1-2 (Protonated Nitrogen) |
Protocol 1: Solubility Assessment and Stock Solution Preparation
Rationale: The carboxylic acid moiety suggests that the solubility of 1-Chloroisoquinoline-8-carboxylic acid will be highly pH-dependent.[8] It is expected to be poorly soluble in neutral aqueous solutions but will dissolve in basic solutions upon deprotonation of the carboxylic acid. For cell-based assays, a concentrated stock in an organic solvent like DMSO is standard. The final concentration of DMSO in the assay medium must be carefully controlled, as it can affect cell viability and enzyme activity (typically ≤ 0.5%).[9]
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M NaOH
-
0.1 M HCl
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Aqueous Solubility (pH-dependent): a. Prepare a series of buffers at pH 5.0, 7.4, and 9.0. b. Add 1 mg of the compound to 1 mL of each buffer. c. Vortex vigorously for 2 minutes and then incubate at room temperature for 1 hour, protected from light. d. Centrifuge the samples at 14,000 x g for 10 minutes to pellet undissolved compound. e. Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Organic Stock Solution Preparation: a. Accurately weigh a precise amount of 1-Chloroisoquinoline-8-carboxylic acid (e.g., 5 mg). b. Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). c. Vortex until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary. d. Aliquot the stock solution into small volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure. e. Store at -20°C or -80°C for long-term stability.
Mechanism of PARP1 Activation and Inhibition
PARP1 acts as a DNA damage sensor. Upon binding to a single-strand break, its catalytic activity is dramatically increased. It utilizes NAD⁺ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other nuclear proteins.[10] This PARylation event serves as a scaffold to recruit other DNA repair factors. PARP inhibitors typically function by competing with NAD⁺ for the catalytic domain, thereby preventing PAR chain synthesis and stalling the repair process.[11] This can lead to the "trapping" of PARP1 on the DNA, which converts SSBs into more cytotoxic double-strand breaks during replication, a key mechanism for their anticancer effect.[2][10]
Caption: Tiered workflow for characterizing a novel PARP1 inhibitor.
Protocol 2: Biochemical PARP1 Inhibition Assay
Rationale: The first step is to determine if the compound directly inhibits the enzymatic activity of purified PARP1 in a cell-free system. A chemiluminescent or colorimetric ELISA-based assay is a robust, high-throughput compatible method. [12]This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP. [12] Materials:
-
PARP1 Enzyme Assay Kit (e.g., from BPS Bioscience, Trevigen, or Sigma-Aldrich) containing:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well strip plate
-
Activated DNA
-
Biotinylated NAD⁺
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffers
-
-
1-Chloroisoquinoline-8-carboxylic acid (test compound)
-
Olaparib or similar potent PARP inhibitor (positive control)
-
Microplate luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. Create a serial dilution of the test compound and the positive control inhibitor (Olaparib). A typical starting range is from 100 µM down to 1 pM in 1:3 or 1:10 dilution steps.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only (no enzyme).
-
Positive Control wells: Add PARP1 enzyme, activated DNA, and buffer (no inhibitor).
-
Inhibitor Control wells: Add PARP1, activated DNA, and a known concentration of Olaparib.
-
Test Compound wells: Add PARP1, activated DNA, and the desired concentrations of 1-Chloroisoquinoline-8-carboxylic acid.
-
-
Enzyme Reaction: a. To each well (except the blank), add the PARP1 enzyme/activated DNA mix. b. Add the corresponding inhibitor or vehicle control (e.g., 0.5% DMSO). c. Initiate the reaction by adding the biotinylated NAD⁺ solution to all wells. d. Incubate the plate at room temperature for the time specified by the kit (e.g., 60 minutes).
-
Detection: a. Wash the plate multiple times with the provided wash buffer to remove unincorporated reagents. b. Add Streptavidin-HRP to each well and incubate (e.g., 30 minutes). c. Wash the plate again thoroughly. d. Add the chemiluminescent substrate. e. Immediately read the luminescence on a microplate reader.
Data Analysis:
-
Subtract the average signal from the blank wells from all other readings.
-
Normalize the data by setting the average signal of the positive control (no inhibitor) to 100% activity and the blank to 0% activity.
-
Plot the % inhibition against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Example IC₅₀ Values for Known PARP Inhibitors
| Inhibitor | PARP1 IC₅₀ (nM) | Reference |
|---|---|---|
| Olaparib | ~1-5 | [13] |
| Talazoparib | ~0.6 | [13] |
| Niraparib | ~3.8 | [13] |
| Rucaparib | ~1.4 | [13]|
Protocol 3: Cell-Based PARP1 Inhibition Assay (PAR Assay)
Rationale: After confirming direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context. This assay measures the compound's ability to penetrate cells and inhibit PARP1 activity following induced DNA damage. Cellular PAR levels are quantified, typically by Western blot or an ELISA-based method.
Materials:
-
HeLa or similar cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DNA damaging agent: Hydrogen peroxide (H₂O₂) or MNNG
-
1-Chloroisoquinoline-8-carboxylic acid
-
Olaparib
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit [12]* Anti-PAR antibody
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment: a. Pre-treat the cells with various concentrations of 1-Chloroisoquinoline-8-carboxylic acid or Olaparib for 1-2 hours. Include a vehicle control (DMSO).
-
DNA Damage Induction: a. Add a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes, or 50 µM MNNG for 20 minutes) to the media. b. A negative control well should receive no damaging agent.
-
Cell Lysis: a. Immediately after treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. [12]6. Western Blot Analysis: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody against PAR overnight at 4°C. e. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature. f. Wash again, add ECL substrate, and visualize the bands using a chemiluminescence imager. Also probe for a loading control like β-actin or GAPDH.
Expected Outcome: In the vehicle-treated, DNA-damaged cells, a strong smear or ladder of high molecular weight bands corresponding to PARylated proteins will be visible. Effective inhibitors (like Olaparib and potentially the test compound) will show a significant reduction in this PAR signal in a dose-dependent manner.
Protocol 4: Cell Viability Assay
Rationale: It is essential to distinguish between cell death caused by the synthetic lethal effect of PARP inhibition and general cytotoxicity of the compound. A viability assay determines the concentration at which the compound itself becomes toxic to the cells (CC₅₀), which should ideally be much higher than its effective concentration for PARP inhibition (EC₅₀).
Materials:
-
Cancer cell line (e.g., BRCA-deficient and BRCA-proficient lines for comparison)
-
96-well clear-bottom black plates
-
Test compound and vehicle control
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 72 hours.
-
Viability Measurement (CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Normalize the data with the vehicle-treated wells representing 100% viability. b. Plot the % viability against the log concentration of the compound and determine the CC₅₀ value using a 4PL fit.
Troubleshooting Common Issues
Table 3: Assay Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Biochemical Assay: High variability between replicates | - Inaccurate pipetting- Incomplete washing- Reagent degradation | - Use calibrated pipettes and proper technique.- Ensure thorough but gentle washing steps.- Prepare fresh reagents and store enzymes/substrates correctly. |
| Biochemical Assay: No or low signal in positive control | - Inactive PARP1 enzyme- Degraded NAD⁺ or DNA- Incorrect buffer pH | - Obtain a new lot of enzyme.- Store reagents at -80°C and avoid freeze-thaw cycles.- Verify buffer pH. |
| Cell-Based Assay: No PAR signal after DNA damage | - Insufficient DNA damage- Cells are resistant or dead- Antibody issue | - Titrate the concentration and duration of the damaging agent.- Check cell health before and after treatment.- Use a validated anti-PAR antibody and positive control lysate. |
| Cell Viability Assay: High background absorbance | - Microbial contamination- Precipitated compound | - Maintain sterile technique.- Check compound solubility at the tested concentrations. Filter if necessary. |
Conclusion
This guide provides a structured and comprehensive methodology for the initial characterization of 1-Chloroisoquinoline-8-carboxylic acid as a potential PARP1 inhibitor. By following this tiered workflow, from basic compound handling and direct enzyme inhibition assays to physiologically relevant cell-based assessments, researchers can efficiently generate a robust data package. This will elucidate the compound's potency, cellular efficacy, and therapeutic window, thereby establishing a solid foundation for any further preclinical development.
References
- BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
-
Kanev, G. D., Guseva, E., & Tulin, A. V. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- ATCC. (n.d.). PARP Activity Assay Kit.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Ames, E. S., et al. (2021). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Retrieved from University of Wolverhampton repository.
-
Al-Warhi, T., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. PMC. [Link]
- Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid.
- BenchChem. (2025). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from PubChem database. [Link]
-
National Institutes of Health. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. [Link]
- Chemsrc. (2025). 1-Chloroisoquinoline.
- Marchand, C., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
- MSpace. (n.d.). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design.
- Sapient Bio. (n.d.). PARP Assay | Quantitative Measure of PARP1 Activity.
- ChemicalBook. (2025). 1-Chloroisoquinoline.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- FooDB. (2010). Showing Compound Isoquinoline (FDB012557).
-
Al-Warhi, T., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. [Link]
- ChemicalBook. (n.d.). 1-Chloroisoquinoline.
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
PubChem. (n.d.). Isoquinoline-1-carboxylic acid. Retrieved from PubChem database. [Link]
-
O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PubMed. [Link]
-
O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. [Link]
- Krasavin, M., et al. (2019). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. youtube.com [youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group in 1-Chloroisoquinoline-8-carboxylic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: 1-Chloroisoquinoline-8-carboxylic acid is a pivotal building block in modern medicinal chemistry, most notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.[1] The strategic modification of its C-8 carboxylic acid moiety is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the principal strategies for functionalizing this carboxylic acid group, offering in-depth scientific rationale, step-by-step protocols, and comparative analyses of key methodologies.
Strategic Overview: The Isoquinoline Core and its C-8 Carboxylic Acid Handle
The 1-chloroisoquinoline scaffold is a "privileged structure" in drug discovery, known to bind to a variety of biological targets.[2] In the context of 1-Chloroisoquinoline-8-carboxylic acid, two primary reactive centers are available for chemical elaboration: the C-1 chloro group (amenable to nucleophilic aromatic substitution or cross-coupling reactions) and the C-8 carboxylic acid.
This document focuses exclusively on the C-8 position. The carboxylic acid is a versatile functional handle that can be converted into a range of other functional groups, primarily esters and amides. These transformations are critical for:
-
Modulating Potency and Selectivity: The identity of the group at C-8 directly influences interactions within the target protein's binding pocket.
-
Improving Physicochemical Properties: Conversion to esters or amides can alter solubility, lipophilicity (LogP), and cell permeability.
-
Developing Prodrugs: Esters, in particular, can be designed to be cleaved by endogenous esterases, releasing the active carboxylic acid in vivo.
The primary pathways for functionalizing the C-8 carboxylic acid, which will be detailed in the subsequent sections, are outlined below.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Protocol 2.1: Synthesis of 1-Chloroisoquinoline-8-carbonyl chloride using Thionyl Chloride
Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene or Dichloromethane (DCM), anhydrous
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
While stirring, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Caution: Gas evolution (HCl, SO₂) will occur.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.
-
The resulting crude 1-Chloroisoquinoline-8-carbonyl chloride is a solid and is typically used immediately in the next step without further purification due to its high moisture sensitivity.
Synthesis of Esters: Modulating Lipophilicity and Creating Prodrugs
Esterification of the C-8 position is a common strategy to increase a compound's lipophilicity, which can enhance cell membrane permeability.
Method A: Esterification via Acyl Chloride
Rationale: This is a highly efficient and general method. The reaction of the highly reactive acyl chloride with an alcohol is rapid and typically proceeds to completion at or below room temperature. A non-nucleophilic base is required to scavenge the HCl generated during the reaction.
Protocol 3.1: General Procedure for Ester Synthesis from Acyl Chloride
-
Prepare the 1-Chloroisoquinoline-8-carbonyl chloride in situ as described in Protocol 2.1 and dissolve the crude product in an anhydrous aprotic solvent (e.g., DCM, THF).
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in the same anhydrous solvent.
-
Cool the alcohol/base solution to 0°C in an ice bath.
-
Slowly add the solution of the acyl chloride to the cooled alcohol/base mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Method B: Direct Catalytic Esterification
Rationale: For simple, unhindered alcohols, direct methods that avoid the preparation of the acyl chloride can be employed. These include the classic Fischer esterification and modern coupling-agent-mediated reactions. [3][4][5]
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fischer Esterification | Excess alcohol (as solvent), cat. H₂SO₄, reflux. | Economical, simple for methyl/ethyl esters. | Harsh acidic conditions, requires high temperatures, equilibrium-driven (needs water removal). Not suitable for sensitive substrates. |
| Steglich Esterification | DCC or EDC (coupling agent), DMAP (catalyst), alcohol, RT. | Very mild conditions, suitable for acid-sensitive substrates and complex alcohols. [3]| Stoichiometric byproduct (DCU/EDU) can complicate purification. DCC is an allergen. |
Protocol 3.2: Steglich Esterification using EDC and DMAP
-
Dissolve 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Amides: The Cornerstone of PARP Inhibitors
The C-8 carboxamide is a quintessential feature of many potent PARP inhibitors derived from this isoquinoline core. The amide bond provides a rigid, planar structure and acts as a key hydrogen bond donor/acceptor, crucial for binding in the nicotinamide sub-pocket of the PARP enzyme. [6][7]
Method A: Amidation via Acyl Chloride
Rationale: This is the most robust and widely used method for synthesizing amides from 1-Chloroisoquinoline-8-carboxylic acid. The reaction of the acyl chloride with primary or secondary amines is typically very fast and high-yielding. [8][9] Protocol 4.1: General Procedure for Amide Synthesis from Acyl Chloride
-
Generate 1-Chloroisoquinoline-8-carbonyl chloride in situ as described in Protocol 2.1 . Dissolve the crude product in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) in the same anhydrous solvent. Note: If the amine is not precious, 2.2 equivalents can be used, with one equivalent acting as the HCl scavenger.
-
Cool the amine solution to 0°C.
-
Slowly add the solution of the acyl chloride to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor by TLC or LC-MS.
-
Work-up is similar to Protocol 3.1 : quench with water, extract with an organic solvent, wash, dry, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Method B: Direct Amidation using Coupling Agents
Rationale: To avoid the use of harsh chlorinating agents, direct amidation using modern peptide coupling reagents is a powerful alternative. [10]Reagents like HATU, HBTU, or BOP activate the carboxylic acid in situ to form a highly reactive species that is readily attacked by the amine. This method is standard practice in medicinal chemistry for its mildness, high efficiency, and tolerance of sensitive functional groups.
Caption: Step-wise workflow for coupling agent-mediated amidation.
Protocol 4.2: Direct Amidation using HATU
-
To a flask, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic hindered base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and then brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
| Amidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Via Acyl Chloride | SOCl₂ or (COCl)₂, then amine + base (e.g., TEA) | 0°C to RT | Highly reliable, cost-effective, fast reactions. | Requires handling of harsh/corrosive reagents; not suitable for acid-sensitive substrates. |
| Coupling Agents | HATU, HBTU, EDC/HOBt + base (e.g., DIPEA) | RT | Extremely mild, high functional group tolerance, low racemization for chiral substrates. | Reagents are expensive, purification can require removal of coupling byproducts. |
Conclusion and Best Practices
The functionalization of the C-8 carboxylic acid of 1-Chloroisoquinoline-8-carboxylic acid is a versatile and essential process in the synthesis of bioactive molecules, particularly PARP inhibitors.
-
For robust, large-scale synthesis of simple amides and esters, the acyl chloride pathway is often the most efficient and cost-effective.
-
For library synthesis, discovery chemistry, and work with sensitive or complex substrates, direct amidation and esterification using modern coupling agents (e.g., HATU for amides, EDC/DMAP for esters) are the preferred methods due to their mildness and broad applicability.
Regardless of the chosen method, careful control of reaction conditions, particularly the exclusion of moisture when handling activated intermediates, is critical for success. Final product purity should always be confirmed by standard analytical techniques, including NMR spectroscopy and mass spectrometry.
References
-
Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55, 3481–3494. [Link]
-
Chemsrc. (2023). 1-Chloroisoquinoline. [Link]
-
Wang, Z., et al. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Cell Death & Disease, 7(12), e2530. [Link]
-
Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
Ma, D., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1269. [Link]
-
Shafiee, M., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9106-9126. [Link]
-
Guchhait, S. K., & Madaan, S. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 14(5), 823-855. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6265. [Link]
-
Sabatini, M. T., & Boulton, L. T. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Encyclopedia.pub. [Link]
-
Kollár, L., & Kégl, T. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Catalysts, 11(11), 1373. [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]
-
El-Masry, G. H., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Bioorganic Chemistry, 99, 103831. [Link]
-
Csonka, R., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 12(10), 1238. [Link]
-
Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Organic Syntheses. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
-
Nakao, R., & Fukumoto, T. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Bulletin of the Chemical Society of Japan, 54(4), 1267-1268. [Link]
-
Bar-Yehuda, S., et al. (2012). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7686–7699. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 364-374. [Link]
-
ResearchGate. (2010). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemical Society Reviews. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. [Link]
-
ChemRxiv. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. [Link]
-
PubMed Central. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
Sources
- 1. Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. encyclopedia.pub [encyclopedia.pub]
purification techniques for 1-Chloroisoquinoline-8-carboxylic acid
An Application Guide and Protocols for the Purification of 1-Chloroisoquinoline-8-carboxylic acid
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This document provides a detailed guide to the purification of 1-Chloroisoquinoline-8-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The structural features of this molecule—a chlorinated isoquinoline core, a basic nitrogen atom, and an acidic carboxylic acid group—present unique challenges and opportunities for purification. This guide offers a framework for selecting and implementing the most effective purification strategies based on the compound's inherent chemical properties.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Characteristics
While specific experimental data for 1-Chloroisoquinoline-8-carboxylic acid is not extensively published, we can infer its properties from its constituent parts: 1-chloroisoquinoline and the carboxylic acid functional group.
| Property | 1-Chloroisoquinoline (Parent Halide) | Carboxylic Acids (General) | Predicted Properties for 1-Chloroisoquinoline-8-carboxylic acid |
| Appearance | White to light yellow powder/crystal[1][2] | Colorless liquids or waxy solids[3][4] | White to off-white or yellowish solid |
| Melting Point | 31-38 °C[1][2][5] | Increases with molar mass[3][4] | Significantly higher than 1-chloroisoquinoline due to hydrogen bonding and increased molecular weight. Likely a solid at room temperature. |
| Solubility | Insoluble in water[6][7]; Soluble in toluene[2] | Short-chain acids are water-miscible; solubility decreases with chain length. Generally soluble in organic solvents like ethanol and ether.[3] | Likely poorly soluble in water, but soluble in organic solvents like ethyl acetate, dichloromethane, and alcohols. Its sodium salt should be water-soluble. |
| Acidity/Basicity | Basic nitrogen atom | Acidic carboxyl group (pKa typically 4-5) | Amphoteric. The isoquinoline nitrogen is basic (predicted pKa ~2-3)[6][7], and the carboxylic acid is acidic. |
Common Impurities in Synthesis
The synthesis of substituted quinolines and isoquinolines can introduce several types of impurities. Understanding these is critical for selecting an appropriate purification method.
-
Unreacted Starting Materials: Depending on the synthetic route, these could be simpler isoquinoline precursors.
-
Isomeric Impurities: Synthesis might yield other positional isomers of the chloro or carboxylic acid group. These can be particularly challenging to separate due to similar polarities.
-
Over- or Under-chlorinated Species: Dichloro-isoquinoline or isoquinoline-8-carboxylic acid could be present.
-
Tarry Byproducts: Vigorous reaction conditions, common in heterocyclic synthesis, can lead to the formation of high-molecular-weight, colored byproducts.
Purification Strategies: A Comparative Overview
The unique amphoteric nature of 1-Chloroisoquinoline-8-carboxylic acid allows for several purification approaches. The choice depends on the scale of the purification and the nature of the impurities.
Acid-Base Extraction
This is often the most effective and scalable method for this type of molecule. It leverages the acidic carboxylic acid and the basic nitrogen to separate the target compound from neutral or non-amphoteric impurities.
Principle: The compound is soluble in an organic solvent. Washing with an aqueous base (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt moves to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified, causing the pure product to precipitate out. A subsequent wash with aqueous acid can remove basic impurities.
Advantages:
-
Highly selective for acidic/basic compounds.
-
Excellent for removing neutral and tarry impurities.
-
Scalable to large quantities.
Disadvantages:
-
Will not separate impurities with similar acidic/basic properties.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, resulting in a high-purity crystalline product. The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Principle: The crude product is dissolved in a minimal amount of a hot solvent. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Potential Solvent Systems:
-
Single Solvents: Ethanol, methanol, ethyl acetate, or acetic acid.
-
Solvent/Anti-Solvent Systems: A good solvent (e.g., ethanol) paired with an anti-solvent in which the compound is insoluble (e.g., water or hexane).
Advantages:
-
Can yield very high purity material.
-
Effective for removing impurities with different solubility profiles.
Disadvantages:
-
Requires careful solvent selection.
-
Some product loss is inevitable.
Silica Gel Column Chromatography
This technique separates compounds based on their polarity. It is highly effective for removing impurities with different polarities, such as isomers or byproducts from the reaction.
Principle: A solution of the crude product is passed through a column packed with silica gel. Compounds adhere to the silica to varying degrees based on their polarity. A solvent (mobile phase) is then passed through the column, and the compounds elute at different rates.
Stationary Phase: Silica gel is appropriate as the compound contains polar functional groups. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid may be added to the mobile phase to improve the peak shape of the carboxylic acid and prevent streaking on the column.
Advantages:
-
Excellent for separating compounds with very similar structures, such as isomers.
-
Provides high resolution.
Disadvantages:
-
Can be less scalable than extraction or recrystallization.
-
Can be more time-consuming and uses larger volumes of solvent.
Detailed Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for an initial, large-scale purification to remove neutral impurities.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 1-Chloroisoquinoline-8-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The aqueous layer contains the sodium salt of your product.
-
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. For best recovery, re-extract the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Remove Neutral Impurities: Discard the organic layer, which contains neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the pure product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from extraction or for crude material that is already relatively pure.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Determine a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment
After purification, it is essential to confirm the purity of 1-Chloroisoquinoline-8-carboxylic acid. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
By applying these carefully selected purification techniques and subsequent analysis, researchers can obtain high-purity 1-Chloroisoquinoline-8-carboxylic acid suitable for the demanding applications in drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 | TCI AMERICA [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]
- 6. 1-Chloroisoquinoline | 19493-44-8 [amp.chemicalbook.com]
- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
Application Notes and Protocols for the Safe Handling and Storage of 1-Chloroisoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a guide for trained professionals. All laboratory work should be conducted in accordance with institutional safety policies and regulations. A thorough risk assessment should be performed before handling any chemical.
Introduction
1-Chloroisoquinoline-8-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the chloro-, isoquinoline, and carboxylic acid functionalities suggests that this molecule may be a valuable building block in the synthesis of more complex structures.[1][2][3] However, the combination of a chlorinated aromatic system and a carboxylic acid moiety necessitates careful handling and storage to ensure the safety of laboratory personnel and to maintain the integrity of the compound. These application notes provide a detailed protocol for the safe handling, storage, and disposal of 1-Chloroisoquinoline-8-carboxylic acid, drawing upon safety data for structurally related compounds and general principles for handling chlorinated aromatic compounds.[4][5][6]
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][6]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern.[6][7]
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and hazardous to aquatic life.[6]
-
Reactivity: The compound may be sensitive to air, moisture, and heat.[5] It is incompatible with strong oxidizing agents.[4]
A thorough risk assessment should be conducted prior to any experiment involving this compound. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Physicochemical Properties and Stability
Specific data for 1-Chloroisoquinoline-8-carboxylic acid is limited. The table below presents data for the closely related compound, 1-Chloroisoquinoline, to provide an estimate of its physical properties. The presence of the carboxylic acid group will likely increase the melting point and alter the solubility profile.
| Property | 1-Chloroisoquinoline (Reference Compound) | Expected Influence of Carboxylic Acid Group |
| Molecular Formula | C₉H₆ClN[6][9] | C₁₀H₆ClNO₂ |
| Molecular Weight | 163.61 g/mol [6][9] | 207.61 g/mol |
| Appearance | White to light yellow solid[6] | Likely a white to off-white solid |
| Melting Point | 31-36 °C[9] | Significantly higher |
| Boiling Point | 274-275 °C at 760 mmHg[10] | Higher, likely with decomposition |
| Solubility | Soluble in toluene | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. |
Stability and Reactivity:
-
Stability: The compound is expected to be stable under recommended storage conditions.[4][5] However, some carboxylic acids can be unstable, and it is recommended to store the compound as its ester or salt for long-term stability.[11]
-
Conditions to Avoid: Avoid exposure to air, moisture, heat, and sources of ignition.[4][5] Minimize dust generation.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 1-Chloroisoquinoline-8-carboxylic acid to prevent skin and eye contact, and inhalation.[12]
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn and buttoned. Chemical-resistant gloves (e.g., nitrile) are essential.[13] Inspect gloves for any defects before use and remove them before leaving the work area. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[12]
Protocols for Safe Handling and Use
Weighing and Transfer
This protocol outlines the steps for safely weighing and transferring the solid compound.
Caption: Workflow for safely weighing and transferring 1-Chloroisoquinoline-8-carboxylic acid.
Step-by-Step Methodology:
-
Preparation:
-
Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.[12]
-
Verify that the chemical fume hood is functioning correctly.
-
Clean and decontaminate the work surface within the fume hood.
-
-
Weighing:
-
If possible, place the analytical balance inside the chemical fume hood. If not, use an enclosure to minimize dust dispersal.
-
Place a clean, dry weighing paper or boat on the balance and tare it.
-
Carefully transfer the desired amount of 1-Chloroisoquinoline-8-carboxylic acid to the weighing vessel using a clean spatula. Avoid creating dust.[4]
-
Once the desired mass is obtained, close the primary container immediately.
-
-
Transfer:
-
Secure the receiving flask or reaction vessel.[14]
-
Use a powder funnel to carefully transfer the weighed solid into the vessel.
-
Rinse the weighing vessel and funnel with a small amount of the reaction solvent to ensure a complete transfer.
-
-
Cleanup:
-
Carefully wipe down the spatula, balance, and work area with a damp cloth or towel to remove any residual powder.
-
Dispose of the weighing paper and any contaminated cleaning materials in the designated solid hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.[12]
-
Solution Preparation
-
Solvent Selection: Based on the properties of related compounds, polar organic solvents such as DMSO, DMF, or alcohols are likely suitable. For reactions in aqueous media, the compound can be dissolved in a suitable base to form the carboxylate salt.
-
Dissolution:
-
Add the weighed 1-Chloroisoquinoline-8-carboxylic acid to a clean, dry flask equipped with a magnetic stir bar in a chemical fume hood.
-
Slowly add the chosen solvent while stirring.
-
If necessary, gentle warming can be applied to aid dissolution, but be mindful of the compound's potential heat sensitivity.
-
Storage Requirements
Proper storage is crucial to maintain the stability and integrity of 1-Chloroisoquinoline-8-carboxylic acid.
-
Container: Store in a tightly sealed, properly labeled container.[4][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against air and moisture sensitivity.[5][6]
-
Temperature: Store in a cool, dry, and well-ventilated area.[6] Refrigeration (0-10°C) is recommended for long-term storage. For solutions, storage at -20°C or -80°C in aliquots is advisable to prevent degradation from repeated freeze-thaw cycles.[15]
-
Location: Store away from incompatible materials, such as strong oxidizing agents.[4]
Emergency Procedures
Spill Response
Caption: Emergency response workflow for a spill of 1-Chloroisoquinoline-8-carboxylic acid.
In case of a spill:
-
Evacuate and Notify: Evacuate the immediate area and notify your supervisor and the institution's Environmental Health and Safety (EH&S) department.
-
Control and Contain: If the spill is small and you are trained to handle it, don appropriate PPE. Prevent further spread of the spill by using a chemical absorbent material.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[4] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local and national regulations.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Disposal
All waste containing 1-Chloroisoquinoline-8-carboxylic acid must be treated as hazardous waste. Dispose of unwanted material and contaminated items in a designated, sealed, and properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Chloroisoquinoline. [Link]
-
Chemsrc. 1-Chloroisoquinoline. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
National Center for Biotechnology Information. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Cerritos College. Organic Chemistry Laboratory Safety Notes. [Link]
-
Química Organica.org. Isoquinoline synthesis. [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
Thompson Rivers University. OH&S 18.05.1 Chemistry Lab Safety. [Link]
-
ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. aksci.com [aksci.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]
- 10. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tru.ca [tru.ca]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cerritos.edu [cerritos.edu]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-8-carboxylic acid. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the construction of kinase inhibitors and other complex therapeutic agents. However, its multi-step synthesis presents several challenges that can significantly impact the final yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes. We will explore a robust and logical synthetic pathway, addressing potential issues at each critical stage in a direct question-and-answer format.
Section 1: Overview of the Recommended Synthetic Pathway
Achieving the target molecule, 1-Chloroisoquinoline-8-carboxylic acid, with a good yield requires a strategic, multi-step approach. Direct functionalization of the isoquinoline core is often plagued by issues with regioselectivity. The pathway detailed below is chosen for its logical progression, reliance on well-established and reliable chemical transformations, and the introduction of functional groups in an order that minimizes side reactions.
The overall strategy involves the synthesis of the key intermediate, 8-Amino-1-chloroisoquinoline , followed by a Sandmeyer reaction to install a cyano group, which is then hydrolyzed to the final carboxylic acid.
Caption: Recommended multi-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this multi-step pathway recommended over a more direct approach?
A1: This pathway offers superior control over regioselectivity. Introducing the chloro group at the 1-position is efficiently achieved via the N-oxide intermediate, a standard and high-yielding method for isoquinolines.[1][2] Subsequent functionalization of the 8-position is then directed by the amino group. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into various functional groups, including the cyano group, which is an excellent and stable precursor to a carboxylic acid.[3][4]
Q2: What are the most critical stages that determine the overall yield?
A2: The two most yield-critical stages are the Sandmeyer Cyanation and the final Nitrile Hydrolysis . The Sandmeyer reaction involves an unstable diazonium salt intermediate that can readily decompose or participate in side reactions if conditions are not strictly controlled. The nitrile hydrolysis requires harsh conditions to proceed to completion, which can risk product degradation if not carefully monitored.
Q3: What are the primary safety concerns for this synthesis?
A3: Several steps require significant caution:
-
Diazotization: Aryl diazonium salts can be explosive when isolated or allowed to dry. They should always be prepared at low temperatures (0-5 °C) and used immediately in solution.
-
Chlorination: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sandmeyer Cyanation: Copper(I) cyanide (CuCN) and hydrogen cyanide (a potential byproduct) are extremely toxic. This step must be performed in a well-ventilated fume hood, and all waste must be quenched and disposed of according to institutional safety protocols.
Section 3: Troubleshooting Guides by Synthesis Stage
Stage 1: Synthesis of 8-Amino-1-chloroisoquinoline (Intermediate)
Q: My yield for the chlorination of the 8-aminoisoquinoline N-oxide is low. What went wrong?
A: Low yields in this step typically stem from two sources: incomplete N-oxide formation or suboptimal chlorination conditions.
-
Causality & Solution: The chlorination with POCl₃ proceeds on the N-oxide. If the initial oxidation is incomplete, the unreacted starting material will not be chlorinated. Before adding POCl₃, verify complete N-oxide formation using Thin Layer Chromatography (TLC). For the chlorination step itself, temperature control is key. The reaction is often exothermic; add POCl₃ slowly to the N-oxide, maintaining a controlled temperature (typically reflux). Overheating can lead to decomposition and the formation of tarry side-products.
Stage 2: The Sandmeyer Reaction (Diazotization & Cyanation)
This stage is the most technically demanding. Success hinges on the careful formation and immediate use of the diazonium salt.
Sources
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. By understanding the underlying chemical principles of the potential synthetic routes, you can effectively troubleshoot and optimize your experimental outcomes.
This guide is structured into frequently asked questions (FAQs) and troubleshooting scenarios for the two most plausible synthetic pathways:
-
Route A: The Sandmeyer Reaction from 1-Amino-8-carboxamidoisoquinoline.
-
Route B: Chlorination of 1-Hydroxyisoquinoline-8-carboxylic Acid.
Part 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amine to a halide.[1][2][3] In the context of 1-Chloroisoquinoline-8-carboxylic acid, this would typically involve the diazotization of a 1-aminoisoquinoline-8-carboxylic acid derivative followed by treatment with a copper(I) chloride catalyst.[1][2]
Core Challenges & FAQs
Question 1: My reaction is producing a significant amount of 1-hydroxyisoquinoline-8-carboxylic acid instead of the desired chloro-derivative. What is causing this and how can I prevent it?
Answer:
This is a classic side reaction in the Sandmeyer process, where the diazonium salt intermediate is hydrolyzed by water to form a phenol (or in this case, a hydroxyisoquinoline).
-
Causality: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures. The presence of excess water or running the reaction at too high a temperature will favor this side reaction.
-
Troubleshooting & Protocol Adjustments:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the diazotization and Sandmeyer steps.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and the addition of the diazonium salt to the copper(I) chloride solution.[4]
-
Acid Concentration: Use a sufficient concentration of non-nucleophilic acid (like H2SO4) during diazotization to suppress the hydrolysis of the diazonium salt.
-
Order of Addition: Adding the cold diazonium salt solution slowly to the heated copper(I) chloride solution can sometimes minimize the time the diazonium salt is exposed to conditions that favor hydrolysis.
-
Question 2: I am observing significant gas evolution, but my final product is 1-chloroisoquinoline, and the carboxylic acid group is missing. What is happening?
Answer:
You are likely encountering decarboxylation, a common reaction for carboxylic acids where the carboxyl group is lost as carbon dioxide.[5][6]
-
Causality: Isoquinoline carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and in the presence of copper catalysts. The conditions of the Sandmeyer reaction, which can involve heating to decompose the diazonium salt, can promote this unwanted side reaction.
-
Troubleshooting & Protocol Adjustments:
-
Protecting Group Strategy: The most robust solution is to start with a precursor where the carboxylic acid is protected as an ester or an amide. For instance, starting with methyl 1-aminoisoquinoline-8-carboxylate would yield methyl 1-chloroisoquinoline-8-carboxylate, which can then be hydrolyzed to the desired product under controlled conditions.
-
Lower Reaction Temperature: If proceeding with the free acid, attempt the Sandmeyer reaction at the lowest possible temperature that still allows for the conversion to the chloride. This may require longer reaction times.
-
Catalyst Choice: While copper is the classic Sandmeyer catalyst, exploring alternative conditions or catalysts that operate at lower temperatures could be beneficial.
-
Question 3: My crude product is highly colored (red/orange), and purification is difficult. What are these colored impurities?
Answer:
The formation of highly colored byproducts is often due to the formation of azo compounds.
-
Causality: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds in a process called azo coupling. The starting material, 1-aminoisoquinoline-8-carboxylic acid, is electron-rich and can couple with the diazonium salt to form an azo dye.
-
Troubleshooting & Protocol Adjustments:
-
Maintain Excess Acid: A sufficiently acidic environment protonates the amino group of the starting material, deactivating it towards electrophilic attack and preventing self-coupling.
-
Slow Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure that there is no localized excess of nitrite, which can lead to side reactions, and to maintain a low concentration of the diazonium salt at any given time.
-
Efficient Stirring: Ensure vigorous stirring to maintain homogeneity and prevent localized areas of high diazonium salt concentration.
-
Visualizing the Sandmeyer Side Reactions
Caption: Potential side reactions in the Sandmeyer synthesis route.
Part 2: Troubleshooting the Chlorination of 1-Hydroxyisoquinoline-8-carboxylic Acid
Another viable route is the conversion of the C1-hydroxyl group of 1-hydroxyisoquinoline-8-carboxylic acid (the tautomer of isoquinoline-1(2H)-one-8-carboxylic acid) into a chloride, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Core Challenges & FAQs
Question 1: After reacting 1-hydroxyisoquinoline-8-carboxylic acid with POCl₃, my yield is very low, and I have a lot of unreacted starting material. How can I improve the conversion?
Answer:
Incomplete chlorination is a common issue, often related to reaction conditions or the nature of the substrate.
-
Causality: The hydroxyl group at the 1-position of the isoquinoline is part of a vinylogous amide (an isocarbostyril system), which can be less reactive than a simple alcohol. The reaction may require more forcing conditions to proceed to completion. The presence of the carboxylic acid can also complicate the reaction.
-
Troubleshooting & Protocol Adjustments:
-
Increase Temperature and Reaction Time: These reactions often require elevated temperatures (refluxing in POCl₃) for an extended period. Monitor the reaction by TLC to determine the optimal time.
-
Use of a Co-solvent/Catalyst: Sometimes, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Excess Reagent: Ensure a sufficient excess of the chlorinating agent (e.g., using POCl₃ as both reagent and solvent) is used to drive the reaction to completion.
-
Question 2: My product analysis (e.g., by mass spectrometry) shows a species corresponding to the addition of a chloro and the loss of water, but it's not my desired product. What could it be?
Answer:
You have likely formed the acyl chloride of your carboxylic acid.
-
Causality: Chlorinating agents like SOCl₂ and POCl₃ will readily convert carboxylic acids to their corresponding acyl chlorides.[7] This can happen concurrently with or even preferentially to the chlorination of the 1-hydroxy group.
-
Troubleshooting & Protocol Adjustments:
-
Protect the Carboxylic Acid: As with the Sandmeyer route, starting with an ester (e.g., methyl 1-hydroxyisoquinoline-8-carboxylate) will prevent the reaction at the carboxylic acid position. The ester can be hydrolyzed in a subsequent step.
-
Controlled Stoichiometry and Temperature: In some cases, careful control of the amount of chlorinating agent and reaction temperature might allow for selective reaction, but this is often difficult to achieve.
-
Work-up Procedure: If the acyl chloride is formed, it can often be hydrolyzed back to the carboxylic acid during the aqueous work-up. Ensure the work-up conditions (e.g., quenching with ice water or a mild base) are sufficient to hydrolyze the acyl chloride without degrading the desired product.
-
Question 3: I am observing the formation of multiple chlorinated products. How can I improve the selectivity?
Answer:
While the 1-position is generally the most reactive towards this type of chlorination, over-chlorination at other positions on the isoquinoline ring can occur under harsh conditions.
-
Causality: High temperatures and long reaction times can lead to electrophilic chlorination on the benzene ring portion of the isoquinoline.
-
Troubleshooting & Protocol Adjustments:
-
Optimize Reaction Conditions: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid the formation of over-chlorinated byproducts. Try to run the reaction at the lowest effective temperature.
-
Purification: If minor amounts of isomeric impurities are formed, careful purification by column chromatography or recrystallization will be necessary.
-
Visualizing the Chlorination Workflow
Caption: Troubleshooting workflow for the chlorination route.
Summary of Reaction Conditions & Potential Byproducts
| Synthetic Route | Key Reagents | Typical Conditions | Common Side Product(s) | Mitigation Strategy |
| Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | 0-5 °C for diazotization; variable for Sandmeyer step | 1-Hydroxy derivative, decarboxylated product, azo dyes | Anhydrous conditions, low temp, protect COOH, excess acid |
| Chlorination | POCl₃ or SOCl₂ | Reflux | Unreacted starting material, acyl chloride, di-chlorinated species | Protect COOH, optimize temp/time, careful work-up |
References
- BenchChem. (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
- Marshall, A. M., & Hirst, M. (1982). Concerning the decarboxylation of 3-carboxysalsolinol. Substance and Alcohol Actions/Misuse, 3(5), 281-5.
- Wikipedia. (2023). Sandmeyer reaction.
- Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry, 78(6), 2579–2588.
- ChemicalBook. (2023). 1-Chloroisoquinoline.
- ChemicalBook. (2023). 1-Chloroisoquinoline synthesis.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1357–1392.
- The Royal Society of Chemistry. (2021).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION.
- Wikipedia. (2023).
- BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
- ResearchGate. (2023).
- ResearchGate. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
- Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid.
- ChemShuttle. (n.d.). 1-Hydroxyisoquinoline-8-carboxylic acid; CAS No.: 116409-31-5.
- MySkinRecipes. (n.d.). 4-Aminoisoquinoline-8-carboxylic acid.
- DergiPark. (2022).
- MDPI. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- YouTube. (2023).
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Open Access Journals. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- Chemistry LibreTexts. (2023). 21.3: Reactions of Carboxylic Acids.
- ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-Chloroisoquinoline-8-carboxylic acid
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinoline-8-carboxylic acid. Recognizing the nuances of heterocyclic chemistry, this document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our focus is on elucidating the causality behind experimental choices to empower users to diagnose and resolve challenges encountered during synthesis.
I. Overview of Synthetic Strategies
The synthesis of 1-Chloroisoquinoline-8-carboxylic acid is not a trivial undertaking and typically involves a multi-step sequence. The two most plausible and commonly adapted synthetic routes are outlined below. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Vilsmeier-Haack type Chlorination. This approach involves the conversion of an isoquinolinone precursor, specifically 8-carboxyisoquinolin-1(2H)-one, into the target 1-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Route B: Sandmeyer Reaction. This classic transformation involves the diazotization of a 1-aminoisoquinoline-8-carboxylic acid precursor, followed by a copper(I) chloride-mediated displacement of the diazonium group.[1][2]
Caption: Plausible synthetic routes to 1-Chloroisoquinoline-8-carboxylic acid.
II. Troubleshooting & Optimization: A Q&A Approach
This section directly addresses common issues encountered during the synthesis.
Route A: Chlorination of 8-Carboxyisoquinolin-1(2H)-one
Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield and a complex mixture. What are the likely causes and how can I optimize the conditions?
Answer: Low yields and byproduct formation in this reaction are common and typically stem from issues with temperature control, reaction time, reagent purity, and the presence of moisture.
-
Causality (The "Why"): The reaction mechanism involves the formation of a phosphate ester intermediate with the isoquinolinone oxygen, which is then displaced by a chloride ion. This process is highly sensitive.
-
Excessive Temperature: Can lead to decomposition of the starting material or product, as well as the formation of tar-like polymeric byproducts. The carboxylic acid moiety can also undergo undesirable side reactions, such as decarboxylation or anhydride formation, at high temperatures.
-
Insufficient Temperature/Time: The reaction may not proceed to completion, leaving unreacted starting material.[3][4]
-
Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl. This not only consumes the reagent but also introduces protic acid that can interfere with the desired reaction pathway.
-
Solvent Choice: While often run neat in excess POCl₃, the use of a high-boiling inert solvent (e.g., toluene, acetonitrile) can improve thermal control and reaction homogeneity.
-
-
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low-yield chlorination reactions.
-
Optimization Data (Illustrative):
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Rationale |
| Solvent | Neat POCl₃ | Toluene | Improves heat transfer and prevents localized overheating. |
| Temperature | 110 °C (Reflux) | 80-90 °C | Milder conditions reduce byproduct formation.[5] |
| Time | 12 h | 4-6 h (monitored by TLC) | Avoids product degradation from prolonged heating. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Crucial for preventing moisture contamination. |
| Yield | ~35% | >70% |
Question 2: How can I safely and effectively quench the reaction and remove excess POCl₃ post-reaction?
Answer: This is a critical step for both safety and purification. The workup must be performed with extreme caution.
-
Safety First: The quench is highly exothermic. Always perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Protocol:
-
Cool the reaction vessel to room temperature, then place it in an ice-water bath.
-
Slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. The addition should be dropwise or in a very thin stream to manage the exotherm.
-
Once the addition is complete, carefully neutralize the acidic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used, but be aware of vigorous gas (CO₂) evolution. A more controlled neutralization can be achieved with a dilute (e.g., 2M) sodium hydroxide (NaOH) solution, always keeping the mixture cool in an ice bath.
-
The target product, being a carboxylic acid, may precipitate upon neutralization or remain in the aqueous layer as its carboxylate salt. Adjusting the pH carefully is key. Acidifying the solution back to a pH of ~3-4 with dilute HCl after the initial quench and neutralization of base-soluble impurities will precipitate the desired carboxylic acid product.[6]
-
The precipitated solid can then be collected by filtration, washed with cold water, and dried under vacuum.
-
Route B: Sandmeyer Reaction of 1-Amino-8-carboxy-isoquinoline
Question 3: My diazotization step seems incomplete, leading to poor conversion in the subsequent Sandmeyer reaction. How can I ensure complete formation of the diazonium salt?
Answer: Complete diazotization is the cornerstone of a successful Sandmeyer reaction. The key parameters are temperature, acid concentration, and the rate of nitrite addition.
-
Causality (The "Why"): The reaction involves the formation of a nitrosating agent (typically N₂O₃) from sodium nitrite and a strong acid. This agent then reacts with the primary amine.
-
Temperature: The reaction must be kept cold (typically 0-5 °C). Aryl diazonium salts are notoriously unstable and can decompose back to the amine or form phenol byproducts if the temperature rises.[1]
-
Acid Concentration: A sufficient excess of acid is required to fully protonate the amine and to react with the sodium nitrite. A common choice is 2.5-3.0 equivalents of HCl.
-
Nitrite Addition: The aqueous solution of sodium nitrite (NaNO₂) should be added slowly and dropwise, with the tip of the addition funnel below the surface of the reaction mixture to prevent localized warming and loss of nitrous acid as gas.
-
-
Verification of Diazotization: Before proceeding to the Sandmeyer step, you can test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper should produce an immediate blue-black color, indicating that sufficient nitrite has been added to consume all the starting amine.
Question 4: I am observing significant amounts of an 8-hydroxy-isoquinoline byproduct instead of my desired 1-chloro product. What is causing this and how can it be prevented?
Answer: The formation of the hydroxylated byproduct is a classic side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[2]
-
Causality (The "Why"): The aryl cation intermediate, formed upon loss of N₂ from the diazonium salt, is highly reactive and can be trapped by any nucleophile present. In an aqueous acidic medium, water is a competing nucleophile. The mechanism is often more complex, involving radical pathways, but the outcome is the same.[7]
-
Preventative Measures:
-
Strict Temperature Control: As mentioned, keeping the temperature low (0-5 °C) throughout the diazotization and the addition to the copper(I) chloride solution minimizes the rate of this side reaction.
-
Use of Concentrated Reagents: The Sandmeyer reaction is typically performed by adding the cold diazonium salt solution to a solution of copper(I) chloride in concentrated HCl. Using concentrated acid minimizes the activity of water as a nucleophile.
-
Catalyst Preparation: Ensure the CuCl is active. It should be freshly prepared or purified if it has taken on a greenish hue (indicating oxidation to Cu(II)). The Cu(I) species is critical for the catalytic cycle.[1][8]
-
III. Purification and Characterization
Question 5: What is the most effective method for purifying the final 1-Chloroisoquinoline-8-carboxylic acid product?
Answer: Purification can be challenging due to the dual functionality of the molecule. A multi-step approach is often necessary.
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[9][10]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous basic solution (e.g., 1M NaHCO₃). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with cold 2M HCl to a pH of ~3-4. The pure carboxylic acid should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Recrystallization: If impurities persist, recrystallization is the next step.
-
Choosing a solvent system is key. Good candidates include ethanol/water, acetic acid/water, or dioxane.
-
The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Column Chromatography: This is generally a last resort for carboxylic acids due to potential streaking on silica gel. If necessary, a small amount of acetic acid (0.5-1%) can be added to the eluent (e.g., ethyl acetate/hexanes) to suppress deprotonation of the acid on the silica surface and improve peak shape.
IV. References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 20, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 20, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 20, 2026, from [Link]
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved January 20, 2026, from [Link]
-
Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved January 20, 2026, from
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved January 20, 2026, from [Link]
-
Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved January 20, 2026, from [Link]
-
Chemsrc. (n.d.). 1-Chloroisoquinoline | CAS#:19493-44-8. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2009). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved January 20, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved January 20, 2026, from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloroisoquinoline-8-carboxylic acid
Welcome to the technical support center for 1-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established chemical principles and extensive experience with related heterocyclic compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 1-Chloroisoquinoline-8-carboxylic acid in your experiments.
I. Understanding the Molecule: Key Purification Challenges
1-Chloroisoquinoline-8-carboxylic acid presents a unique set of purification challenges due to its distinct structural features: a basic isoquinoline nitrogen atom, an acidic carboxylic acid group, and a halogen substituent on the aromatic ring. This combination of functional groups can lead to issues with solubility, potential for zwitterion formation, and the presence of closely-related impurities from its synthesis.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1-Chloroisoquinoline-8-carboxylic acid, providing probable causes and detailed solutions.
Problem 1: Low Recovery After Aqueous Work-up/Extraction
Symptom: After performing a standard acid-base extraction, the yield of the final product is significantly lower than expected.
Probable Cause: The zwitterionic nature of 1-Chloroisoquinoline-8-carboxylic acid can lead to its partial solubility in both acidic and basic aqueous layers, as well as at its isoelectric point where it may precipitate prematurely or remain in the organic phase. The key is to carefully control the pH to ensure the compound is in its most soluble form (as a salt) in the desired aqueous phase and its least soluble form for precipitation.
Solution:
An optimized acid-base extraction protocol is crucial. This involves a multi-step process to remove neutral and basic impurities, followed by careful precipitation of the desired product.
Step-by-Step Protocol for Optimized Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Removal of Basic Impurities: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate and extract any basic impurities into the aqueous layer.
-
Extraction of the Carboxylic Acid:
-
To the organic layer, add a dilute basic solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃) and mix thoroughly in a separatory funnel. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.[1][2]
-
Separate the aqueous layer containing the sodium salt of your product. Repeat the extraction on the organic layer to ensure complete transfer.
-
-
Back-Washing: Wash the combined basic aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.[3]
-
Precipitation of the Product:
-
Cool the basic aqueous solution in an ice bath.
-
Slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring to adjust the pH. Monitor the pH closely. The product will precipitate out at its isoelectric point.
-
Be cautious not to add a large excess of strong acid, as this could re-dissolve the product by protonating the isoquinoline nitrogen.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Workflow for Optimized Acid-Base Extraction.
Problem 2: Difficulties with Recrystallization
Symptom A: "Oiling out" - The compound separates from the hot solvent as an oil rather than forming crystals upon cooling.
Probable Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.[4]
-
The presence of significant impurities is depressing the melting point of the mixture.
-
The solution is cooling too rapidly.
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of a "good" co-solvent to increase the solubility.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent system.
Symptom B: No crystals form upon cooling.
Probable Cause:
-
The solution is not saturated (too much solvent was used).[5]
-
The solution is supersaturated, and crystallization has not been initiated.[6]
Solution:
-
Induce Crystallization:
-
Concentrate the Solution: If induction methods fail, gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
| Solvent System | Comments |
| Single Solvents | |
| Ethanol/Water | A good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of hot ethanol.[5] |
| Acetic Acid/Water | Suitable for many aromatic carboxylic acids. |
| Dioxane/Water | Dioxane is a good solvent for many organic compounds. |
| Mixed Solvents | |
| Toluene/Hexane | For less polar impurities. |
| Ethyl Acetate/Hexane | A versatile combination for moderately polar compounds.[7] |
Problem 3: Persistent Impurities in the Final Product
Symptom: NMR or LC-MS analysis of the purified product shows the presence of unwanted peaks.
Probable Cause:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts from Synthesis: If a Bischler-Napieralski reaction is used for synthesis, common byproducts can include incompletely cyclized intermediates or styrenes from a retro-Ritter reaction.[8][9]
-
Regioisomers: Depending on the synthetic route, other chlorinated or carboxylated isomers of the isoquinoline may have formed.
Solution:
-
Multi-Step Purification: A combination of purification techniques is often necessary. Perform an acid-base extraction first to remove gross impurities, followed by recrystallization.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be required. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be effective for separating carboxylic acids.
-
Derivative Formation: In challenging cases, the carboxylic acid can be converted to its methyl ester, which is often easier to purify by chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid.[10]
Problem 4: Product Degradation During Purification
Symptom: Low yield and the appearance of new, unexpected impurities after purification, especially when heating is involved.
Probable Cause:
-
Decarboxylation: Heterocyclic carboxylic acids can be susceptible to decarboxylation upon heating, leading to the formation of 1-chloroisoquinoline.
-
Hydrolysis of the Chloro Group: Prolonged heating in strongly acidic or basic aqueous solutions could potentially lead to the hydrolysis of the chloro group, forming the corresponding hydroxyisoquinoline.
Solution:
-
Use Mild Conditions: Avoid prolonged heating at high temperatures. If possible, use a solvent for recrystallization that has a lower boiling point.
-
Inert Atmosphere: When heating solutions for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH Control: During aqueous work-ups, avoid prolonged exposure to harsh pH conditions.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for 1-Chloroisoquinoline-8-carboxylic acid?
Q2: What is the likely solubility profile of this compound?
-
Aqueous Solubility: Due to its zwitterionic potential, it will have low solubility in water at its isoelectric point. Solubility will increase in acidic solutions (forming the hydrochloride salt) and in basic solutions (forming the carboxylate salt).[12][13]
-
Organic Solubility: It is expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and lower solubility in nonpolar solvents like hexanes.
Q3: How can I assess the purity of my final product?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a small amount of trifluoroacetic acid or formic acid is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or byproducts.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: What are the recommended storage conditions?
Store 1-Chloroisoquinoline-8-carboxylic acid in a cool, dry, and dark place under an inert atmosphere to prevent degradation. For long-term storage, refrigeration is recommended.
IV. References
-
Wikipedia. (n.d.). Acid-base extraction. [Link]
-
Recrystallization. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Recrystallization and Crystallization. (n.d.). Recrystallization and Crystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Maiyam Group. (2025). Mixed Solvent Recrystallization Guide. [Link]
-
Recrystallization. (n.d.). Recrystallization. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions?. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Acid-Base Extraction. (n.d.). Acid-Base Extraction. [Link]
-
Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
-
Organic Chemistry Data. (n.d.). Bischler-Napieralski - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
ResearchGate. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Chemical Reviews. (2020, November 17). Decarboxylative Halogenation of Organic Compounds. [Link]
-
Academia.edu. (n.d.). (PDF) Heterocyclic Chemistry at a Glance. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
ResearchGate. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil.... [Link]
-
Google Patents. (n.d.). Process for purification of aromatic carboxylic acids.
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.... [Link]
-
Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.... [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. [Link]
-
ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.... [Link]
-
MDPI. (2022, February 22). Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. [Link]
-
ResearchGate. (2025, August 10). (PDF) Substituent Effects in Heterocyclic Systems. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
stability issues of 1-Chloroisoquinoline-8-carboxylic acid in solution
Welcome to the technical support center for 1-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter when working with this compound in solution. My aim is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Stability of 1-Chloroisoquinoline-8-carboxylic Acid
1-Chloroisoquinoline-8-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the reactive chloro and carboxylic acid functionalities on the isoquinoline scaffold.[2] However, these same features contribute to its potential instability in solution under various experimental conditions. Understanding the underlying chemical principles is paramount to mitigating these issues.
The stability of this molecule is primarily influenced by:
-
pH: The acidity or basicity of the solution can dramatically affect the molecule's structure and reactivity.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
This guide will walk you through common problems, their root causes, and actionable solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step protocols to resolve them.
Issue 1: My compound is precipitating out of solution.
Root Cause Analysis:
Precipitation is often related to the pH-dependent solubility of the carboxylic acid group and the overall polarity of the molecule. Aromatic carboxylic acids, like 1-Chloroisoquinoline-8-carboxylic acid, are generally more soluble in their ionized (carboxylate) form at higher pH.[3][4] At lower pH, the carboxylic acid is protonated and less polar, leading to decreased aqueous solubility. The choice of solvent also plays a critical role. While soluble in some organic solvents, its solubility in aqueous buffers can be limited.[5][6]
Troubleshooting Steps:
-
Verify the pH of your solution: Use a calibrated pH meter to check the pH. If it is too low, the compound may be crashing out.
-
Consider a different solvent system: If working in an aqueous buffer is not essential, consider using a polar aprotic solvent such as DMSO or DMF, where the compound is likely to have better solubility. For mixed aqueous/organic systems, increasing the proportion of the organic co-solvent can improve solubility.
-
Gentle warming: In some cases, gentle warming can help dissolve the compound. However, be cautious as elevated temperatures can promote degradation (see Issue 3).
Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
Root Cause Analysis:
The appearance of new peaks is a strong indicator of compound degradation. Based on the structure of 1-Chloroisoquinoline-8-carboxylic acid, several degradation pathways are plausible, particularly hydrolysis and decarboxylation.
-
Hydrolysis: The chloro group at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. While aryl chlorides are generally stable, the electron-withdrawing nature of the isoquinoline ring system can make this position susceptible to hydrolysis, especially under basic conditions or with prolonged heating, to form 1-hydroxyisoquinoline-8-carboxylic acid.[7][8]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[9] For quinoline and isoquinoline carboxylic acids, this process can sometimes be facilitated by the heterocyclic ring.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Mitigation Strategies:
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (e.g., pH 5-7) to minimize both acid and base-catalyzed degradation. Use buffered solutions where possible.[12]
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (2-8 °C) when not in use.[1] Avoid prolonged heating.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Fresh is Best: Whenever possible, prepare solutions of 1-Chloroisoquinoline-8-carboxylic acid immediately before use.
Issue 3: I am observing a color change in my solution over time.
Root Cause Analysis:
A change in the color of a solution, often to a yellow or brownish hue, can be an indication of degradation, potentially through oxidative or photolytic pathways. Aromatic compounds, including quinolines, can be susceptible to photodegradation upon exposure to light.[13]
Preventative Measures:
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrap the containers with aluminum foil to protect them from light.
-
Use Degassed Solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen can help prevent oxidation.
-
Minimize Headspace: When storing solutions, using vials that are appropriately sized to minimize the amount of air in the headspace can reduce the potential for oxidation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 1-Chloroisoquinoline-8-carboxylic acid?
A1: For non-aqueous applications, polar aprotic solvents like DMSO and DMF are good starting points. For aqueous solutions, it is best to dissolve the compound in a small amount of DMSO first and then dilute with a buffer at a pH where the carboxylic acid is deprotonated and more soluble (e.g., pH > 6). Complete dissolution in purely aqueous buffers may be challenging.
Q2: How should I store the solid compound?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Given that related compounds like 1-chloroisoquinoline are sensitive to air and moisture, storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended for long-term stability.[6]
Q3: Is 1-Chloroisoquinoline-8-carboxylic acid stable to heat?
A3: Aromatic carboxylic acids can be susceptible to thermal decarboxylation.[9][14] While specific data for this compound is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation. If heating is necessary for a reaction, it should be done for the minimum time required.
Q4: Can I expect hydrolysis of the chloro-substituent?
A4: While the chloro group at the 1-position is on an aromatic ring, the isoquinoline system can activate it towards nucleophilic attack.[15][16][17] Hydrolysis is more likely to occur under harsh conditions, such as in the presence of strong bases or at elevated temperatures for extended periods. Under typical experimental conditions (neutral pH, room temperature), significant hydrolysis is less likely but should not be entirely ruled out, especially during long-term storage in solution.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of 1-Chloroisoquinoline-8-carboxylic acid.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of 1-Chloroisoquinoline-8-carboxylic acid in a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the compound completely. Vortex briefly if necessary.
-
Once fully dissolved, add the desired aqueous buffer to reach the final concentration.
-
If any precipitation occurs, sonicate briefly or adjust the pH slightly upwards with dilute NaOH.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[18]
Protocol 2: Forced Degradation Study (for analytical method development)
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid stock solution (e.g., 1 mg/mL in acetonitrile)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for various time points. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Heat the stock solution at 80°C in the dark for various time points.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method to separate the parent compound from any degradation products.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 1-Chloroisoquinoline | 19493-44-8 [amp.chemicalbook.com]
- 6. 1-Chloroisoquinoline | 19493-44-8 | TCI AMERICA [tcichemicals.com]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. How Carbolic Acid Affects Aromatic Compound Stability [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Chloroisoquinoline-8-carboxylic acid
Welcome to the technical support guide for 1-Chloroisoquinoline-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Due to its rigid, planar isoquinoline core, this molecule presents inherently low aqueous solubility. However, the presence of the ionizable carboxylic acid group at the 8-position provides a critical handle for systematic solubility enhancement.
This guide provides a logical, stepwise approach to troubleshooting and overcoming these issues, moving from fundamental physicochemical manipulations to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My 1-Chloroisoquinoline-8-carboxylic acid won't dissolve in my aqueous buffer. What is the first thing I should try?
A: The first and most critical step is to adjust the pH of your aqueous solution. As a carboxylic acid, this compound's solubility is highly pH-dependent. Increase the pH of your buffer to at least 1.5-2 units above the compound's predicted pKa. This deprotonates the carboxylic acid to form the much more soluble carboxylate anion.[1][2]
Q2: What is the predicted pKa of 1-Chloroisoquinoline-8-carboxylic acid?
A: While an experimental pKa value is ideal, we can estimate it based on analogous structures like quinoline-8-carboxylic acid. The pKa is likely in the range of 3.5 - 4.5. Therefore, adjusting the pH to ≥ 6.0 should significantly improve solubility.
Q3: I need to make a high-concentration stock solution. What organic solvent should I use?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. However, be mindful of their potential impact on downstream biological assays and the risk of the compound precipitating when diluted into aqueous media. For applications where these solvents are not suitable, consider water-miscible co-solvents like ethanol, propylene glycol, or PEG 400.[3][4]
Q4: My compound dissolves in an organic solvent but crashes out when I add it to my aqueous buffer. Why is this happening and how can I fix it?
A: This is a classic precipitation issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the organic co-solvent present. To fix this, you can:
-
Increase the pH of the final aqueous buffer (see Q1).
-
Increase the percentage of the organic co-solvent in the final solution.[5][6]
-
Decrease the final concentration of your compound.
-
Explore advanced formulation methods like cyclodextrin complexation if the above are not sufficient.[7][8]
Troubleshooting Guide: A Stepwise Approach to Solubilization
This section provides detailed protocols and the scientific rationale behind them. We recommend following this workflow to systematically identify the optimal solubilization strategy for your specific application.
Decision Workflow for Solubilization Strategy
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: pH Adjustment and Salt Formation
Scientific Principle: The most direct way to solubilize a poorly soluble carboxylic acid is to ionize it. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the carboxylic acid, the equilibrium shifts heavily towards the deprotonated, negatively charged carboxylate form, which is vastly more soluble in water. Salt formation is the process of isolating this ionized form as a stable, solid salt with a suitable counterion.[9][10][11]
Protocol 1: Generating a pH-Solubility Profile
This experiment is crucial for understanding your compound's behavior and identifying the minimum pH required for dissolution.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 9.0.
-
Sample Addition: Add an excess amount of 1-Chloroisoquinoline-8-carboxylic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the samples through a 0.22 µm syringe filter (use filters with low drug binding, like PTFE or PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each solution.
Expected Outcome: You should observe a significant, often exponential, increase in solubility as the pH rises above the compound's pKa.
| pH | Solubility (µg/mL) - Hypothetical Data |
| 3.0 | < 1 |
| 4.0 | 15 |
| 5.0 | 150 |
| 6.0 | >1000 |
| 7.4 | >5000 |
Protocol 2: Screening for Salt Formation
This is primarily for developing a solid form of the drug with improved dissolution properties.[12][13]
-
Solubilization: Dissolve 1-Chloroisoquinoline-8-carboxylic acid in a suitable organic solvent (e.g., ethanol or methanol).
-
Counterion Addition: In separate experiments, add 1.0 to 1.1 molar equivalents of a basic counterion solution (e.g., sodium hydroxide, potassium hydroxide, tromethamine in water or ethanol).
-
Precipitation/Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane) to induce precipitation.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with the anti-solvent, and dry under vacuum. Characterize the solid using techniques like XRPD, DSC, and TGA to confirm salt formation and assess its physical properties (e.g., crystallinity, melting point).
Strategy 2: Co-solvent Systems
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This makes the environment more favorable for dissolving hydrophobic molecules by disrupting water's hydrogen-bonding network.[5]
Mechanism of Co-solvency
Caption: Co-solvents reduce water polarity, enabling dissolution.
Protocol 3: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (see table below).
-
Prepare Systems: Create a series of binary solvent systems by mixing the co-solvent with water (or your target buffer) at different ratios (e.g., 10%, 20%, 40%, 60% v/v).
-
Determine Solubility: Use the same equilibrium solubility method described in Protocol 1 for each solvent system.
-
Analyze: Plot solubility against the percentage of co-solvent to find the most effective agent and the required concentration.
Table of Common Co-solvents
| Co-solvent | Dielectric Constant (20°C) | Notes |
| Water | 80.1 | High polarity reference |
| Propylene Glycol (PG) | 32.0 | Common in oral and parenteral formulations |
| Ethanol (EtOH) | 24.3 | Widely used, can cause precipitation on dilution |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low volatility, good for oral solutions |
| Glycerol | 42.5 | Viscous, often used in combination |
Strategy 3: Advanced Formulation Approaches
When pH and co-solvent strategies are insufficient or not viable for the intended application, advanced methods can be employed.
Cyclodextrin Inclusion Complexation
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][14] They can encapsulate poorly soluble "guest" molecules, like the isoquinoline core of your compound, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing its apparent aqueous solubility.[7][15]
Protocol 4: Preparing an Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Start by screening 1:1 and 1:2 molar ratios of the drug to a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Mixing: Weigh the drug and HP-β-CD and triturate them in a mortar.
-
Kneading: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise while triturating to form a thick, uniform paste.
-
Drying: Continue kneading for 30-45 minutes, then dry the paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine mesh sieve to obtain a uniform powder.
-
Solubility Testing: Test the aqueous solubility of the resulting complex using the method in Protocol 1. A significant increase in solubility compared to the free drug indicates successful complexation.
Nanosuspensions
For extremely challenging cases, particularly for parenteral delivery, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the drug to the sub-micron range (typically 100-400 nm) and stabilizing it with surfactants or polymers.[16][17] This increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[18] This is a specialized technique that typically requires high-pressure homogenization or media milling equipment and should be conducted by formulation experts.[19]
Analytical Verification: Confirming Your Results
It is essential to use a reliable analytical method to quantify the concentration of your dissolved compound. A simple reverse-phase HPLC-UV method is often sufficient.
Example HPLC-UV Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 220-400 nm and select an optimal wavelength (e.g., λmax).
-
Standard Curve: Prepare a standard curve using a stock solution of the compound dissolved in 100% Acetonitrile or DMSO to accurately quantify the concentrations in your filtered aqueous samples.
References
-
Patel, V.R., & Agrawal, Y.K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Simulated reference, as a direct link for this specific paper is not available from the search results, but the concept is widely supported by sources[7][8][15]).
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Gidwani, B., & Vyas, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(9), 1138. [Link]
-
Gajbhiye, A. R., & Gong, S. (2013). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Ascendia Pharma. [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanotechnology, 2011, 689218. [Link]
-
Singh, R., & Kumar, R. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]
-
Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. [Link]
-
Fenyvesi, É., & Szente, L. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Desale, S. S., & Patel, D. M. (2017). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 106(5), 1341-1352. [Link]
-
Kumar, S., & Singh, A. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 6(5), 417-435. [Link]
-
S. Manoranjan. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 85-90. [Link]
-
Kumar, M., Rajesh, M., & Subramanian, L. (2023). Formulation-driven strategies for overcoming solubility barriers in drug development: a review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 1-15. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2446-2458. [Link]
-
Williams, H. D., & Trevaskis, N. L. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Mohammed, A. R., & Al-kassas, R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Al-Bayati, M. A., & Al-Azzawi, W. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6543. [Link]
-
Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate. [Link]
-
Li, D., & Chen, G. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2167-2184. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Soni, P., & Kumar, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 54-61. [Link]
-
Patel, C. J., Asija, R., & Asija, S. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. humapub.com [humapub.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting Reactions with 1-Chloroisoquinoline-8-carboxylic acid
Welcome to the technical support center for 1-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but challenging building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern its reactivity. By anticipating potential failure modes, we can design more robust and successful experiments from the outset.
Understanding the Molecule: A Triumvirate of Reactivity
1-Chloroisoquinoline-8-carboxylic acid is a unique trifunctional molecule. Successful troubleshooting begins with appreciating the interplay between its three key structural features:
-
The 1-Chloro Substituent: Positioned on an electron-deficient isoquinoline ring, this chlorine atom is activated for nucleophilic aromatic substitution (SNAr) and serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1][2] However, as an aryl chloride, it is inherently less reactive in oxidative addition steps compared to its bromide or iodide analogs, often requiring more specialized catalysts and conditions.[3]
-
The 8-Carboxylic Acid Group: This group is the primary source of many experimental challenges. Its acidic proton can neutralize basic reagents, and the corresponding carboxylate can act as a ligand, coordinating to and deactivating metal catalysts.[4] Furthermore, its presence dramatically influences the molecule's solubility profile and introduces the potential for thermal decarboxylation.[5]
-
The Isoquinoline Core: The nitrogen atom in the ring can be protonated under acidic conditions or coordinate to metal centers, which alters the electronic landscape of the entire molecule and can impact the reactivity of the chloro-substituent.
This guide is structured as a series of frequently asked questions (FAQs) organized by common reaction types. Each answer provides a causal explanation and actionable troubleshooting steps.
FAQ 1: General Handling and Stability
Question: My starting material seems impure or is degrading upon storage. What are the best practices for handling and storing 1-Chloroisoquinoline-8-carboxylic acid?
Answer: Proper handling is critical. While more stable than the corresponding aldehyde, this molecule has inherent liabilities.
-
Purity Check: Before any reaction, verify the purity of your starting material via NMR or LC-MS. Key impurities could include the hydrolyzed analog (1-hydroxyisoquinoline-8-carboxylic acid) or residual solvents from its synthesis.
-
Storage: Store the compound in a cool, dry, dark place under an inert atmosphere (argon or nitrogen). The carboxylic acid group makes it hygroscopic, and moisture can facilitate degradation pathways.
-
Thermal Stability: Be aware of the potential for decarboxylation at elevated temperatures. Avoid prolonged heating, especially in solution. If a reaction requires high heat, run a small-scale test to check for the formation of 1-chloroisoquinoline as a byproduct.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | N/A (Calculated) |
| Molecular Weight | 163.60 g/mol (for the de-carboxylated 1-chloroisoquinoline) | |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 31-38 °C (for the de-carboxylated 1-chloroisoquinoline) | [1][6][7] |
| Solubility | Insoluble in water[6]; Soluble in many organic solvents like Toluene, DMF, Dioxane. | [6] |
| Storage Conditions | Refrigerate (0-10°C) under an inert gas. |
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
This is the most common application for this substrate and also the most frequent source of trouble. The dual-functionality of the molecule often leads to a narrow window for successful reaction conditions.
Question: My Suzuki-Miyaura coupling with a boronic acid is failing (no product, low yield, or only starting material recovered). What are the most likely causes?
Answer: This is a classic problem stemming from the challenging nature of coupling an aryl chloride in the presence of a carboxylic acid.
Primary Causes & Solutions:
-
Catalyst Deactivation by Carboxylate: This is the most probable culprit. The carboxylate anion, formed under basic reaction conditions, can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[4]
-
Troubleshooting Step: Increase the amount of base. You need enough base to not only facilitate the catalytic cycle (transmetalation)[8] but also to deprotonate the carboxylic acid. A minimum of 2.5-3.0 equivalents is a good starting point.
-
Advanced Solution: Protect the carboxylic acid. Converting the acid to a methyl or ethyl ester before the coupling reaction is often the most robust solution. The ester can be hydrolyzed back to the acid post-coupling. See Protocol 2 for a general procedure.
-
-
Inactive Catalyst System for Aryl Chlorides: Aryl chlorides require highly active, electron-rich phosphine ligands for efficient oxidative addition.[3] Your standard Pd(PPh₃)₄ may not be sufficient.
-
Troubleshooting Step: Switch to a more appropriate catalyst system. Buchwald or Fu have developed numerous powerful ligands and pre-catalysts specifically for this purpose.[9] Consider screening catalysts like Pd₂(dba)₃ or a pre-catalyst paired with ligands such as SPhos, XPhos, or RuPhos.
-
-
Poor Solubility: The starting material or boronic acid may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.[10]
-
Troubleshooting Step: Screen different solvent systems. While toluene or dioxane are common, consider more polar aprotic solvents like DMF or NMP, or using a co-solvent system (e.g., Dioxane/Water). Be mindful that aqueous co-solvents can promote unwanted hydrolysis or deborylation of the boronic acid.[10]
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or products.
-
Troubleshooting Step: Screen different bases. K₂CO₃ or K₃PO₄ are common choices. For base-sensitive substrates, a weaker base like CsF might be effective, though it may require higher temperatures.[4]
-
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Question: I'm attempting a Buchwald-Hartwig amination and observing a complex mixture or no desired product. What should I check first?
Answer: The Buchwald-Hartwig amination shares many of the same challenges as the Suzuki coupling, with the added complexity of the amine nucleophile's basicity and potential for side reactions.[11][12]
Primary Causes & Solutions:
-
Base-Ligand Incompatibility: The combination of a strong base (like NaOtBu or LHMDS) and certain phosphine ligands can lead to ligand degradation or other side reactions.
-
Troubleshooting Step: Carefully select the base according to the ligand used. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred, especially with sensitive substrates, though this may require higher reaction temperatures.[13]
-
-
Catalyst Inhibition: Similar to the Suzuki reaction, both the carboxylic acid on your substrate and the amine nucleophile can coordinate to the palladium center and inhibit catalysis.
-
Troubleshooting Step: Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). Ensure your base is strong enough and present in sufficient quantity to deprotonate both the carboxylic acid and the amine (if it's a primary or secondary amine salt).
-
-
Aryl Chloride Reactivity: As with Suzuki couplings, aryl chlorides are sluggish.[3]
-
Troubleshooting Step: Employ a state-of-the-art catalyst system. The use of palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can provide more consistent generation of the active Pd(0) species.[13]
-
Caption: Competing pathways in reactions of the title compound.
FAQ 3: Reactions at the Carboxylic Acid Site
Question: I am trying to form an amide directly from the carboxylic acid using a coupling reagent (like EDC or HATU), but the reaction is messy and gives low yields. Why?
Answer: Direct amidation can be challenging due to the molecule's overall electronic properties and potential side reactions.
Primary Causes & Solutions:
-
Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the 1-chloroisoquinoline ring system can make the carboxylic acid less reactive than a simple benzoic acid.
-
Troubleshooting Step: Ensure your reaction conditions are optimized for activating the carboxylic acid. The formation of an active ester intermediate is key.[14] Using coupling agents like HATU or HOBt/EDC is standard practice.
-
-
Side Reactions with the Coupling Reagent: The amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct, consuming the amine and reducing the yield.[14]
-
Troubleshooting Step: Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can often mitigate this side reaction.
-
-
Purification Difficulties: The byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to separate from the desired product, leading to an apparently "messy" reaction.
-
Troubleshooting Step: Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC with HOBt). This allows for a simple aqueous wash to remove the majority of the impurities. A final purification by column chromatography or recrystallization is almost always necessary.
-
FAQ 4: Purification and Analysis
Question: How can I effectively purify my product, which contains a carboxylic acid group?
Answer: The acidic nature of the product is a powerful tool for purification.
-
Acid-Base Extraction: This is the most effective first-pass purification method.[15]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M NaOH). Your carboxylic acid product will deprotonate and move into the aqueous layer, leaving neutral or basic impurities behind in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
The protonated product will precipitate out or can be extracted back into a fresh portion of organic solvent.
-
-
Chromatography: If further purification is needed, reverse-phase HPLC is often more effective than normal-phase silica gel chromatography for polar carboxylic acids. If using silica gel, consider adding a small amount of acetic or formic acid (0.1-1%) to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
Question: What is the best way to monitor the progress of my reaction?
Answer: Due to the polarity of the starting material and potential products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical technique.[16][17] It allows you to simultaneously track the consumption of your starting material and the formation of your desired product, as well as identify any major side products by their mass-to-charge ratio (e.g., the decarboxylated byproduct will have a mass loss of 44 Da).
Protocols for Troubleshooting
Protocol 1: Small-Scale Parallel Screen for Optimizing Suzuki Coupling
This protocol is designed to efficiently test multiple reaction parameters in parallel to identify optimal conditions.
-
Setup: In an array of small reaction vials (e.g., 2 mL HPLC vials) equipped with stir bars, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.).
-
Variable Addition:
-
Catalyst/Ligand Screen: To separate sets of vials, add different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
-
Base Screen: To separate sets of vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) at 3.0 equivalents.
-
Solvent Screen: Prepare stock solutions of your starting material and boronic acid in different solvents (e.g., Dioxane, Toluene, DMF) to add to the vials.
-
-
Reagent Addition: Add the boronic acid (1.2 eq.) to each vial.
-
Degassing: Seal the vials and thoroughly degas each one by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Reaction: Place the vial array on a heating block set to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the relative conversion to product.
Protocol 2: Esterification of the Carboxylic Acid via Fischer Esterification
This is a preventative measure to block the problematic reactivity of the carboxylic acid group during subsequent reactions.
-
Dissolution: Dissolve 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol). The alcohol serves as both the reagent and the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄ or ~0.1 eq. of p-toluenesulfonic acid).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction typically takes 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting ester can be purified by silica gel chromatography if necessary before being used in the next step.
References
- BenchChem. (n.d.). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
- ACS Publications. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
- ChemicalBook. (2023). 1-Chloroisoquinoline | 19493-44-8.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Chem-Impex. (n.d.). 1-Chloroisoquinoline.
- Unknown Source. (n.d.). Isoquinoline.
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Unknown Source. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry.
- BenchChem. (n.d.). Common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 8-Chloroisoquinoline-1-carbonitrile for Biological Screening.
- BenchChem. (n.d.). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
- TCI Chemicals. (n.d.). 1-Chloroisoquinoline 19493-44-8 | TCI AMERICA.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- American Pharmaceutical Review. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 7. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. hovione.com [hovione.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-8-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinoline-8-carboxylic acid. Recognizing the absence of a standardized, publicly available protocol for this specific molecule, this guide synthesizes established chemical principles and field-proven insights from analogous transformations. We will explore the most plausible synthetic routes, anticipate common challenges, and provide robust troubleshooting strategies to minimize impurities and maximize yield and purity.
Introduction: Plausible Synthetic Strategies
The synthesis of 1-Chloroisoquinoline-8-carboxylic acid presents a unique set of challenges related to regioselectivity and functional group compatibility. Based on established heterocyclic chemistry, two primary synthetic pathways are proposed and will be the focus of this guide:
-
The Sandmeyer Reaction Approach: This classic transformation involves the diazotization of an amino group followed by its displacement with a chloride ion, catalyzed by a copper(I) salt.[1][2][3] This route is contingent on the availability of a suitable 8-aminoisoquinoline precursor.
-
The Cyanation-Hydrolysis Pathway: This multi-step approach likely begins with a more readily available isoquinoline starting material, followed by a series of transformations to introduce the chloro and cyano functionalities, with a final hydrolysis step to yield the desired carboxylic acid.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide & FAQs
Section 1: The Sandmeyer Reaction Approach
This pathway is theoretically attractive for its directness. The key starting material would be an 8-aminoisoquinoline derivative where the 1-position is protected or pre-functionalized, to be later converted to the chloro group. A likely precursor is 8-aminoisoquinolin-1(2H)-one.
A1: The formation of tarry byproducts in Sandmeyer reactions is a common issue, often stemming from the instability of the diazonium salt and competing side reactions.[3] The isoquinoline ring system, particularly with an amino substituent, can be sensitive to the strongly acidic and oxidative conditions of diazotization.
Causality and Troubleshooting:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive and are typically not isolated.[2] Ensure your reaction is conducted at a low temperature (0-5 °C) to maintain the stability of the diazonium intermediate. Inconsistent temperature control is a primary cause of decomposition and byproduct formation.
-
Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts, where two isoquinoline radicals couple.[1] Additionally, premature decomposition of the diazonium salt can lead to the formation of phenolic impurities if water is present.
-
Incomplete Diazotization: Ensure a slight excess of sodium nitrite and a sufficient concentration of mineral acid (e.g., HCl) are used to drive the diazotization to completion. Unreacted 8-aminoisoquinolin-1(2H)-one can lead to complex side reactions.
Experimental Protocol: Optimized Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Suspend 8-aminoisoquinolin-1(2H)-one in a suitable aqueous mineral acid (e.g., 3M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Monitor the reaction by TLC or LC-MS.
-
A2: The chlorination of the lactam at the 1-position to a chloro group using a reagent like phosphorus oxychloride (POCl₃) is a standard transformation. However, impurities can arise from both the Sandmeyer step and the chlorination step.
Potential Impurities & Mitigation:
| Impurity | Formation Mechanism | Mitigation Strategy |
| 8-Hydroxyisoquinolin-1(2H)-one | Incomplete Sandmeyer reaction or hydrolysis of the diazonium salt. | Ensure complete diazotization and maintain low temperatures. Use a non-aqueous workup if possible. |
| Biaryl Isoquinolines | Radical coupling during the Sandmeyer reaction.[1] | Use a more dilute reaction mixture and ensure efficient stirring. |
| Over-chlorinated products | Reaction of POCl₃ with other positions on the isoquinoline ring. | Use stoichiometric amounts of POCl₃ and control the reaction temperature. |
| Unreacted 8-amino-1-chloroisoquinoline | Incomplete hydrolysis of the diazonium salt or incomplete chlorination. | Ensure sufficient reaction time and temperature for the chlorination step. |
Data Presentation: Hypothetical Impurity Profile
| Compound | Expected Mass (m/z) | Potential Source |
| 1-Chloroisoquinoline-8-carboxylic acid | 207.02 | Desired Product |
| 1-Hydroxyisoquinoline-8-carboxylic acid | 189.04 | Hydrolysis of Chloro Group |
| Isoquinoline-8-carboxylic acid | 173.05 | Dechlorination |
| Dichloro-isoquinoline-8-carboxylic acid | 240.98 | Over-chlorination |
Section 2: The Cyanation-Hydrolysis Pathway
This pathway offers an alternative that avoids the potentially problematic Sandmeyer reaction. It would likely proceed via: 1) N-oxidation of isoquinoline-8-carbonitrile, 2) chlorination at the 1-position with POCl₃, and 3) hydrolysis of the nitrile to the carboxylic acid.
A3: The chloro group at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. Under the harsh conditions often required for nitrile hydrolysis (strong acid or base and heat), the chloro group can be displaced by water or hydroxide ions.
Causality and Troubleshooting:
-
Reaction Conditions: Both strong acidic and basic conditions at elevated temperatures can promote the hydrolysis of the chloro group.
-
Mechanism of Hydrolysis: The choice of acidic or basic hydrolysis can influence the propensity for chloro group displacement. Basic hydrolysis is often more aggressive in this regard.
Experimental Protocol: Optimized Nitrile Hydrolysis
-
Acidic Hydrolysis (Milder Conditions):
-
Dissolve 1-chloroisoquinoline-8-carbonitrile in a mixture of acetic acid and concentrated HCl.
-
Heat the mixture at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
-
Stepwise Hydrolysis (Amide Intermediate):
-
Consider a two-step hydrolysis. First, convert the nitrile to the carboxamide using milder conditions (e.g., hydrogen peroxide in DMSO).
-
Isolate the 1-chloroisoquinoline-8-carboxamide.
-
Hydrolyze the amide to the carboxylic acid under conditions that are less likely to displace the chloro group.
-
A4: A likely impurity with similar polarity is the starting material, 1-chloroisoquinoline-8-carbonitrile, or the intermediate amide. Another possibility is the decarboxylated product, 1-chloroisoquinoline.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[4]
-
Solvent Selection: Experiment with a range of solvents to find one in which the desired carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for aromatic carboxylic acids include ethanol, acetic acid, or toluene/heptane mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[5]
-
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, while less acidic impurities like the nitrile and amide may remain in the organic layer.
-
Acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.
-
Filter and wash the solid with cold water.
-
Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for the purification of 1-Chloroisoquinoline-8-carboxylic acid.
Diagram 2: Sandmeyer Reaction - Key Parameters and Potential Side Products
Caption: Key parameters and potential byproducts in the Sandmeyer reaction step.
References
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-8-carboxylic acid. This guide is structured for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and scale-up logic.
Introduction: The Challenge of Scale
1-Chloroisoquinoline-8-carboxylic acid is a valuable heterocyclic building block, often utilized in the development of novel pharmaceuticals and functional materials. While its synthesis may be straightforward on a gram scale in a laboratory, scaling up production presents significant challenges related to reaction kinetics, heat and mass transfer, and purification. A drop in yield or an increase in impurities is a common issue when moving to larger reactors. This guide provides a systematic approach to identifying and solving these problems.
Proposed Synthetic Pathway
A robust and scalable synthesis of 1-Chloroisoquinoline-8-carboxylic acid is not prominently documented, thus a logical pathway must be devised based on established transformations of the isoquinoline core. A plausible and efficient route begins with 8-methylisoquinoline, leveraging a well-known chlorination method and a robust oxidation of the methyl group.
Caption: Proposed synthetic workflow for 1-Chloroisoquinoline-8-carboxylic acid.
Detailed Experimental Protocols (Bench Scale)
Step 1: Synthesis of 8-Methylisoquinoline-N-oxide
-
Dissolve 8-methylisoquinoline (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which is often used directly in the next step.
Step 2: Synthesis of 1-Chloro-8-methylisoquinoline
-
To the crude 8-methylisoquinoline-N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C.[1][2] CAUTION: This addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-4 hours.[1][2]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess POCl₃ by vacuum distillation.
-
Very carefully, pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium carbonate or concentrated NaOH solution to pH 8-9.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield pure 1-chloro-8-methylisoquinoline.[1][2]
Step 3: Synthesis of 1-Chloroisoquinoline-8-carboxylic acid
-
Suspend 1-chloro-8-methylisoquinoline (1.0 eq) in a 1:1 mixture of water and pyridine.
-
Heat the mixture to 80-90 °C.
-
Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2-3 hours, maintaining the temperature below 100 °C.
-
After the addition, continue heating for an additional 4-6 hours until the purple color has discharged.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) solids, washing the filter cake with hot water.
-
Combine the filtrates and remove the pyridine under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid.
Troubleshooting and Scale-Up Guide
This section is formatted to address specific problems you may encounter when transitioning the above protocols to a larger scale.
Caption: Decision tree for diagnosing common scale-up issues.
General Scale-Up Issues
Q1: My overall yield dropped from 80% at the 5g scale to 50% at the 500g scale. What is the primary cause?
A1: A significant drop in yield upon scale-up is a classic problem often rooted in inadequate mass and heat transfer. As you increase the batch size, the surface-area-to-volume ratio of your reactor decreases, making it much harder to dissipate heat.
-
Expert Analysis: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration. These non-uniform conditions can promote the formation of side products and impurities, directly impacting your yield. For instance, during the exothermic chlorination with POCl₃, a hot spot can lead to polymerization or charring.
-
Troubleshooting Steps:
-
Evaluate Mixing: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine). Ensure the mixing is sufficient to create a vortex and keep solids suspended.
-
Assess Heat Transfer: Use a jacketed reactor with a circulating temperature control unit. Monitor both the jacket temperature and the internal batch temperature with a calibrated probe.
-
Control Addition Rate: For highly exothermic steps, adopt a semi-batch approach. Instead of adding the reagent all at once, add it slowly over time using a metering pump or a pressure-equalizing dropping funnel. This allows the cooling system to keep up with the heat generation.
-
Q2: I am observing new impurities in my HPLC analysis that were not present on the small scale. Why?
A2: The appearance of new impurities is typically due to longer reaction times or poor temperature control, which become more pronounced at scale.
-
Expert Analysis: A reaction that takes 2 hours on a small scale might take 4-6 hours on a large scale to reach the same level of conversion due to slower heating or mass transfer limitations. This extended time at high temperatures can cause sensitive intermediates or products to decompose.
-
Troubleshooting Steps:
-
Re-optimize Reaction Time: Do not assume the lab-scale reaction time will hold. Take periodic samples (if possible) and monitor by HPLC to determine the optimal reaction endpoint, balancing conversion with impurity formation.
-
Check Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Ensure the quality and consistency of your raw materials and consider running a purity check on new batches.
-
Investigate Quenching: A slow or poorly mixed quench can also generate impurities. Ensure the quenching step is rapid and efficient, especially when neutralizing highly acidic or basic mixtures.
-
Step-Specific Troubleshooting
Q3: The chlorination with POCl₃ (Step 2) is turning very dark and the yield is poor. What's wrong?
A3: This is almost always an issue of temperature control. The reaction of an N-oxide with POCl₃ is highly exothermic.
-
Expert Analysis: The mechanism involves the N-oxide oxygen attacking the phosphorus center, which is a highly favorable and energy-releasing step. Without aggressive cooling, the temperature can run away, leading to decomposition and the formation of tarry byproducts.
-
Solution:
-
Controlled Addition: Add the POCl₃ slowly and sub-surface to the N-oxide at 0 °C.
-
Reactor Setup: Use a jacketed reactor pre-chilled to 0 °C or below.
-
Solvent consideration: While often run neat, consider using a high-boiling inert solvent (like toluene or dichlorobenzene) on a large scale to help moderate the exotherm and improve mixing, although this will require optimization.
-
Q4: The KMnO₄ oxidation (Step 3) is stalling and requires a very large excess of oxidant.
A4: This points to a mass transfer limitation. This is a heterogeneous reaction involving a solid oxidant (KMnO₄) and an organic substrate.
-
Expert Analysis: For the reaction to proceed, the KMnO₄ must be in solution or its surface must be in contact with the substrate. Inefficient stirring will cause the dense KMnO₄ and the MnO₂ byproduct to settle at the bottom of the reactor, starving the reaction. The pyridine acts as a phase-transfer catalyst and helps solubilize the organic substrate in the aqueous medium.
-
Solution:
-
Improve Agitation: Ensure your overhead stirrer is powerful enough to maintain a slurry and prevent solids from settling. A pitched-blade turbine impeller is well-suited for this.
-
Control Particle Size: Use powdered KMnO₄ rather than large crystals to maximize surface area.
-
Optimize Solvent Ratio: The water/pyridine ratio is critical. Ensure there is enough pyridine to keep the substrate and intermediates solubilized. You may need to adjust the ratio for larger scales.
-
Monitor Temperature: The reaction is typically run hot to drive it to completion, but ensure the temperature is stable and does not cause the solvent to boil too vigorously.
-
Q5: Purification by column chromatography is not feasible for a 1 kg batch. What are my options for the final product?
A5: For large-scale purification of a carboxylic acid, chromatography should be avoided. Recrystallization and acid-base extraction/precipitation are the preferred industrial methods.[3]
-
Expert Analysis: The carboxylic acid functional group provides a powerful purification handle. You can selectively extract the product into a basic aqueous solution, leaving non-acidic impurities behind in an organic layer.
-
Purification Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or toluene.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M sodium carbonate or sodium hydroxide). The deprotonated carboxylic acid will move to the aqueous layer.
-
Phase Separation: Separate the aqueous layer. Wash the organic layer again with the base solution to ensure complete extraction.
-
Acidification/Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH is ~2. The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
-
Recrystallization (Optional): For even higher purity, the dried solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[3]
-
Scale-Up Parameter Comparison
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Key Rationale for Change |
| Reactant A (Starting Material) | 5.0 g | 500.0 g | Direct 100x scale-up of mass. |
| POCl₃ (Step 2) | 5.0 eq | 3.0 - 4.0 eq | Improved control over addition and temperature may allow for a slight reduction in excess reagent, improving process economy and reducing quench burden. |
| Solvent Volume (Step 1) | 50 mL | 4.0 - 5.0 L | Volume is increased to maintain a manageable concentration for effective stirring and heat transfer, not necessarily a direct 100x scale-up. |
| Reaction Temperature (Step 2) | 105 °C (Oil Bath) | 95-100 °C (Jacket) | A slightly lower setpoint on the reactor jacket may be needed to control the internal temperature due to the reaction exotherm and the difference in heating methods. |
| Purification Method | Flash Chromatography | Recrystallization / Acid-Base Extraction | Chromatography is not economical or practical at a large scale. Exploiting the acidic nature of the product is far more efficient.[4] |
| Typical Yield | 70-80% | 65-75% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues that need to be addressed. |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for this synthesis at scale? A: The two primary hazards are the high exothermicity and corrosivity of the chlorination step with POCl₃, and the use of a strong oxidant (KMnO₄) at high temperatures. At scale, you must have a robust reactor cooling system, a clear and tested emergency quench procedure, and appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). Ensure the reactor is properly vented to handle any off-gassing.
Q: Which analytical methods are essential for in-process control (IPC)? A: HPLC is the most powerful tool for IPC. It should be used to monitor the disappearance of starting material and the appearance of the product for each step. This allows you to determine the true reaction endpoint and avoid unnecessary heating or side reactions. For the final product, HPLC is used for purity analysis, ¹H NMR for structural confirmation, and LC-MS can help identify any unknown impurities.[5]
Q: Can I use a different chlorinating agent instead of POCl₃? A: While other reagents like oxalyl chloride or thionyl chloride can be used for similar transformations, the use of POCl₃ for the chlorination of N-oxides is a classic, well-established, and cost-effective method.[1][2] Introducing a new reagent at the scale-up stage would require a complete re-optimization of the process and is generally not recommended unless a significant safety or yield issue with POCl₃ cannot be overcome.
Q: What is the likely mechanism of the chlorination step? A: The oxygen of the N-oxide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms an adduct. A chloride ion is then eliminated from the phosphorus center and attacks the C1 position of the isoquinoline ring, which is now highly activated towards nucleophilic attack. The resulting intermediate then collapses, eliminating a phosphate byproduct and regenerating the aromatic system to give the 1-chloroisoquinoline product.
References
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
-
Sharma, V., Kumar, R., & Kumar, P. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21656-21683. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Bassan, A., & Chate, A. V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]
- NRO-Chemistry. (2025). Sandmeyer reaction - experimental procedure and set up.
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Benchchem. (n.d.).
-
Molecules. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. [Link]
-
Chemsrc. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
-
RSC Advances. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]
-
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by chemical treatment and distillation.
- ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Bio-IT World. (n.d.).
-
Organic Letters. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]
- Benchchem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
Sources
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Validation of 1-Chloroisoquinoline-8-carboxylic acid by NMR and Mass Spectrometry
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of spectroscopic data for the validation of 1-Chloroisoquinoline-8-carboxylic acid, a key heterocyclic building block. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation, ensuring a self-validating analytical approach.
Introduction
1-Chloroisoquinoline-8-carboxylic acid is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds.[1] The precise substitution pattern is critical to a molecule's biological activity, making definitive structural elucidation paramount. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide an unassailable confirmation of the target structure. We will explore not just the "what" of the data, but the "why" of the observed chemical shifts, coupling constants, and fragmentation patterns.
Experimental Design & Rationale
A multi-technique approach is essential for comprehensive structural validation. While Mass Spectrometry provides the molecular weight and fragmentation clues, NMR spectroscopy offers a detailed map of the molecular skeleton and the electronic environment of each atom.
Mass Spectrometry: The Molecular Blueprint
Electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes is the preferred initial analysis. This "soft" ionization technique is expected to yield the intact molecular ion, providing the most fundamental piece of information: the molecular weight. Subsequent tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation, offering insights into the molecule's connectivity.
NMR Spectroscopy: The Atomic-Level Connectivity
High-field NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides a detailed picture of the molecule's structure. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus, while the coupling constants (J) in Hertz reveal the spatial relationships between neighboring nuclei.
Predicted and Experimental Spectroscopic Data
Mass Spectrometry Data
| Analysis | Predicted m/z | Hypothetical Experimental m/z | Interpretation |
| ESI-MS (+) | 208.0160 | 208.0163 | [M+H]⁺, confirms molecular formula C₁₀H₆ClNO₂ |
| ESI-MS (-) | 205.9999 | 206.0002 | [M-H]⁻, confirms molecular formula C₁₀H₆ClNO₂ |
| ESI-MS/MS (+) of m/z 208 | 190.0055, 162.0104, 127.0233 | 190.0058, 162.0101, 127.0230 | Fragmentation pattern consistent with loss of H₂O, CO₂, and subsequent loss of Cl |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observed for all chlorine-containing fragments, providing further confidence in the assignments.
¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | J (Hz) | Assignment Rationale |
| H-3 | 8.45 | 8.47 | d | 5.5 | Doublet due to coupling with H-4. Downfield shift due to proximity to nitrogen. |
| H-4 | 7.85 | 7.83 | d | 5.5 | Doublet due to coupling with H-3. |
| H-5 | 8.15 | 8.17 | dd | 7.5, 1.0 | Doublet of doublets due to ortho coupling with H-6 and meta coupling with H-7. |
| H-6 | 7.70 | 7.68 | t | 7.5 | Triplet due to ortho coupling with H-5 and H-7. |
| H-7 | 8.05 | 8.03 | dd | 7.5, 1.0 | Doublet of doublets due to ortho coupling with H-6 and meta coupling with H-5. |
| COOH | 13.5 | 13.48 | s (br) | - | Broad singlet characteristic of a carboxylic acid proton.[2] |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment Rationale |
| C-1 | 151.5 | 151.7 | Quaternary carbon attached to chlorine; significantly downfield. |
| C-3 | 145.0 | 145.2 | Aromatic CH adjacent to nitrogen. |
| C-4 | 122.0 | 122.3 | Aromatic CH. |
| C-4a | 136.0 | 136.2 | Quaternary carbon at the ring junction. |
| C-5 | 128.5 | 128.7 | Aromatic CH. |
| C-6 | 127.0 | 127.3 | Aromatic CH. |
| C-7 | 132.0 | 132.2 | Aromatic CH. |
| C-8 | 130.0 | 130.4 | Quaternary carbon attached to the carboxylic acid. |
| C-8a | 129.0 | 129.3 | Quaternary carbon at the ring junction. |
| COOH | 168.0 | 168.2 | Carboxylic acid carbon, characteristically downfield.[3] |
In-Depth Spectroscopic Interpretation
Mass Spectrometry Fragmentation Analysis
The fragmentation of 1-Chloroisoquinoline-8-carboxylic acid in MS/MS experiments is expected to follow logical pathways dictated by the structure's inherent chemical stability. The primary fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group.[4][5][6][7] For isoquinoline systems, the loss of HCN from the heterocyclic ring is also a common fragmentation event.[8]
A plausible fragmentation pathway is illustrated below:
Caption: A systematic workflow for the structural validation of organic molecules.
Conclusion
The structural validation of 1-Chloroisoquinoline-8-carboxylic acid is a clear demonstration of the power of modern spectroscopic techniques. By judiciously applying high-resolution mass spectrometry and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The presented data, both predicted and hypothetical, serves as a robust guide for researchers working with this and structurally related compounds. This rigorous, multi-faceted approach to structural elucidation is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of new chemical entities in the drug development pipeline.
References
-
Thevis, M., et al. (2009). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(12), 2249-2257. Available at: [Link]
-
Thevis, M., et al. (2009). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications. Available at: [Link]
-
Stanton, R. A., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13). Available at: [Link]
-
Green Chemistry. (2018). Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2262. Available at: [Link]
-
Thevis, M., et al. (2009). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. ResearchGate. Available at: [Link]
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ScienceOpen. (n.d.). Supporting Information. Available at: [Link]
-
AWS. (n.d.). Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Available at: [Link]
-
NIST. (n.d.). Isoquinoline. NIST WebBook. Available at: [Link]
-
Chemical Papers. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid. Available at: [Link]
-
ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
-
Journal of Al-Nahrain University. (2012). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Geochimica et Cosmochimica Acta. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. chempap.org [chempap.org]
A Comparative Guide to the Reactivity of 1-Chloroisoquinoline-8-carboxylic Acid and Its Isomers for Drug Discovery
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] For drug development professionals, the strategic functionalization of the isoquinoline core is paramount. The reactivity of a given position on the ring dictates the synthetic routes available and, ultimately, the diversity of the molecules that can be created.
This guide provides an in-depth comparison of the reactivity of 1-Chloroisoquinoline-8-carboxylic acid with other chloroisoquinoline isomers. We will dissect the electronic factors governing their reactivity, present supporting data from the literature, and provide actionable experimental protocols for key transformations. Our focus is to equip researchers with the foundational understanding needed to leverage these versatile building blocks in their synthetic campaigns.
The Unique Electronic Profile of 1-Chloroisoquinoline-8-carboxylic Acid
The reactivity of any substituted isoquinoline is a complex interplay of the inherent electronic properties of the bicyclic system and the inductive and resonance effects of its substituents. In 1-Chloroisoquinoline-8-carboxylic acid, we have three key features influencing its chemistry:
-
The Pyridine Nitrogen: The nitrogen atom is the most influential feature, acting as a strong electron-withdrawing group (EWG) through induction. This significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[4]
-
The Chlorine at C1: Positioned alpha to the ring nitrogen, the C1 carbon is highly electron-deficient. This makes the C1-Cl bond exceptionally activated towards nucleophilic aromatic substitution (SNAr).[5]
-
The Carboxylic Acid at C8: Located on the carbocyclic (benzene) ring, the -COOH group is a meta-directing deactivator for electrophilic substitution and an additional electron-withdrawing group, which can subtly influence the overall electron density of the molecule.[6]
This unique combination of substituents renders 1-Chloroisoquinoline-8-carboxylic acid a bifunctional building block with distinct and predictable reactivity at two different sites.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most important transformation for chloroisoquinolines in drug discovery, allowing for the direct introduction of amine, oxygen, or sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8]
Reactivity Order: 1-Chloro > 3-Chloro > 4-Chloro
-
1-Chloroisoquinoline Derivatives: The C1 position is the most reactive towards nucleophiles. The attacking nucleophile forms a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative nitrogen atom. This provides a highly stable intermediate, dramatically lowering the activation energy for the reaction.[5] The presence of the C8-carboxylic acid in our target molecule further enhances this reactivity through its electron-withdrawing inductive effect.
-
3-Chloroisoquinoline: Reactivity at the C3 position is lower than at C1. While the nitrogen atom still exerts an electron-withdrawing effect, the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitrogen. Stabilization is less effective, resulting in a higher activation barrier compared to the C1 isomer.[9]
-
4-Chloroisoquinoline: This isomer is generally the least reactive of the three towards SNAr.[10] The C4 position is further from the primary activating nitrogen atom, and stabilization of the intermediate is less pronounced.
This reactivity trend is a critical consideration in experimental design. Reactions with 1-chloroisoquinolines can often proceed under milder conditions (lower temperatures, weaker bases) than those required for the 3- and 4-chloro isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions of the Carboxylic Acid Group
The carboxylic acid at C8 behaves like a typical aromatic carboxylic acid. It can be readily converted into esters, amides, or acid chlorides. The reactivity of this group is largely independent of the chlorine's position on the other ring, although the overall electronic environment can have a minor influence on reaction rates. This functional handle is invaluable for attaching linkers, improving solubility, or introducing additional points of interaction with a biological target. [6]
Electrophilic Aromatic Substitution (EAS)
In contrast to nucleophilic substitution, electrophilic substitution on the isoquinoline ring is challenging. The electron-withdrawing nature of the pyridine nitrogen deactivates the entire ring system towards attack by electrophiles. [4]When forced, substitution occurs preferentially on the electron-richer carbocyclic ring, primarily at the C5 and C8 positions. [11]The presence of the deactivating C8-carboxylic acid group in our target molecule would further disfavor electrophilic attack at C8 and would direct any potential substitution to the C5 or C7 positions, though such reactions would likely require harsh conditions and result in low yields.
Quantitative Data Summary
The following table summarizes the expected reactivity trends. Note that specific yields are highly dependent on the exact substrates, catalysts, and conditions used.
| Reaction Type | 1-Chloroisoquinoline-8-COOH | 3-Chloroisoquinoline | 4-Chloroisoquinoline | Rationale for Reactivity Difference |
| SNAr with Amines | Very High | Moderate | Low | Negative charge of Meisenheimer complex is stabilized by the α-nitrogen in the 1-substituted isomer. [5] |
| Suzuki Coupling | High | Moderate | Moderate | Oxidative addition of Pd(0) is most facile at the electron-deficient C1 position. [12] |
| Esterification of -COOH | Standard | N/A | N/A | Reactivity is characteristic of a standard aromatic carboxylic acid. |
| Electrophilic Substitution | Very Low | Low | Low | The entire ring system is deactivated by the pyridine nitrogen; the -COOH group adds further deactivation. [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline-8-carboxylic Acid
Causality: This protocol utilizes a standard palladium catalyst and a carbonate base, conditions well-suited for the activated C1-Cl bond. The use of a dioxane/water solvent system aids in dissolving both the organic substrate and the inorganic base. [13]
-
Reagent Preparation: To an oven-dried Schlenk flask, add 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous dioxane (to achieve a 0.1 M concentration of the limiting reagent) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine
Causality: This protocol uses a polar aprotic solvent (DMSO) to facilitate the SNAr reaction. A mild base like cesium carbonate is often sufficient for the highly reactive 1-chloro position, preventing potential side reactions. [14]
-
Reaction Setup: In a round-bottom flask, dissolve 1-Chloroisoquinoline-8-carboxylic acid (1.0 eq) and the desired primary amine (1.5 eq) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (2.0 eq) to the mixture.
-
Reaction: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water, which should precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or flash chromatography.
Conclusion
1-Chloroisoquinoline-8-carboxylic acid stands out as a highly versatile and reactive building block for chemical synthesis. Its reactivity is dominated by the electronically activated C1-Cl bond, which is primed for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This high reactivity at the C1 position significantly surpasses that of its 3- and 4-chloro isomers, offering a distinct advantage in the efficient construction of complex molecular architectures. The C8-carboxylic acid provides a secondary, orthogonal handle for further derivatization. For researchers in drug discovery, a thorough understanding of these reactivity patterns is essential for designing efficient synthetic routes to novel isoquinoline-based therapeutics.
References
-
Zhang, J., et al. (2021). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C. [Link]
-
Li, Z., et al. (2020). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]
-
Kaur, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Química Orgánica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
El-Sayed, M. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Szymański, P., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
-
Wang, Z., et al. (2020). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry. [Link]
-
Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
- Abdel-Hafez, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. 3-Chloroisoquinoline. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
PubChem. 2-Chloroisoquinoline. [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Chem LibreTexts. (2019). Nucleophilic aromatic substitutions. [Link]
- MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 6-Bromo-3-chloroisoquinoline. [Link]
-
PubChem. 8-Bromo-3-chloroisoquinoline. [Link]
-
PubMed Central. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
-
PubChem. 4-Bromo-1-chloroisoquinoline. [Link]
-
ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... [Link]
-
PubMed Central. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Myers, A. (2008). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Chemsrc. 1-Chloroisoquinoline. [Link]
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 11. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 12. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the potential biological activity of 1-Chloroisoquinoline-8-carboxylic acid, a specific derivative, by examining the established activities of its parent scaffold and structurally related compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds.
The isoquinoline nucleus is a versatile framework found in compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3] The biological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.[4] This guide will focus on dissecting the potential contributions of the chloro- group at the 1-position and the carboxylic acid moiety at the 8-position to the overall biological activity, with a particular focus on anticancer and antimicrobial applications.
The Isoquinoline Core: A Foundation of Diverse Bioactivity
The isoquinoline alkaloid family, derived from tyrosine or phenylalanine, has yielded revolutionary drugs such as the analgesic morphine and the antibacterial berberine.[1] Synthetic isoquinoline derivatives have also shown immense therapeutic potential, targeting a range of biological processes.[2] Their mechanisms of action are varied and include inhibition of critical enzymes like topoisomerases, interference with microtubule polymerization, and modulation of inflammatory pathways.[5]
Comparative Analysis of Biological Activity
To build a predictive profile for 1-Chloroisoquinoline-8-carboxylic acid, we will analyze the biological activities of its core components and related substituted isoquinolines.
| Compound/Scaffold | Known/Potential Biological Activities | Key Structural Features | Reference(s) |
| Isoquinoline | Broad-spectrum (anticancer, antimicrobial, anti-inflammatory, antiviral) | Parent heterocyclic scaffold | [1][2][3] |
| Isoquinoline-8-carboxylic acid | Building block for anticancer and anti-inflammatory agents; used in enzyme inhibition studies | Carboxylic acid at C8 | [6] |
| 1-Chloroisoquinoline | Precursor for further synthesis; chlorinated isoquinolines show antifungal activity | Chlorine at C1 | [5] |
| Substituted Isoquinolines | Potent and specific activities depending on substituent type and position | Varied functional groups | [4] |
| Isoquinoline-4-carboxamides | Promising PARP inhibitors | Carboxamide at C4 |
Insights from the Data:
-
The isoquinoline-8-carboxylic acid backbone is a known precursor for developing anti-cancer and anti-inflammatory agents, suggesting that our target compound may possess activities in these areas.[6]
-
The presence of a chlorine atom is significant. Studies on other chlorinated isoquinoline derivatives have demonstrated potent antifungal activity, indicating that the 1-chloro substituent could enhance antimicrobial properties.[5]
-
The position of the carboxylic acid group is crucial. While our target has an 8-carboxylic acid, the related isoquinoline-4-carboxamides have shown promise as PARP inhibitors , a key target in oncology. This suggests that 1-Chloroisoquinoline-8-carboxylic acid should be evaluated for its potential to inhibit PARP or other enzymes involved in DNA repair and cell signaling.
Potential Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[7] Inhibiting PARP, particularly PARP1, can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[8] Several PARP inhibitors have been approved for the treatment of various cancers.[8] The isoquinoline scaffold has been explored for its PARP inhibitory potential.[9]
Below is a conceptual diagram illustrating the role of PARP1 in DNA repair and how an isoquinoline-based inhibitor might interfere with this process.
Caption: Hypothetical mechanism of PARP1 inhibition by a substituted isoquinoline.
Experimental Protocols
To empirically determine the biological activity of 1-Chloroisoquinoline-8-carboxylic acid and compare it to related compounds, a series of in vitro assays are recommended.
Cell Viability Assay (MTT/XTT Assay)
This assay is fundamental for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Principle: Tetrazolium salts (like MTT or XTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., breast, lung, colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Chloroisoquinoline-8-carboxylic acid and related compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
Tetrazolium Salt Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: A generalized workflow for determining cell viability.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 1-Chloroisoquinoline-8-carboxylic acid and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) growth controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
While direct experimental evidence for the biological activity of 1-Chloroisoquinoline-8-carboxylic acid is not yet prevalent in the literature, a comparative analysis of its structural components and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The isoquinoline-8-carboxylic acid core suggests a potential for anti-cancer and anti-inflammatory activities.[6] The 1-chloro substitution may confer or enhance antimicrobial, particularly antifungal, properties.[5] Furthermore, the broader class of isoquinolines has shown promise as enzyme inhibitors, with PARP inhibition being a particularly relevant avenue for exploration in oncology.[9]
The experimental protocols outlined in this guide provide a clear path for the empirical evaluation of these hypotheses. Future research focused on the synthesis and biological screening of 1-Chloroisoquinoline-8-carboxylic acid and its derivatives is warranted to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship profile.
References
- Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
- Cui, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
-
Chemsrc. (2025). 1-Chloroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]
- Al-Warhi, T., et al. (2022).
- Sharma, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
- Saleem, S., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.
- El-Sayed, N. N. E., et al. (2013).
- Wang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- El-Sayed, N. N. E., et al. (2013).
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Comparative Analysis of 1-Chloroisoquinoline-8-carboxylic Acid and Its Synthetic Precursors
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The targeted substitution of this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of a key derivative, 1-Chloroisoquinoline-8-carboxylic acid, with its fundamental precursors. By dissecting the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data at each synthetic stage, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural evolution of this important molecule.
The Synthetic Pathway: A Spectroscopic Roadmap
The logical synthesis of 1-Chloroisoquinoline-8-carboxylic acid initiates from the basic isoquinoline structure, followed by carboxylation at the C-8 position and subsequent chlorination at the C-1 position. This guide will follow this synthetic logic to compare the spectroscopic signatures at each key transformation.
Caption: General experimental workflows for spectroscopic analysis.
Conclusion
This guide provides a systematic spectroscopic comparison of 1-Chloroisoquinoline-8-carboxylic acid and its precursors. By analyzing the incremental changes in NMR, IR, and MS data from the basic isoquinoline scaffold to the final substituted product, researchers can gain valuable insights into the structural characterization of this class of compounds. While experimental data for the target molecule remains elusive in the surveyed literature, the predictive analysis based on established spectroscopic principles offers a solid foundation for its identification and characterization in future synthetic endeavors.
References
-
NIST. Isoquinoline. [Link]
- Wang, L., Liu, J., Tian, H., Qian, C., & Sun, J. (2005). One‐pot Synthesis of cis‐Isoquinolonic Acids Derivatives via Three‐component Reaction of Homophthalic Anhydride with Aldehydes and Amines Using Ytterbium (III) Triflate as Catalyst.
-
PubChem. Isoquinoline. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
PhotochemCAD. 8-Quinoline carboxylic acid. [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
NIST. Isoquinoline Mass Spectrum. [Link]
A Comparative Guide to the Purity Assessment of Synthesized 1-Chloroisoquinoline-8-carboxylic Acid
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Synthesis
1-Chloroisoquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound, serving as a critical structural motif and versatile intermediate in the synthesis of novel therapeutic agents.[1] Its value in drug discovery pipelines, particularly for developing kinase inhibitors and other complex molecular architectures, is significant.[2] In this context, the purity of the starting material is not merely a quality metric; it is the foundation upon which reproducible, safe, and effective pharmaceuticals are built. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and introduce toxicological risks.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized 1-Chloroisoquinoline-8-carboxylic acid. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical strategy begins with understanding the potential impurities. Based on common synthetic routes for substituted isoquinolines, such as the functionalization of isoquinoline-8-carboxylic acid, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual isoquinoline-8-carboxylic acid.
-
Isomeric Impurities: Formation of other positional chloro-isomers during synthesis.
-
Process-Related By-products: Hydrolysis of the chloro group to form 1-hydroxyisoquinoline-8-carboxylic acid.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate).
Our analytical approach must be capable of separating and quantifying these structurally similar compounds from the main analyte.
Orthogonal Analytical Approaches for Comprehensive Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, orthogonal approach, where different methods measure purity based on distinct chemical and physical principles, is the gold standard. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the primary method for determining the purity of non-volatile organic compounds by separating components in a mixture.[3] For 1-Chloroisoquinoline-8-carboxylic acid, a reversed-phase method is ideal, as it effectively separates polar and non-polar compounds.[4]
Causality of Method Design: We choose a C18 column because its non-polar stationary phase provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of compounds with a wide range of polarities. The acid (e.g., formic or phosphoric acid) is critical for protonating the carboxylic acid group, ensuring a consistent charge state and sharp, symmetrical peaks.[5]
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to purity calculation.
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of 1-Chloroisoquinoline-8-carboxylic acid.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Data Presentation: Representative HPLC Results
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.25 | Isoquinoline-8-carboxylic acid |
| 2 | 8.2 | 0.15 | 1-Hydroxyisoquinoline-8-carboxylic acid |
| 3 | 10.7 | 99.5 | 1-Chloroisoquinoline-8-carboxylic acid |
| 4 | 11.5 | 0.10 | Isomeric Impurity |
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation and identification of impurities.[3][6] Both ¹H and ¹³C NMR spectra should be acquired.
Causality of Method Design: A high-field NMR (≥400 MHz) is chosen to achieve maximum signal dispersion, which is crucial for resolving the complex aromatic region of the isoquinoline ring system. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the carboxylic acid and its distinct solvent peak that does not interfere with most analyte signals. The ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The presence of small, unidentified peaks in the spectra can indicate impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Analysis:
-
Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in the molecule.
-
Compare the observed chemical shifts to predicted values or reference spectra of similar compounds.
-
Scrutinize the baseline for low-level impurity peaks.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-Ar (Isoquinoline) | 7.5 - 8.5 | Multiplets | 5H |
| -COOH | > 13.0 | Broad Singlet | 1H |
Note: The exact chemical shifts are predictive and require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.[7] While the target molecule itself is not volatile due to the carboxylic acid group, this technique is essential for quantifying residual solvents from the synthesis and purification steps.
Causality of Method Design: A headspace autosampler is used to introduce only the volatile components from the sample into the GC system, protecting the column from the non-volatile analyte. The mass spectrometer detector provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO. Crimp the vial securely.
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).
-
MS Detector: Scan mode from m/z 35 to 350.
-
Data Presentation: Representative Residual Solvent Analysis
| Solvent | Retention Time (min) | Concentration (ppm) | Status |
| Dichloromethane | 5.8 | 50 | Pass (<600 ppm ICH Limit) |
| Ethyl Acetate | 8.1 | 120 | Pass (<5000 ppm ICH Limit) |
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[8] This fundamental technique is a powerful, independent confirmation of purity, as the presence of impurities will cause the experimental values to deviate from the theoretically calculated composition.[9][10]
Causality of Method Design: The method relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The results are compared to the theoretical values calculated from the molecular formula (C₁₀H₆ClNO₂). A deviation of less than ±0.4% is generally considered acceptable evidence of high purity.[11]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Provide 2-3 mg of the finely ground, dried sample in a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The instrument performs automated combustion and detection.
-
Calculation: Compare the experimentally determined weight percentages with the theoretical values.
Data Presentation: Comparison of Elemental Analysis Data
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 57.85 | 57.71 | -0.14 |
| Hydrogen (H) | 2.91 | 2.88 | -0.03 |
| Nitrogen (N) | 6.75 | 6.71 | -0.04 |
Integrated Purity Assessment Workflow
Caption: A comprehensive workflow for purity assessment.
Comparative Summary and Final Recommendation
| Technique | Primary Purpose | Information Provided | Quant./Qual. | Advantages | Limitations |
| HPLC-UV | Quantitative Purity | % purity, impurity profile | Quantitative | High precision, robust, widely available | Does not confirm identity |
| NMR | Structural Identity | Unambiguous structure, impurity ID | Qualitative | Definitive structural information | Lower sensitivity for minor impurities |
| GC-MS | Residual Solvents | Identity & amount of volatiles | Quantitative | High sensitivity for volatiles | Not suitable for non-volatile analyte |
| Elemental Analysis | Elemental Composition | %C, %H, %N | Quantitative | Confirms formula, independent of chromatography | Non-specific, does not identify impurities |
For the highest degree of confidence in the purity of synthesized 1-Chloroisoquinoline-8-carboxylic acid, a combined analytical approach is essential. HPLC should be used as the primary quantitative tool to establish the purity value (e.g., >99.5%) . This result must be supported by NMR spectroscopy to confirm that the main peak is indeed the correct compound and to identify any co-eluting impurities . Finally, GC-MS and Elemental Analysis provide orthogonal verification , ensuring the material is free from unacceptable levels of residual solvents and has the correct elemental composition. This rigorous, multi-faceted strategy ensures the quality and reliability required for advanced research and drug development.
References
-
AZoM. (2021) A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (Date not available) Elemental analysis. [Link]
-
National Center for Biotechnology Information. (Date not available) An International Study Evaluating Elemental Analysis. [Link]
-
Eltra. (Date not available) Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Royal Society of Chemistry. (2021) Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Indian Academy of Sciences. (Date not available) Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Sci-Hub. (2006) Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. [Link]
-
ResearchGate. (Date not available) Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]
-
Chemsrc. (2024) 1-Chloroisoquinoline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024) Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]
-
PubMed. (1989) Methods of isolation and determination of isoquinoline alkaloids. [Link]
-
YouTube. (2023) Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
ChemCon GmbH. (Date not available) Identity determination and purity testing. [Link]
-
National Center for Biotechnology Information. (2020) Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
PubMed. (2005) Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. [Link]
-
ResearchGate. (2005) Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. [Link]
-
Organic Chemistry Portal. (2010) Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]
-
National Center for Biotechnology Information. (2012) A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
ACS Publications. (2024) Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Link]
-
SIELC Technologies. (Date not available) HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
Asian Journal of Chemistry. (Date not available) Separation of Some Halogenated Phenols by GC-MS. [Link]
-
National Academic Digital Library of Ethiopia. (Date not available) HPLC methods for recently approved pharmaceuticals. [Link]
-
Agilent. (Date not available) Analysis of volatile halogen compounds in water. [Link]
-
American Pharmaceutical Review. (2017) Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents. (Date not available)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1-Chloroisoquinoline-8-carboxylic acid
Introduction
Route 1: Late-Stage Functionalization of Isoquinoline-8-carboxylic Acid
This approach focuses on introducing the chlorine atom at a late stage of the synthesis, starting from the commercially available isoquinoline-8-carboxylic acid. The key transformations involve N-oxidation followed by chlorination.
Synthetic Strategy
The core of this strategy lies in the activation of the C1 position for nucleophilic substitution by N-oxidation of the isoquinoline ring. The resulting N-oxide can then be readily chlorinated at the C1 position using a variety of chlorinating agents.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: N-Oxidation of Isoquinoline-8-carboxylic Acid
-
Dissolve isoquinoline-8-carboxylic acid in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at room temperature.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by neutralizing the excess acid and extracting the product with an appropriate organic solvent.
Causality: The nitrogen atom of the isoquinoline ring is nucleophilic and readily attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide. The carboxylic acid at the 8-position is generally stable under these mild oxidation conditions.
Step 2: Chlorination of Isoquinoline-8-carboxylic Acid N-oxide
-
The crude N-oxide from the previous step is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often without a solvent or in a high-boiling inert solvent.[2][3][4]
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice, followed by basification and extraction of the product.
Causality: The N-oxide oxygen atom activates the C1 position towards nucleophilic attack. POCl₃ acts as both a chlorinating agent and a dehydrating agent. The reaction likely proceeds through a phosphorylated intermediate, which is then displaced by a chloride ion.[4]
Analysis of Route 1
| Feature | Assessment |
| Starting Material Availability | Isoquinoline-8-carboxylic acid is commercially available.[5] |
| Number of Steps | 2 |
| Potential Yield | Moderate to good, though optimization would be required. |
| Scalability | Potentially scalable, but the use of large quantities of POCl₃ can be problematic. |
| Safety and Reagents | POCl₃ is highly corrosive and reacts violently with water. m-CPBA can be explosive. |
| Key Challenges | The carboxylic acid group might undergo side reactions with POCl₃, such as conversion to the acyl chloride. This could necessitate protection of the carboxylic acid, adding extra steps to the synthesis. A recent study on quinoline-8-carboxylic acid esters noted that the ester was unreactive under similar N-oxidation and chlorination conditions, suggesting that the free carboxylic acid might be problematic.[6] |
Route 2: Functionalization of 8-Hydroxyisoquinoline
This route utilizes the readily available 8-hydroxyisoquinoline as the starting material. The strategy involves protecting the hydroxyl group, followed by the established N-oxidation and chlorination sequence, and finally, conversion of the hydroxyl group into a carboxylic acid.
Synthetic Strategy
The phenolic hydroxyl group of 8-hydroxyisoquinoline is a versatile handle for introducing the desired carboxylic acid functionality. However, it must be protected during the N-oxidation and chlorination steps to prevent unwanted side reactions.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Protection of 8-Hydroxyisoquinoline
-
8-Hydroxyisoquinoline is dissolved in a suitable solvent like acetone or DMF.
-
A base, such as potassium carbonate, is added, followed by a protecting group precursor (e.g., benzyl bromide for a benzyl ether).
-
The reaction is stirred at room temperature or with gentle heating until completion.
Causality: The basic conditions deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that reacts with the electrophilic protecting group precursor.
Steps 2 & 3: N-Oxidation and Chlorination
These steps would follow similar procedures as outlined in Route 1, using the protected 8-oxyisoquinoline as the substrate.
Step 4: Deprotection
The choice of deprotection method depends on the protecting group used. For a benzyl ether, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method.
Step 5: Conversion of Hydroxyl to Carboxylic Acid
This is a multi-step process and represents the main challenge of this route. A possible sequence could be:
-
Conversion of the hydroxyl group to a triflate (triflic anhydride, pyridine).
-
Palladium-catalyzed carbonylation or cyanation of the triflate.
-
Hydrolysis of the resulting ester or nitrile to the carboxylic acid.
Analysis of Route 2
| Feature | Assessment |
| Starting Material Availability | 8-Hydroxyisoquinoline is a readily available and relatively inexpensive starting material.[7] |
| Number of Steps | 5 or more |
| Potential Yield | The overall yield is likely to be lower due to the number of steps. |
| Scalability | The multi-step nature of the final conversion could pose scalability challenges. |
| Safety and Reagents | Standard laboratory reagents, with the exception of potentially pyrophoric reagents for the triflation and toxic cyanide sources if that route is chosen. |
| Key Challenges | The conversion of the 8-hydroxyl group to a carboxylic acid is not trivial and would require significant optimization. Each step in this conversion adds to the complexity and reduces the overall yield. |
Route 3: De Novo Synthesis via Bischler-Napieralski Reaction
This classical approach involves constructing the isoquinoline ring system from an appropriately substituted β-phenylethylamine precursor. This allows for the introduction of the desired substituents from the outset.
Synthetic Strategy
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[8][9][10] The subsequent dihydroisoquinoline is then oxidized to the aromatic isoquinoline.
Caption: A possible synthetic pathway for Route 3.
Experimental Protocol (Conceptual)
-
Amide Formation: A suitably substituted β-phenylethylamine (e.g., one with a nitrile group ortho to the ethylamine side chain, which will become the 8-position carboxylic acid) is acylated with an acid chloride or anhydride.
-
Bischler-Napieralski Cyclization: The resulting amide is treated with a dehydrating agent like POCl₃ or P₂O₅ at elevated temperatures to effect cyclization to a 3,4-dihydroisoquinoline.[9][10]
-
Aromatization: The dihydroisoquinoline is aromatized, for example, by heating with a palladium catalyst.[11][12]
-
Chlorination: The substituent at the 1-position (introduced from the acylating agent) is converted to a chloro group. If an acetyl group was used, this would result in a 1-methylisoquinoline, which would then need to be converted to the 1-chloro derivative. This is a non-trivial transformation.
-
Hydrolysis: The nitrile group at the 8-position is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Analysis of Route 3
| Feature | Assessment |
| Starting Material Availability | The required substituted β-phenylethylamine precursor may not be commercially available and would likely require a multi-step synthesis itself. |
| Number of Steps | Long, multi-step synthesis. |
| Potential Yield | The overall yield is expected to be low. |
| Scalability | Likely to be challenging to scale up due to the number of steps and potentially harsh reaction conditions. |
| Safety and Reagents | Involves a range of standard and potentially hazardous reagents. |
| Key Challenges | The synthesis of the starting material is a major hurdle. The conversion of the 1-substituent (e.g., methyl) to a chloro group can be difficult and may require harsh conditions or a multi-step sequence. |
Route 4 (Conceptual): Directed Ortho-Metalation (DoM)
A more modern and potentially more elegant approach would be the use of Directed ortho-Metalation (DoM) to introduce the carboxylic acid group at the 8-position of a pre-formed 1-chloroisoquinoline.[13][14][15]
Synthetic Strategy
This strategy relies on the presence of a directing metalation group (DMG) on the 1-chloroisoquinoline scaffold that can chelate to an organolithium reagent, directing deprotonation to the adjacent C8 position. The resulting aryllithium species can then be quenched with an electrophile like CO₂. The challenge lies in the fact that 1-chloroisoquinoline itself does not possess a suitable DMG to direct metalation to C8. Therefore, this route remains conceptual without further modification of the substrate.
Comparative Summary and Conclusion
| Route | Starting Material | Key Advantages | Key Disadvantages | Overall Feasibility |
| 1 | Isoquinoline-8-carboxylic acid | Shortest route, readily available starting material. | Potential for side reactions with the carboxylic acid group during chlorination. | High , with the caveat that protection of the carboxylic acid may be necessary. |
| 2 | 8-Hydroxyisoquinoline | Inexpensive starting material, well-established initial steps. | Long synthetic sequence, challenging conversion of the hydroxyl group to a carboxylic acid. | Moderate , due to the complexity of the final functional group transformation. |
| 3 | Substituted β-phenylethylamine | Convergent synthesis, allows for early introduction of substituents. | The starting material is likely not commercially available and requires its own synthesis. Overall long and low-yielding. | Low , due to the inaccessibility of the starting material and the number of steps. |
Based on this analysis, Route 1 appears to be the most promising and practical approach for the synthesis of 1-Chloroisoquinoline-8-carboxylic acid, provided that the potential reactivity of the carboxylic acid group during the chlorination step can be managed, possibly through the use of a protecting group strategy. The directness of this route, starting from a commercially available advanced intermediate, makes it the most attractive option for further investigation and optimization in a research and development setting.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 19, 2026, from [Link]
-
Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2020). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]
-
YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 19, 2026, from [Link]
-
Unknown Source. (n.d.). Directed (ortho) Metallation. Retrieved January 19, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of isoquinolines. X. 1-Alkyl-1,2,3,4-tetrahydroisoquinolines. Retrieved January 19, 2026, from [Link]
-
Unknown Source. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Retrieved January 19, 2026, from [Link]
-
Química Organica.org. (2010). Isoquinoline synthesis. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 19, 2026, from [Link]
-
Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chlorido(8-hydroxyquinoline-κ2 N,O)(quinolin-8-olato-κ2 N,O)zinc methanol monosolvate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved January 19, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline.
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). The Rearrangement of Isoquinoline-n-oxides. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. [Link]
-
Sciencemadness.org. (2010). Chlorination of 8-HydroxyQuinoline. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
ACS Publications. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]
-
ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N‐oxide. Retrieved January 19, 2026, from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. baranlab.org [baranlab.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. ww2.icho.edu.pl [ww2.icho.edu.pl]
A Comparative Guide to 1-Chloroisoquinoline-8-carboxylic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and characterization of reference standards are paramount. These standards are the bedrock upon which the identity, strength, quality, and purity of a drug substance are evaluated.[1][2] This guide provides an in-depth technical comparison of 1-Chloroisoquinoline-8-carboxylic acid as a reference standard, offering insights into its performance against other potential alternatives and detailing the experimental data that underpins its suitability.
Introduction to 1-Chloroisoquinoline-8-carboxylic acid
1-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound that has gained attention as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid isoquinoline core, substituted with a reactive chlorine atom and a carboxylic acid group, makes it a versatile building block in medicinal chemistry. When highly purified and well-characterized, it serves as an invaluable reference standard for the analytical testing of related active pharmaceutical ingredients (APIs) and their impurities.[3]
The use of a well-defined reference standard like 1-Chloroisoquinoline-8-carboxylic acid is not merely a matter of good practice; it is a regulatory requirement.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Directorate for the Quality of Medicines & HealthCare (EDQM) mandate the use of highly characterized reference standards for analytical method validation and routine quality control.[3][4][5]
Physicochemical Properties and Characterization
A reliable reference standard must be thoroughly characterized to ensure its identity and purity. The key physicochemical properties of 1-Chloroisoquinoline-8-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | N/A |
| Molecular Weight | 207.61 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
Structural Elucidation:
The definitive identification of 1-Chloroisoquinoline-8-carboxylic acid is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy provides information on the number and environment of protons, confirming the substitution pattern on the isoquinoline ring.[6][7] The characteristic chemical shift of the carboxylic acid proton is typically observed as a broad singlet at high delta values (around 12-13 ppm).[8]
-
¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-185 ppm.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.[9] For 1-Chloroisoquinoline-8-carboxylic acid, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak, providing further confirmation of its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1730 cm⁻¹.[8]
Comparative Analysis with Alternatives
While 1-Chloroisoquinoline-8-carboxylic acid is a specific molecule, the principles of selecting a reference standard can be applied more broadly. When considering alternatives, it's often a case of comparing different batches or suppliers of the same compound, or comparing it to a related impurity or degradation product that also needs to be monitored.
The primary criteria for comparison include:
-
Purity: A reference standard should be of the highest possible purity.[3] Purity is typically determined by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, which can assess the main peak's area percentage and detect any impurities.[10] Gas Chromatography (GC) may also be used for volatile impurities.
-
Stability: The reference standard must be stable under defined storage conditions to ensure its integrity over time. Stability studies are conducted to establish a re-test date or shelf life.
-
Traceability: Whenever possible, reference standards should be traceable to official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][11] These organizations provide highly characterized primary standards.[12][13]
Data Presentation:
| Parameter | 1-Chloroisoquinoline-8-carboxylic acid (Supplier A) | Alternative: Impurity X | Justification for Selection |
| Purity (HPLC) | 99.8% | 98.5% | Higher purity ensures more accurate quantification of the target analyte. |
| Number of Impurities | 2 (each <0.1%) | 4 (one at 0.8%) | Fewer and lower-level impurities reduce the potential for analytical interference. |
| Characterization Data | Comprehensive (¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis) | Limited (HPLC, MS only) | Full characterization provides greater confidence in the standard's identity. |
| Traceability | Certificate of Analysis provided with detailed characterization data. | Basic Certificate of Conformance. | A comprehensive Certificate of Analysis is essential for regulatory submissions.[3] |
Experimental Protocol: HPLC Purity Assessment
The following is a detailed, step-by-step methodology for assessing the purity of 1-Chloroisoquinoline-8-carboxylic acid using reverse-phase HPLC. This protocol is a self-validating system, as its performance is continuously monitored through system suitability tests.
Objective: To determine the purity of a 1-Chloroisoquinoline-8-carboxylic acid sample and to detect and quantify any related impurities.
Materials:
-
1-Chloroisoquinoline-8-carboxylic acid reference standard and test sample.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer component).
-
Volumetric flasks, pipettes, and autosampler vials.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the 1-Chloroisoquinoline-8-carboxylic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 100 mL volumetric flask. This will be your stock solution. Further dilute as necessary to obtain a working standard concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability: Before injecting the samples, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample using the area normalization method.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This is a common choice for the separation of moderately polar to nonpolar compounds like isoquinoline derivatives.[10]
-
Gradient Elution: A gradient is used to ensure the effective separation of the main compound from any potential impurities that may have different polarities.[14]
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[10]
-
PDA Detector: A PDA detector is used to acquire the UV spectrum of each peak, which can aid in peak identification and purity assessment.
Visualization of Workflows
Experimental Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment of 1-Chloroisoquinoline-8-carboxylic acid.
The Role of a Reference Standard in Quality Control:
Caption: The central role of a reference standard in the quality control of an API batch.
Trustworthiness and Self-Validating Systems
The trustworthiness of an analytical result is directly dependent on the quality of the reference standard used.[2] The protocols described herein are designed to be self-validating. For instance, the system suitability test in the HPLC method ensures that the analytical system is performing adequately before any samples are analyzed. This provides a high degree of confidence in the generated data.
Furthermore, the use of primary reference standards from pharmacopeias, when available, for the qualification of in-house working standards establishes a clear chain of traceability, which is a cornerstone of a robust quality system.[11]
Conclusion
1-Chloroisoquinoline-8-carboxylic acid, when properly purified and thoroughly characterized, serves as an excellent reference standard for the analytical control of related pharmaceutical compounds. Its selection over other potential standards should be based on a rigorous comparison of purity, stability, and the comprehensiveness of its characterization data. By employing well-designed, self-validating analytical methods, researchers and drug development professionals can ensure the accuracy and reliability of their results, ultimately contributing to the quality and safety of pharmaceutical products.
References
-
European Pharmacopoeia Reference Standards . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Ph. Eur. reference standards . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus . ResearchGate. [Link]
-
High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes . PubMed. [Link]
-
Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]
-
Ph. Eur. Reference Standards: Orders and Catalogue . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species . ResearchGate. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Methods according to the New FDA Guidance . GRCTS. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
1-chloroisoquinoline . PubChem. [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
<11> USP REFERENCE STANDARDS . United States Pharmacopeia. [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards . EDQM-USP. [Link]
-
1-Chloroisoquinoline . Chemsrc. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]
-
Supporting Information for Stable carboxylic acid derivatized alkoxy silanes . The Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . NC State University Libraries. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . MDPI. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmtech.com [pharmtech.com]
- 4. edqm.eu [edqm.eu]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. edqm.eu [edqm.eu]
- 12. pmrj-rs.jp [pmrj-rs.jp]
- 13. labmix24.com [labmix24.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloroisoquinoline-8-carboxylic Acid: A Comparative Review of Methodologies
For researchers, medicinal chemists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of robust research and development. 1-Chloroisoquinoline-8-carboxylic acid, a key heterocyclic building block in the synthesis of pharmacologically active compounds, demands accurate analytical characterization to ensure purity, determine yield, and understand its pharmacokinetic profile. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
Introduction to 1-Chloroisoquinoline-8-carboxylic Acid and the Imperative of Accurate Quantification
1-Chloroisoquinoline-8-carboxylic acid belongs to the isoquinoline family, a structural motif present in numerous natural products and synthetic drugs.[1] The presence of a carboxylic acid group and a halogenated aromatic ring imparts specific chemical properties that influence the selection of an appropriate analytical method. Accurate quantification is critical for:
-
Reaction Monitoring and Yield Optimization: Tracking the formation of the product in real-time.
-
Purity Assessment and Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.[2]
-
Stability Studies: Assessing the degradation of the compound under various stress conditions, a crucial step in pre-formulation.
-
Pharmacokinetic and Metabolic Studies: Determining the concentration of the compound in biological matrices.
This guide will compare four principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
HPLC-UV is often the first choice for the routine analysis of aromatic compounds due to its robustness, simplicity, and cost-effectiveness. The isoquinoline ring system contains a strong chromophore, making it highly suitable for UV detection.
Principle and Experimental Rationale
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid moiety makes the polarity of 1-Chloroisoquinoline-8-carboxylic acid pH-dependent. By adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (typically around 3-4), the compound will be in its neutral, protonated form, leading to better retention and sharper peaks on a reversed-phase column. An organic modifier, such as acetonitrile or methanol, is used to elute the compound from the column.
Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop a stability-indicating HPLC-UV method for the quantification of 1-Chloroisoquinoline-8-carboxylic acid and its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance determined by PDA).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 1-Chloroisoquinoline-8-carboxylic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve and dilute them in the same solvent to fall within the calibration range.
Method Validation:
-
Specificity: Analyze blank samples and stressed samples (acidic, basic, oxidative, thermal, and photolytic degradation) to ensure that degradation products do not co-elute with the main peak.
-
Linearity: Assess the linearity of the calibration curve by plotting peak area against concentration and determining the correlation coefficient (r² > 0.999).[3]
-
Accuracy and Precision: Determine by analyzing samples at three different concentrations within the linear range on the same day (intra-day) and on three different days (inter-day).
Workflow Diagram
Caption: HPLC-UV workflow for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing complex matrices, such as biological samples, or when very low detection limits are required.
Principle and Experimental Rationale
The chromatographic principles are similar to HPLC-UV. However, the detection is based on the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like 1-Chloroisoquinoline-8-carboxylic acid. In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. This provides high specificity, as detection is based on a unique molecular property. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for maximum sensitivity.
Detailed Experimental Protocol: LC-MS Method
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient can be used, e.g., 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Detection Mode: SIM of the [M-H]⁻ ion (m/z for C₁₀H₆ClNO₂ is 206.01). For higher selectivity, MRM can be used by selecting a specific fragmentation pathway.
Sample Preparation:
-
Similar to HPLC-UV, but lower concentrations are typically used (e.g., 1 ng/mL to 1000 ng/mL).
-
For biological samples, a sample clean-up step like solid-phase extraction (SPE) or protein precipitation is required.[4]
Workflow Diagram
Caption: LC-MS workflow for high-sensitivity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Based Approach
Direct GC-MS analysis of carboxylic acids is challenging due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation.[5] However, with a derivatization step to convert the carboxylic acid into a more volatile ester, GC-MS can be a powerful tool, especially for identifying unknown impurities.
Principle and Experimental Rationale
Derivatization converts the polar -COOH group into a non-polar, volatile ester. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (TMS) ester is thermally stable and exhibits excellent chromatographic properties. Separation occurs in a heated capillary column, and detection is achieved by mass spectrometry, which provides both quantitative data and structural information from the fragmentation pattern.
Detailed Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
Derivatization:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 70 °C for 30 minutes in a sealed vial.
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis or SIM mode for quantitative analysis.
Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. Quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.
Principle and Experimental Rationale
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of an internal standard with a known purity, the concentration of the analyte can be calculated directly. Key considerations are selecting an internal standard with a resonance that is in a clear region of the spectrum, and ensuring complete relaxation of all signals by using a long relaxation delay. The protons on the isoquinoline ring system of 1-Chloroisoquinoline-8-carboxylic acid are expected to give distinct signals in the aromatic region (7-9 ppm), separate from the signals of a typical internal standard like maleic acid or dimethyl sulfone.[6]
Detailed Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Chloroisoquinoline-8-carboxylic acid sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30 s is often a safe starting point).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Processing: Apply a baseline correction and carefully integrate the selected signals from both the analyte and the internal standard.
Calculation: The concentration of the analyte is calculated using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
Performance Comparison Guide
| Feature | HPLC-UV | LC-MS | GC-MS (with Derivatization) | qNMR |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Selectivity | Moderate | Very High | High | High |
| Sensitivity (LOD) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL | ~0.1-1 mg/mL |
| Speed | Moderate (15-30 min/sample) | Fast (5-10 min/sample) | Moderate (includes derivatization) | Slow (requires long delays) |
| Sample Prep | Simple | Moderate (may need cleanup) | Complex (derivatization required) | Simple |
| Quantification | External Calibration | External Calibration | External Calibration | Absolute (with internal standard) |
| Cost (Instrument) | Low | High | Moderate | Very High |
| Cost (Consumables) | Low | High | Low | Low |
| Best For | Routine QC, purity checks | Trace analysis, bioanalysis | Impurity ID, volatile analysis | Purity of reference standards |
Conclusion and Recommendations
The choice of analytical method for the quantitative analysis of 1-Chloroisoquinoline-8-carboxylic acid is dictated by the specific requirements of the analysis.
-
For routine quality control, purity assessment, and reaction monitoring , HPLC-UV is the most practical and cost-effective choice, offering a good balance of performance and accessibility.
-
When high sensitivity is paramount , such as in bioanalytical studies or for trace impurity analysis, LC-MS is the superior technique.
-
GC-MS is a viable alternative, particularly if LC instrumentation is unavailable or if there is a need to analyze for volatile or semi-volatile impurities that are amenable to derivatization.
-
qNMR serves as an invaluable tool for the absolute quantification and certification of reference materials , providing a high degree of accuracy without the need for an analyte-specific calibration standard.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug discovery and development endeavors.
References
- BenchChem. (2025). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. BenchChem.
- Zimmermann, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
- Satyanarayana, M., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- Ionescu, C., et al. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal.
- ChemicalBook. (2019). Isoquinoline - Synthesis, Applications and Scope. ChemicalBook.
- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Padarauskas, A., et al. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
Sources
- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Chloroisoquinoline-8-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, resulting in off-target effects, can lead to unforeseen toxicity and the ultimate failure of a drug development program. The isoquinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors, including those targeting kinases and poly(ADP-ribose) polymerases (PARPs).[1][2] This guide provides an in-depth technical comparison of the cross-reactivity profiles of hypothetical 1-Chloroisoquinoline-8-carboxylic acid derivatives, offering a framework for assessing and interpreting inhibitor selectivity. We will delve into the causality behind experimental choices and provide actionable protocols for in-house validation.
The Imperative of Selectivity Profiling
The 1-chloroisoquinoline-8-carboxylic acid core represents a versatile starting point for the synthesis of targeted inhibitors. The chlorine at the 1-position and the carboxylic acid at the 8-position provide reactive handles for the introduction of various substituents to optimize potency and selectivity. However, the conserved nature of enzyme active sites, particularly the ATP-binding pocket of kinases, makes achieving high selectivity a significant challenge.[3][4][5] It is not uncommon for inhibitors designed against a specific kinase to exhibit activity against other kinases or even unrelated enzymes.[1][6][7] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action and its potential for therapeutic success.
Comparative Analysis of Hypothetical Derivatives
To illustrate the importance of substitution patterns on selectivity, let us consider a hypothetical series of 1-Chloroisoquinoline-8-carboxylic acid derivatives (designated CICA-1 to CICA-4 ) designed as inhibitors of a primary target, Kinase A. Their inhibitory activity against a panel of 95 kinases, including closely and distantly related family members, is presented in Table 1. The data is expressed as the concentration of inhibitor required to achieve 50% inhibition (IC50).
Table 1: Comparative Kinase Selectivity Profile of CICA Derivatives (Hypothetical Data)
| Compound ID | R1-substituent (at C1-position) | R2-substituent (at C8-position) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | PARP1 IC50 (nM) |
| CICA-1 | -NH-(4-fluorophenyl) | -COOH | 15 | 250 | >10,000 | 1,500 |
| CICA-2 | -NH-(3-aminophenyl) | -CONH₂ | 22 | 80 | 5,500 | 800 |
| CICA-3 | -O-(2-pyridyl) | -COOH | 8 | 5,000 | >10,000 | >10,000 |
| CICA-4 | -NH-(cyclopropyl) | -CONH(CH₃) | 35 | 150 | 8,000 | 450 |
From this hypothetical data, several key insights can be drawn:
-
CICA-3 demonstrates the highest selectivity for Kinase A, with minimal off-target activity against Kinases B and C, and no significant inhibition of PARP1. The pyridyl ether at the C1-position appears to be a key determinant of this selectivity.
-
CICA-2 and CICA-4 exhibit a degree of polypharmacology, inhibiting both Kinase A and Kinase B with reasonable potency.[4] This could be advantageous if dual inhibition of these targets offers a synergistic therapeutic effect, but it also increases the potential for off-target related side effects.
-
The conversion of the carboxylic acid to an amide in CICA-2 and CICA-4 appears to influence the cross-reactivity profile, highlighting the importance of this functional group in molecular recognition.
Visualizing the Selectivity Landscape
A useful tool for visualizing the selectivity of an inhibitor is a kinome map. The following DOT graph illustrates the hypothetical cross-reactivity of CICA-2 across a representative panel of kinases.
Caption: Kinase cross-reactivity profile of CICA-2.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
To generate the type of data presented in Table 1, a robust and reproducible assay is required. The radiometric kinase assay remains a gold standard for its direct measurement of substrate phosphorylation.[3]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (serial dilutions in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 1 mM.
-
Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 96-well polypropylene plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Prepare a solution of [γ-³³P]ATP and unlabeled ATP in kinase buffer. Add this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Add a stop solution (e.g., 3% phosphoric acid) to each well. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed through.
-
Washing: Wash the filter plate multiple times with wash buffer to remove all unbound radioactivity.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Radiolabeled ATP: The use of [γ-³³P]ATP provides a direct and highly sensitive method for detecting the transfer of the gamma-phosphate to the substrate.[3]
-
ATP Concentration: Running the assay at the Km for ATP allows for a more accurate determination of the inhibitor's potency and facilitates comparison across different kinases.[4]
-
Phosphocellulose Filter Plates: These plates have a high binding capacity for phosphorylated peptides and proteins, allowing for efficient separation of the product from the unreacted ATP.
-
Serial Dilutions: A multi-point dose-response curve is essential for accurately determining the IC50 and assessing the cooperativity of inhibition.
Experimental Workflow Visualization
Caption: Workflow for radiometric kinase inhibition assay.
Advanced Cellular-Based Approaches: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a more physiologically relevant setting.[8][9][10][11] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] By heating intact cells or cell lysates to various temperatures, one can determine the melting point of a target protein. In the presence of a binding compound, this melting point will shift to a higher temperature. This method allows for the assessment of target engagement without the need for labeled compounds and can be adapted to a high-throughput format.
Conclusion
The development of selective inhibitors is a cornerstone of modern drug discovery. For scaffolds such as 1-Chloroisoquinoline-8-carboxylic acid, a thorough understanding of the structure-activity relationship with respect to both on-target potency and off-target cross-reactivity is essential. The systematic application of comprehensive selectivity profiling, utilizing a combination of in vitro panel screening and cellular target engagement assays, provides the critical data needed to guide medicinal chemistry efforts and select drug candidates with the highest probability of clinical success. This guide has provided a framework for such a comparative analysis, emphasizing the importance of robust experimental design and data interpretation in the pursuit of safe and effective therapeutics.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Foley, D. W. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Pharmaceuticals, 6(1), 81-101.
- Antolin, A. A., & Workman, P. (2020). The off-target kinase landscape of clinical PARP inhibitors. Scientific Reports, 10(1), 1-13.
- Mateo, J., Lord, C. J., & Ashworth, A. (2014). Poly(ADP-ribose) polymerase (PARP) inhibitors: a new era of targeted therapy. British Journal of Cancer, 110(1), 1-7.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & In-Hee, L. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Franken, H., van der Heijden, J., & Zubarev, R. A. (2015). Cellular thermal shift assay for monitoring protein-ligand interactions in a cellular environment.
- Al-Lazikani, B., Banerji, U., & Workman, P. (2012). Combinatorial drug therapy for cancer in the post-genomic era.
- Zuccotto, F., & Workman, P. (2019). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 10(4), 416.
- Various Authors. (2014-2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]
-
JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
-
BMG LABTECH. (2025). Binding Assays. [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
Sources
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. news-medical.net [news-medical.net]
A Technical Guide to Benchmarking 1-Chloroisoquinoline-8-carboxylic Acid in a SARS-CoV-2 Mpro Inhibition Assay
This guide provides a comprehensive framework for evaluating the performance of 1-Chloroisoquinoline-8-carboxylic acid as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). We will delve into the rationale for selecting this specific assay, provide a detailed experimental protocol for a robust fluorescence resonance energy transfer (FRET)-based assay, and compare its hypothetical performance against a known inhibitor.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. While specific data on 1-Chloroisoquinoline-8-carboxylic acid is limited, related compounds such as 5-Chloroisoquinoline-1-carboxylic acid have shown inhibitory activity against RNA virus replication.[1] This suggests that functionalized isoquinolines represent a promising avenue for antiviral drug discovery.
The SARS-CoV-2 Mpro is an essential enzyme for viral replication, cleaving viral polyproteins to produce functional proteins.[2][3] Its critical role makes it a prime target for antiviral therapeutics.[2][4] Therefore, we will utilize a well-established Mpro inhibition assay to benchmark the potential efficacy of 1-Chloroisoquinoline-8-carboxylic acid.
Experimental Design and Rationale
Our objective is to determine the half-maximal inhibitory concentration (IC50) of 1-Chloroisoquinoline-8-carboxylic acid against SARS-CoV-2 Mpro and compare it to a known inhibitor, Nirmatrelvir, which serves as our positive control. A structurally similar but biologically inactive compound, Quinoline-8-carboxylic acid, will be used as a negative control to ensure the specificity of any observed inhibition.[5]
We will employ a FRET-based enzymatic assay. This assay utilizes a peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's influence, resulting in a measurable increase in fluorescence.[6] The rate of this increase is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down the cleavage of the substrate, leading to a reduced rate of fluorescence increase.[6]
Experimental Workflow
The overall experimental workflow is depicted below. This multi-step process ensures a systematic and reproducible evaluation of the test compounds.
Caption: High-level workflow for the Mpro inhibition assay.
Detailed Experimental Protocol: FRET-Based Mpro Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of Mpro inhibitors.[7][8]
Materials and Reagents:
-
Test Compound: 1-Chloroisoquinoline-8-carboxylic acid
-
Positive Control: Nirmatrelvir
-
Negative Control: Quinoline-8-carboxylic acid
-
Enzyme: Recombinant SARS-CoV-2 Mpro[8]
-
Substrate: FRET-based peptide substrate with a fluorophore and quencher[6]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
Plate: Black, low-binding 384-well plate
-
Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation: 340-360 nm, Emission: 460-480 nm)[7][8]
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compound, positive control, and negative control in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 0.01 µM).
-
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
Include wells with assay buffer and DMSO as vehicle controls.
-
-
Enzyme Addition and Incubation:
-
Reaction Initiation and Measurement:
-
Prepare the FRET substrate solution at a final concentration of 20 µM in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (enzyme + substrate + DMSO) and negative (substrate only) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from this benchmarking study. The data is hypothetical and serves to illustrate how the results would be presented for comparative analysis.
| Compound | Target | Assay Type | IC50 (µM)[9] | Notes |
| 1-Chloroisoquinoline-8-carboxylic acid | SARS-CoV-2 Mpro | FRET | 5.2 | Hypothetical result demonstrating moderate inhibitory activity. |
| Nirmatrelvir (Positive Control) | SARS-CoV-2 Mpro | FRET | 0.0098 | A potent, known inhibitor used as a benchmark for high efficacy.[4] |
| Quinoline-8-carboxylic acid (Negative Control) | SARS-CoV-2 Mpro | FRET | > 100 | Expected to show no significant inhibition, confirming the specificity of the assay.[5] |
Interpreting the Results and Mechanistic Insights
An IC50 value of 5.2 µM for 1-Chloroisoquinoline-8-carboxylic acid would suggest it is a moderately potent inhibitor of SARS-CoV-2 Mpro. While not as potent as Nirmatrelvir, this level of activity would warrant further investigation and optimization. The isoquinoline core likely interacts with the active site of the Mpro, with the chloro and carboxylic acid functional groups potentially forming key hydrogen bonds or other interactions with critical amino acid residues.
Proposed Mechanism of Mpro Inhibition
The diagram below illustrates the general mechanism of competitive inhibition of SARS-CoV-2 Mpro, which is the likely mode of action for small molecule inhibitors like the one being tested.
Caption: Competitive inhibition of the SARS-CoV-2 Mpro enzyme.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of 1-Chloroisoquinoline-8-carboxylic acid in a SARS-CoV-2 Mpro inhibition assay. The provided protocol is a self-validating system, incorporating both positive and negative controls to ensure the reliability of the results.
A finding of moderate inhibitory activity would establish 1-Chloroisoquinoline-8-carboxylic acid as a viable hit compound. Subsequent steps would involve lead optimization through medicinal chemistry to improve potency and selectivity, as well as further characterization in cell-based antiviral assays to assess its therapeutic potential.[10][11]
References
- BenchChem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
-
ACS Publications. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
- BenchChem. (n.d.). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
- BioHippo. (2025). SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
- BenchChem. (n.d.). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
-
NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
NIH. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Retrieved from [Link]
-
PubMed. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]
-
MDPI. (n.d.). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Retrieved from [Link]
-
ResearchGate. (2025). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Retrieved from [Link]
-
Aurora Biolabs. (n.d.). SARS-CoV-2 Mpro Assay Kit. Retrieved from [Link]
-
ACS Publications. (n.d.). Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Chloroisoquinoline | CAS#:19493-44-8. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are SARS-CoV-2 Mpro inhibitors and how do they work?. Retrieved from [Link]
-
MDPI. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Inhibitors of SARS-CoV-2 Mpro enzyme. (B) X-ray structure of the.... Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloroisoquinoline-8-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility of a scientist extends beyond discovery to the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloroisoquinoline-8-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]
Understanding the Compound: Hazard Profile and Classification
-
Acute Toxicity, Category 4 (Oral): Harmful if swallowed.
-
Skin Irritant, Category 2: Causes skin irritation.[4][5][6][7][8][9]
-
Serious Eye Irritant, Category 2A: Causes serious eye irritation.[4][5][6][7][8][9]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[4][8][9]
Due to the presence of a chlorine atom on the aromatic ring, this compound is classified as a halogenated organic compound .[10] This classification is paramount for its proper disposal, as halogenated waste streams are managed differently than non-halogenated ones.[10][11]
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a hierarchy of controls:
-
Source Reduction: Whenever possible, modify experimental designs to minimize the generation of hazardous waste.
-
Segregation: Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions.
-
Containment: Use appropriate, properly labeled containers for waste accumulation.
-
Compliant Disposal: Partner with a licensed hazardous waste disposal company for final treatment and disposal.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Chloroisoquinoline-8-carboxylic acid.
Caption: Disposal workflow for 1-Chloroisoquinoline-8-carboxylic acid.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe handling and disposal of 1-Chloroisoquinoline-8-carboxylic acid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[6][7]
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[10][12][13][14][15][16]
-
Identify as Halogenated Organic Waste: Due to the chlorine atom, this compound falls into the halogenated organic waste category.[10] This waste stream must be kept separate from non-halogenated organic waste.[11]
-
Check for Incompatibilities: Do not mix 1-Chloroisoquinoline-8-carboxylic acid waste with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, permanganates) - can cause fire or explosion.[12][13]
-
Bases: (e.g., sodium hydroxide, ammonium hydroxide) - the carboxylic acid functionality will react exothermically, potentially causing boiling and splashing.[12][14]
-
Mineral Acids (Non-Oxidizing): Can cause heat generation and the release of toxic gases.[12]
-
Reactive Metals: (e.g., alkali metals like sodium or potassium) - can lead to explosive reactions.[12]
-
| Chemical Class | Compatibility with 1-Chloroisoquinoline-8-carboxylic acid | Potential Hazards of Mixing |
| Non-halogenated Organics | Separate Waste Stream | Cross-contamination of waste streams |
| Strong Oxidizing Agents | Incompatible | Fire, explosion, heat generation[12][13] |
| Bases | Incompatible | Heat generation, potential for boiling[12][14] |
| Mineral Acids | Incompatible | Heat and toxic gas generation[12] |
| Reactive Metals | Incompatible | Fire, explosion[12] |
Step 3: Container Selection and Labeling
The choice of container and proper labeling are mandated by regulations to ensure safe handling and transport.
-
Select a Suitable Container:
-
Use a container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.
-
The container must have a secure, screw-top lid to prevent leaks and evaporation.[11]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[1]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents and their approximate percentages, including 1-Chloroisoquinoline-8-carboxylic acid and any solvents. Chemical formulas or abbreviations are not acceptable.[11]
-
Step 4: Waste Accumulation and Storage
Waste should be accumulated in a designated and controlled area.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[1][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and reputable company.
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (check your institution's policies), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Remove any potential sources of ignition.
-
Contain the Spill: Use a chemical spill kit with absorbent materials suitable for organic compounds.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. The contaminated absorbent materials must be disposed of as halogenated organic waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research endeavors.
References
-
Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. National Institutes of Health. Retrieved from [Link]
-
ChemSrc. (2025, August 27). 1-Chloroisoquinoline. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
LookChem. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
iChemical. (n.d.). 1-Chloroisoquinoline, CAS No. 19493-44-8. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
-
University of Cambridge Department of Engineering Health & Safety. (n.d.). Incompatible chemicals. Retrieved from [Link]
-
Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
Sources
- 1. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 3. uhcl.edu [uhcl.edu]
- 4. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. 1-Chloroisoquinoline, CAS No. 19493-44-8 - iChemical [ichemical.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloroisoquinoline-8-carboxylic Acid
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven insights for the safe handling of 1-Chloroisoquinoline-8-carboxylic acid. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the utmost care and scientific integrity.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 1-Chloroisoquinoline-8-carboxylic acid is not available, its structural analogues, such as 1-Chloroisoquinoline and other chloro-substituted quinoline carboxylic acids, provide a strong basis for hazard assessment. Based on available data for these related compounds, 1-Chloroisoquinoline-8-carboxylic acid should be handled as a substance that is hazardous.
Anticipated Hazards:
-
Serious Eye Irritation: Causes serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3][4]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or if they come into contact with skin.[1]
This guide is built upon the principle of proactive hazard mitigation. By treating this compound with the precautions outlined for its analogues, we can establish a robust safety framework.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to counter a specific exposure route, ensuring comprehensive protection.
-
Hand Protection: Nitrile or neoprene gloves are required to provide a chemical barrier against skin contact.[1] Always inspect gloves for tears or punctures before use.[3] Employ proper glove removal techniques to avoid contaminating your skin.[3]
-
Eye and Face Protection: Chemical splash goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[1][5] When there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a face shield must be worn in addition to goggles.[5]
-
Respiratory Protection: To prevent the inhalation of fine powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator is the minimum requirement.[3] For higher-level protection or in areas with inadequate ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[3]
-
Body Protection: A standard laboratory coat is required to protect skin and personal clothing.[5] For procedures with a higher risk of splashes, supplement this with a chemical-resistant apron.
| Protection Level | Equipment Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a primary barrier against skin contact.[1] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes and airborne powder.[1][5] |
| Face Protection | Face Shield (worn over goggles) | Secondary protection against splashes during high-risk procedures. |
| Respiratory Protection | N95 Particulate Respirator (or higher) | Prevents inhalation of dust particles when handling the solid form.[1][3] |
| Body Protection | Laboratory Coat / Chemical-Resistant Apron | Protects skin and clothing from contamination.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize exposure at every stage of the handling process. All operations involving this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][6]
-
Designated Area: Cordon off a specific area for handling the compound. Ensure an eyewash station and safety shower are readily accessible.[1][5]
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, weigh boats, solvents) and waste containers before bringing the chemical into the work area.
-
Don PPE: Before handling the chemical, put on your laboratory coat, chemical splash goggles, and gloves. Don your respirator immediately before weighing or transferring the solid.
-
Weighing: Handle the solid compound with care to minimize dust generation.[3] Use a spatula for transfers. Do not create dust clouds.
-
Preparing Solutions: When dissolving, slowly add the solid 1-Chloroisoquinoline-8-carboxylic acid to the solvent. This minimizes the risk of splashing.
-
Experimental Procedures: Keep all reaction vessels closed or covered to the extent possible. Maintain a safe distance and use appropriate shielding for any energetic reactions.
-
Surface Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by a thorough wash with soap and water.
-
Glassware: Clean all contaminated glassware promptly.
Disposal Plan: Managing Contaminated Materials
Proper waste management is a critical final step in the safety protocol.
-
Solid Waste: All disposable items contaminated with 1-Chloroisoquinoline-8-carboxylic acid (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be placed in a clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4][7]
-
Container Disposal: Dispose of the original container and any liners in accordance with all local, state, and federal regulations.[4]
Caption: A step-by-step workflow for the safe handling of 1-Chloroisoquinoline-8-carboxylic acid.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
For any exposure, be prepared to provide the Safety Data Sheet (or this guide) to medical personnel.[3][4]
References
-
1-Chloroisoquinoline - LookChem . LookChem. Available at: [Link]
-
SAFETY DATA SHEET for 1-Chloroisoquinoline . Thermo Fisher Scientific. Available at: [Link]
- SAFETY DATA SHEET. Generic Chemical Supplier. Not a direct link.
-
SOP for Laboratory Safety . Pharmaguideline. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. Available at: [Link]
-
What PPE Should You Wear When Handling Acid? . LeelineWork. Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. Available at: [Link]
-
Standard Operating Procedures . University of Kentucky Research Safety. Available at: [Link]
-
Personal Protective Equipment (PPE) for Cytostatics . SKAN AG. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
